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  • Product: 1,2-Dithiane-4-carboxylic acid
  • CAS: 14091-99-7

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Foundational

What is the ring strain energy of 1,2-dithiane-4-carboxylic acid?

An In-Depth Technical Guide to the Ring Strain Energy of 1,2-Dithiane Systems, Focusing on 1,2-Dithiane-4-Carboxylic Acid Introduction In the landscape of heterocyclic chemistry and drug development, the conformational s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Ring Strain Energy of 1,2-Dithiane Systems, Focusing on 1,2-Dithiane-4-Carboxylic Acid

Introduction

In the landscape of heterocyclic chemistry and drug development, the conformational stability and inherent energy of molecular scaffolds are of paramount importance. Ring strain, a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values, is a critical determinant of a molecule's reactivity and three-dimensional structure[1]. The 1,2-dithiane ring, a six-membered heterocycle containing a disulfide bridge, is a recurring motif in natural products and a valuable building block in synthetic chemistry[2][3]. This guide provides a detailed analysis of the ring strain energy (RSE) of the 1,2-dithiane system, with a specific focus on 1,2-dithiane-4-carboxylic acid (CAS No. 14091-99-7), a versatile precursor in pharmaceutical and materials science research[4]. While a precise, experimentally determined RSE for this specific substituted dithiane is not prominently published, this document synthesizes foundational principles, computational data on the parent ring, and established chemical theory to provide a robust, scientifically-grounded estimation and contextual understanding for researchers in the field.

Part I: Foundational Principles of Strain in Cyclic Disulfides

Ring strain is a composite of several energetic penalties:

  • Angle Strain (Baeyer Strain): The energy required to distort bond angles from their optimal values (e.g., ~109.5° for sp³-hybridized carbon)[1].

  • Torsional Strain (Pitzer Strain): The energy arising from eclipsing interactions between bonds on adjacent atoms.

  • Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring.

In cyclic disulfides, an additional, dominant factor is the dihedral strain associated with the C-S-S-C moiety. To minimize repulsive interactions between the lone pairs of electrons on the adjacent sulfur atoms, the disulfide bond preferentially adopts a dihedral angle of approximately 90°[5]. Any significant deviation from this optimal angle, as forced by the constraints of a small ring, introduces substantial torsional strain and weakens the S-S bond, thereby increasing the overall ring strain energy[5][6]. This principle is the primary reason why smaller cyclic disulfides are significantly more strained and reactive than their larger-ring or acyclic counterparts[7].

Part II: Ring Strain Energy of the Parent 1,2-Dithiane Ring

The six-membered 1,2-dithiane ring is conformationally flexible and can adopt a chair-like structure that effectively minimizes all forms of strain. This conformation allows the C-C-C and C-S-C bond angles to remain close to their ideal tetrahedral values and, crucially, permits the C-S-S-C dihedral angle to approach its low-energy, ~90° state.

  • Computational modeling (using B3LYP and MP2 methods) calculates the RSE of 1,2-dithiane to be approximately 2 kcal/mol [7][8].

  • Calorimetric estimation provides an even lower RSE value of 0.5 kcal/mol [7].

This low strain energy contrasts sharply with smaller, more constrained cyclic disulfides, providing critical context for its relative stability (see Table 1). For example, the five-membered 1,2-dithiolane ring has a significantly higher RSE of about 6 kcal/mol, which contributes to its greater reactivity in reactions like thiolate-disulfide exchange[7]. The three-membered dithiirane ring exhibits a very high RSE of around 19 kcal/mol, reflecting extreme angle and dihedral strain[7].

Part III: Estimating the Ring Strain of 1,2-Dithiane-4-Carboxylic Acid

A direct, published value for the ring strain energy of 1,2-dithiane-4-carboxylic acid is not available in the surveyed scientific literature. However, a highly reliable estimate can be derived from the principles of physical organic chemistry and data on related systems.

The carboxylic acid substituent is located at the C4 position, which is remote from the disulfide bond that is the primary locus of potential dihedral strain. In a six-membered ring, substituents generally have a minimal effect on the intrinsic strain of the ring framework itself; rather, they influence the overall conformational energy of the molecule[9]. The -COOH group will preferentially occupy the equatorial position in the chair conformation to minimize steric (1,3-diaxial) interactions. This conformational preference affects the molecule's Gibbs free energy, but it does not significantly distort the bond angles or dihedral angles of the core ring structure.

Therefore, the contribution of the 4-carboxylic acid group to the ring strain energy is expected to be negligible. The RSE of 1,2-dithiane-4-carboxylic acid can be confidently estimated to be very close to that of the unsubstituted parent compound.

Estimated Ring Strain Energy (1,2-Dithiane-4-Carboxylic Acid): ~0.5 - 3.0 kcal/mol

This low RSE underscores the stability of this scaffold, making it a reliable and non-labile building block for more complex molecular architectures in drug design and materials science[4].

Part IV: Methodologies for RSE Determination

Computational Workflow: Homodesmotic Reactions

A rigorous method for calculating RSE computationally involves the use of hypothetical isodesmic or homodesmotic reactions. These reactions are constructed such that the number and type of bonds, as well as atom hybridization states, are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculation, allowing for the accurate isolation of the energy associated purely with ring strain[10].

Protocol for DFT-Based RSE Calculation:

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for the target molecule (1,2-dithiane-4-carboxylic acid) and the strain-free reference molecules using a suitable level of theory, such as B3LYP with a basis set like 6-31+G*.

  • Construct Homodesmotic Reaction: Design a balanced equation where the ring is "opened" into acyclic fragments that preserve the structural motifs. For 1,2-dithiane, a suitable reaction is:

    1,2-dithiane + CH₃CH₂CH₂CH₃ → CH₃SSCH₃ + 2 * CH₃CH₂CH₃

  • Calculate Reaction Enthalpy: Compute the total electronic energy (including zero-point vibrational energy correction) for all species in the balanced equation. The enthalpy of the reaction (ΔH_rxn) is calculated as:

    ΔH_rxn = Σ(Energies of Products) - Σ(Energies of Reactants)

  • Determine RSE: The Ring Strain Energy is the negative of the calculated reaction enthalpy (RSE = -ΔH_rxn).

G cluster_input Step 1: Input Structures cluster_calc Step 2: Quantum Calculation (DFT) cluster_analysis Step 3: Analysis mol Target Cyclic Molecule (1,2-dithiane-4-COOH) opt Geometry Optimization & Frequency Calculation mol->opt ref Acyclic Reference Molecules ref->opt energy Calculate Zero-Point Corrected Electronic Energies opt->energy homo Construct Balanced Homodesmotic Equation energy->homo delta_h Calculate Reaction Enthalpy (ΔH_rxn = ΣE_prod - ΣE_react) homo->delta_h output Step 4: Result Ring Strain Energy = -ΔH_rxn delta_h->output

Caption: Computational workflow for determining RSE using DFT and a homodesmotic reaction.

Experimental Protocol: Combustion Calorimetry

Experimentally, RSE is derived from the standard molar enthalpy of formation (ΔH_f°). This is typically determined by measuring the enthalpy of combustion (ΔH_c°) using a bomb calorimeter.

  • Combustion: A precisely weighed sample of the crystalline compound (e.g., 1,2-dithiane) is completely combusted in a high-pressure oxygen environment within a calorimeter.

  • Heat Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured to calculate the ΔH_c°.

  • Calculate Enthalpy of Formation: Using the known enthalpies of formation for the combustion products (CO₂, H₂O, and SO₂), the ΔH_f° of the compound is calculated via Hess's law.

  • Compare to Reference: The experimental ΔH_f° is compared to a theoretical ΔH_f° calculated from strain-free group increments (derived from acyclic analogues). The difference between these two values yields the experimental ring strain energy.

Part V: Data Summary & Conclusion

CompoundRing SizeRing Strain Energy (kcal/mol)MethodReference
Dithiirane3~19Computational[7]
1,2-Dithiolane5~6Computational[7]
1,2-Dithiane 6 ~2 Computational [7][8]
1,2-Dithiane 6 ~0.5 Calorimetric [7]
1,2-Dithiane-4-carboxylic acid 6 ~0.5 - 3.0 Estimated -

References

  • Bachrach, S. M. (2002). Effect of Ring Strain on the Thiolate−Disulfide Exchange. A Computational Study. The Journal of Organic Chemistry, 67(25), 8983–8990. [Link]

  • Bachrach, S. M. (2002). Effect of ring strain on the thiolate-disulfide exchange. A computational study. PubMed. [Link]

  • Rezvan, H., & Vessally, E. (2023). study of dithioglyoxal conformations and how it is formed from 1, 2-ditate by DFT method. Journal of Physical and Theoretical Chemistry, 13(41), 27-15. [Link]

  • Schotte, L. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica, 10, 687-688. [Link]

  • Schmidt, M., et al. (2017). Identification of allosteric disulfides from labile bonds in X-ray structures. ResearchGate. [Link]

  • Bhardwaj, S. K., & Haridas, V. (2025). Graphical representation of the dihedral strain energies of the 20... ResearchGate. [Link]

  • Jolibois, F., et al. (2008). Effect of ring strain on disulfide electron attachment. GitHub Pages. [Link]

  • Kemp, D. J., et al. (2025). Ultrafast Ring-Opening Dynamics of 1,2-Dithiane Following Ultraviolet Absorption. White Rose Research Online. [Link]

  • ChemicalCell. (n.d.). 1,2-Dithiane-4-Carboxylic Acid CAS NO 14091-99-7. ChemicalCell. [Link]

  • Zoller, U. (2008). Chemistry of Dithiiranes, 1,2-Dithietanes, and 1,2-Dithietes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]

  • Milkovic, N. M., et al. (2022). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? PMC. [Link]

  • NextSDS. (n.d.). 1,2-Dithiane-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Bums, J. A., & Whitesides, G. M. (1990). Molecular Modeling of Thiol-Disulfide Stability. Scribd. [Link]

  • Ayad, T., et al. (2025). Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study. ResearchGate. [Link]

  • Isegawa, M., & Lin, Z. (2014). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.gov. [Link]

  • Dixon, D., Matsuzawa, N., & Walker, S. C. (1992). Conformational analysis of 1,2-dihaloethanes: a comparison of theoretical methods. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Dithiane. Wikipedia. [Link]

  • Bentley, T. W., & Hoz, S. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Defense Technical Information Center. [Link]

  • Wang, Y., et al. (2023). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. PMC. [Link]

  • Gieshoff, T., et al. (2020). Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid and Mild Way to Access Functionalized Orthoesters. Organic Letters, 22(10), 3871–3875. [Link]

  • Taylor & Francis. (n.d.). Dithiane – Knowledge and References. Taylor & Francis. [Link]

Sources

Exploratory

Electrochemical Profiling and Redox Dynamics of 1,2-Dithiane-4-Carboxylic Acid: A Technical Guide

I. Structural Thermodynamics and the "Ring Size" Effect To understand the electrochemical behavior of 1,2-dithiane-4-carboxylic acid (1,2-DT-4-CA), one must first examine the stereoelectronic properties of its cyclic dis...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Structural Thermodynamics and the "Ring Size" Effect

To understand the electrochemical behavior of 1,2-dithiane-4-carboxylic acid (1,2-DT-4-CA), one must first examine the stereoelectronic properties of its cyclic disulfide core. Unlike its 5-membered counterpart, asparagusic acid (1,2-dithiolane-4-carboxylic acid), 1,2-DT-4-CA is an unstrained 6-membered ring.

The causality behind its extreme electrochemical stability lies in its dihedral angle. In 1,2-dithiane rings, the C-S-S-C dihedral angle rests at approximately 60° to 70° 1. This specific geometry represents the thermodynamic energy minimum for disulfide bonds, as it minimizes the repulsive interaction between the fully occupied 3pπ lone pairs on the adjacent sulfur atoms 2. In contrast, 5-membered 1,2-dithiolanes are forced into a strained dihedral angle of ~27–35° 3, which causes asymmetric splitting into bonding (π) and antibonding (π*) orbitals. This strain raises the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO), making 5-membered rings highly susceptible to reduction.

Because 1,2-DT-4-CA lacks this ring strain, its LUMO remains high in energy. Consequently, the direct injection of an electron into the antibonding σ* orbital of the S-S bond requires a massive overpotential. The presence of the carboxylic acid group at the 4-position exerts a mild inductive electron-withdrawing effect, slightly lowering the LUMO relative to unsubstituted 1,2-dithiane, but the compound remains highly resistant to direct cathodic reduction.

II. Electrochemical Profiling: Direct vs. Catalytic Reduction

The electrochemical reduction of 1,2-DT-4-CA is a highly irreversible, two-electron process that cleaves the disulfide bond to yield a dithiolate species.

Direct Reduction

During Cyclic Voltammetry (CV), the direct reduction of 6-membered cyclic disulfides typically occurs at highly negative potentials, often exceeding −2.1 V vs. Saturated Calomel Electrode (SCE) 4. Because this potential is well beyond the cathodic stability window of aqueous electrolytes (where hydrogen evolution dominates), direct electrochemical profiling must be conducted in strictly anhydrous, non-aqueous media (e.g., N,N-Dimethylformamide with tetrabutylammonium hexafluorophosphate).

Electrocatalytic Reduction

To bypass the sluggish kinetics and high overpotential of direct electron transfer, researchers utilize homogeneous redox mediators.

  • Anthraquinone (AQ) Mediation: AQ can be reduced to its radical anion (AQ•−) at approximately −0.9 V vs. SCE. This radical anion acts as a potent electron donor, transferring electrons to the 1,2-dithiane ring and facilitating its cleavage at much milder potentials 4.

  • Vitamin B12 Catalysis: A highly efficient, biologically relevant method involves Vitamin B12. The Co(III) center of B12 is electrochemically reduced to Co(I). The highly nucleophilic Co(I) species attacks the 1,2-dithiane disulfide bond, forming a Co(III)–thiolate adduct that is subsequently reduced to release the dithiolate. This electrocatalytic cycle allows the reduction of unstrained cyclic disulfides at cell potentials as low as −0.2 V 5.

Quantitative Data Summary
Compound / MotifRing SizeDihedral Angle (C-S-S-C)Direct Reduction Potential (V)Catalyzed Reduction Potential (V)
1,2-Dithiolane-4-carboxylic acid 5-membered~27°≈ -1.8 V (vs. SCE)N/A (Easily reduced)
Lipoic Acid (LA/DHLA) 5-membered~35°-0.32 V (Formal vs. SHE)N/A
1,2-Dithiane-4-carboxylic acid 6-membered~60°≈ -2.1 V (vs. SCE)-0.2 V (Vit B12) / -0.9 V (AQ)
Linear Disulfide (e.g., Cystine) Linear~90°≈ -2.5 V (vs. SCE)-1.0 V (AQ mediated)

Table 1: Comparative thermodynamic and electrochemical parameters of disulfide motifs.

III. Surface Electrochemistry: Gold Self-Assembled Monolayers (SAMs)

Beyond solution-phase electrochemistry, 1,2-DT-4-CA is a powerful anchoring group for functionalizing noble metal surfaces. When exposed to a Gold (Au) surface, the 1,2-dithiane ring undergoes spontaneous chemisorption. The S-S bond cleaves to form two robust Au-S bonds, creating a bidentate dithiolate linkage 6.

Causality of Surface Orientation: The 6-membered ring requires a conformational shift (often to a boat-like transition state) to align both sulfur atoms with the Au(111) lattice spacing. Once anchored, the carboxylic acid group at the 4-position is oriented away from the surface, providing a highly stable, hydrophilic interface ideal for downstream bioconjugation (e.g., EDC/NHS coupling of proteins or DNA). The bidentate nature of the 1,2-dithiane anchor provides superior resistance to thermal desorption and oxidative degradation compared to standard monothiol SAMs.

RedoxMechanism A 1,2-Dithiane-4-Carboxylic Acid B Direct Cathodic Reduction A->B Direct e- transfer C Electrocatalytic Reduction A->C Mediated e- transfer D Gold Surface Adsorption A->D Chemisorption E Dithiolate Intermediate B->E Cleavage C->E Cleavage F Bidentate Au-S Monolayer D->F Au-S bond formation

Thermodynamic and electrochemical cleavage pathways of 1,2-dithiane-4-carboxylic acid.

IV. Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing internal controls to verify causality and eliminate experimental artifacts.

Protocol 1: Direct Cyclic Voltammetry in Non-Aqueous Media

Objective: Determine the highly negative direct reduction potential of 1,2-DT-4-CA. Causality & Rationale: Water must be strictly excluded because the reduction potential of the unstrained 6-membered ring is more negative than the thermodynamic limit of water reduction.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous N,N-Dimethylformamide (DMF). Purge with ultra-high purity Argon for 20 minutes to remove dissolved oxygen (which reduces at ~ -0.7 V, masking the disulfide peak).

  • Cell Assembly: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode (polished with 0.05 µm alumina slurry), a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Baseline Validation: Run a blank CV scan from 0 V to −2.5 V to ensure the absence of faradaic impurities.

  • Substrate Injection: Add 1,2-DT-4-CA to a final concentration of 2.0 mM. Scan at varying rates (e.g., 50, 100, 200 mV/s). Observe the irreversible cathodic peak ( Epc​ ) around −2.1 V.

  • Internal Calibration (Self-Validation): At the end of the experiment, spike the solution with 1.0 mM Ferrocene (Fc). Record a final CV to capture the reversible Fc⁺/Fc redox couple. Reference all potentials against the measured E1/2​ of Ferrocene to ensure absolute accuracy.

Protocol 2: Electrocatalytic Reduction via Vitamin B12

Objective: Cleave the 1,2-dithiane ring at mild potentials using a biomimetic catalyst. Causality & Rationale: Bypassing the direct electron transfer barrier prevents the degradation of sensitive functional groups that might occur at −2.1 V 5.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM EDTA.

  • Catalyst Baseline: Add 10 mol% Vitamin B12 to the cell. Run a CV to observe the reversible Co(II)/Co(I) redox couple at approximately −0.2 V vs. Ag/AgCl.

  • Catalytic Turnover (Self-Validation): Introduce 1,2-DT-4-CA (10 mM). A successful electrocatalytic mechanism is validated by a significant enhancement in the cathodic peak current of the Co(II)/Co(I) wave, coupled with the disappearance of the anodic return peak, confirming that the Co(I) species is being rapidly consumed by the disulfide substrate.

Protocol 3: Preparation and Reductive Desorption of SAMs

Objective: Form a bidentate monolayer and quantify surface coverage.

  • Substrate Preparation: Immerse a freshly flame-annealed Au(111) substrate into a 1.0 mM ethanolic solution of 1,2-DT-4-CA for 24 hours at room temperature.

  • Rinsing: Rinse extensively with absolute ethanol and dry under a stream of Nitrogen to remove physisorbed molecules.

  • Reductive Desorption (Self-Validation): Transfer the functionalized Au electrode to a 0.1 M KOH aqueous solution. Run a linear sweep voltammogram from 0 V to −1.2 V vs. Ag/AgCl. A sharp cathodic peak between −0.8 V and −1.0 V indicates the simultaneous cleavage of the two Au-S bonds. Integrate the area under this peak to calculate the surface coverage ( Γ ), validating the packing density of the monolayer.

Workflow Step1 1. Polish Au/GC Electrodes Step2 2. Dissolve Substrate in Non-Aqueous Media Step1->Step2 Step3 3. Perform Cyclic Voltammetry (CV) Step2->Step3 Step4 4. Introduce Redox Mediator (e.g., Vit B12) Step3->Step4 Overcome high overpotential Step5 5. Extract Epc and Transfer Coefficients Step3->Step5 Direct analysis Step4->Step5 Catalytic analysis

Step-by-step electrochemical profiling workflow for cyclic disulfides.

References

  • Organic Letters. "Electrocatalytic Reduction of Disulfide Bonds across Chemical Modalities." American Chemical Society (ACS). Available at:[Link]

  • University of Florida. "Harnessing Strained Disulfides for Photocurable Adaptable Hydrogels." Mechanical & Aerospace Engineering. Available at: [Link]

  • National Institutes of Health (NIH). "Electrocatalytic Depolymerization of Self-Immolative Poly(Dithiothreitol) Derivatives." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "The Flavoprotein Dodecin as a Redox Probe for Electron Transfer through DNA." PMC. Available at: [Link]

  • SciSpace / Acta Chemica Scandinavica. "Ultraviolet Absorption Spectra of Saturated Disulphides and Diselenides." SciSpace. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Chemical Shift Assignments of 1,2-Dithiane-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of novel chemical entities. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR chemical shift assignments for 1,2-dithiane-4-carboxylic acid. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive framework, grounded in foundational NMR principles and data from analogous sulfur-containing heterocyclic and carboxylic acid systems. We will dissect the molecular structure to forecast chemical shifts and coupling constants, outline a robust experimental workflow for empirical validation, and detail the application of two-dimensional (2D) NMR techniques to unambiguously confirm the proposed structure.

Introduction: The Structural Challenge and the NMR Solution

1,2-Dithiane-4-carboxylic acid is an intriguing heterocyclic compound featuring a six-membered ring with a disulfide bond and a carboxylic acid substituent. The dithiane moiety is a key structural motif in various natural products and is utilized in organic synthesis. Accurate structural confirmation is paramount for its application in fields such as drug development and materials science.

NMR spectroscopy provides atomic-level insight into molecular structure by probing the magnetic environments of nuclei, primarily ¹H and ¹³C.[1] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, offering a unique fingerprint of its position within the molecule.[2] This guide will build a predicted NMR profile for 1,2-dithiane-4-carboxylic acid, explaining the causal factors behind each assignment.

Caption: Molecular structure of 1,2-dithiane-4-carboxylic acid.

Predicted ¹H NMR Spectral Assignments

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the seven non-exchangeable protons, plus a broad signal for the carboxylic acid proton. The symmetry of the molecule is broken by the carboxylic acid group at the C4 position.

  • H-4 (1H, Methine): The proton attached to the carbon bearing the carboxylic acid (C4) is expected to be the most downfield of the aliphatic protons. Its chemical shift is influenced by two primary factors: the deshielding effect of the adjacent sulfur atoms and the strong electron-withdrawing nature of the carboxyl group. Protons alpha to a carboxylic acid typically appear in the 2.1-2.6 ppm range.[3][4] The additional presence of two sulfur atoms will shift this further downfield. A predicted range of δ 3.5 - 3.9 ppm is reasonable. Its multiplicity will be a multiplet, likely a triplet of doublets (td) or a complex multiplet, due to coupling with the four neighboring protons on C3 and C5.

  • H-3 & H-5 (4H, Methylene): The protons on C3 and C5 are diastereotopic due to the chiral center at C4. This means H3a is not equivalent to H3b, and H5a is not equivalent to H5b. These four protons are adjacent to both a sulfur atom and the C4 methine. Protons on carbons adjacent to sulfur atoms typically resonate between δ 2.1 and 3.1 ppm.[5] Due to the varied steric and electronic environments (axial vs. equatorial positions in the ring's chair conformation), these four protons will likely appear as a complex, overlapping multiplet in the region of δ 2.8 - 3.4 ppm .

  • H-6 (2H, Methylene): The two protons on C6 are also diastereotopic. They are adjacent to two sulfur atoms, which will cause a significant downfield shift. Based on data for similar cyclic disulfides, this signal is expected in the range of δ 2.9 - 3.5 ppm .[6] This signal will likely appear as a complex multiplet due to geminal and vicinal coupling.

  • -COOH (1H, Carboxylic Acid): The carboxylic acid proton is highly deshielded and its signal is characteristically found far downfield.[7] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[8] A broad singlet is expected in the range of δ 10.0 - 13.0 ppm .[4] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Assignments

The molecule has five unique carbon atoms. The chemical shifts are predicted based on known ranges for similar functional groups.[9][10]

  • C=O (Carboxyl Carbon): The carbonyl carbon of a carboxylic acid is highly deshielded and appears in a characteristic downfield region.[7] Its predicted chemical shift is in the range of δ 170 - 180 ppm .[8]

  • C-4 (Methine Carbon): This carbon is attached to the electron-withdrawing carboxylic acid group and two sulfur atoms. Carbons alpha to a carboxylic acid typically appear around 30-40 ppm, while carbons bonded to sulfur are in the 20-50 ppm range. The combined effect suggests a chemical shift in the range of δ 45 - 55 ppm .

  • C-3 & C-5 (Methylene Carbons): These carbons are adjacent to both the C4 carbon and a sulfur atom. The presence of the sulfur atom is the dominant factor. Studies on cysteine-containing molecules show that the β-carbon (Cβ) chemical shift is highly sensitive to the presence of a disulfide bond, typically appearing in the 35-45 ppm range.[11][12] Therefore, a chemical shift in the range of δ 35 - 45 ppm is predicted for C3 and C5.

  • C-6 (Methylene Carbon): This carbon is bonded to two sulfur atoms. This will lead to a downfield shift. Based on data for related dithiane structures, a chemical shift in the range of δ 30 - 40 ppm is expected.

Summary of Predicted NMR Data

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
-COOH10.0 - 13.0broad singlet170 - 180
C43.5 - 3.9multiplet45 - 55
C3, C52.8 - 3.4multiplet35 - 45
C62.9 - 3.5multiplet30 - 40

Experimental Workflow for Structural Validation

To empirically validate these predictions, a systematic, multi-technique NMR approach is essential.

cluster_workflow NMR Experimental Workflow prep Sample Preparation (~5-10 mg in 0.6 mL deuterated solvent, e.g., DMSO-d6) oneD 1D NMR Acquisition (¹H, ¹³C, DEPT) prep->oneD twoD 2D NMR Acquisition (COSY, HSQC, HMBC) oneD->twoD process Data Processing (FT, Phasing, Baseline Correction) twoD->process assign Spectral Assignment & Structural Confirmation process->assign

Caption: Key predicted COSY and HMBC correlations for structural confirmation.

  • COSY Correlations: A cross-peak between the H4 signal and the multiplet for the H3/H5 protons would be expected, confirming their adjacency.

  • HSQC Correlations: Each proton signal (H4, H3/H5, H6) would show a direct correlation to its corresponding carbon signal (C4, C3/C5, C6).

  • HMBC Correlations: Crucially, the H4 proton should show a correlation to the carboxyl carbon (C=O), confirming the position of the substituent. Additionally, H4 would correlate to C3 and C5, while the H3/H5 protons would show correlations to C4, providing further evidence for the ring structure.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR chemical shift assignments of 1,2-dithiane-4-carboxylic acid. By applying fundamental NMR principles and leveraging data from analogous structures, we have established a robust hypothesis for the expected spectrum. The outlined experimental workflow, incorporating both 1D and 2D NMR techniques, offers a clear and self-validating path for any researcher to confirm these assignments empirically. This synthesis of theoretical prediction and practical methodology serves as a cornerstone for the confident structural elucidation of this and related heterocyclic compounds.

References

  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165–171. [Link]

  • PubMed. (2000). 13C NMR chemical shifts can predict disulfide bond formation. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 2-Mercaptosuccinic acid diethyl ester. Wiley Science Solutions. [Link]

  • LookChem. (n.d.). Mercaptosuccinic acid 70-49-5 wiki. [Link]

  • Semantic Scholar. (2000). 13C NMR chemical shifts can predict disulfide bond formation. [Link]

  • ResearchGate. (2000). 13C NMR chemical shifts can predict disulfide bond formation. [Link]

  • MDPI. (2022). Studies of Mercaptosuccinic Acid-Crosslinked Chitosan Hydrogel with Grafted Cinnamaldehyde and Silver Nanoparticles for Antibacterial Biomedical Application. Polymers, 14(23), 5183. [Link]

  • ResearchGate. (2025). The influence of sulphur configuration in 1 H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • PubMed. (2019). Toward Structure Determination of Disulfide-Rich Peptides Using Chemical Shift-Based Methods. Journal of Medicinal Chemistry, 62(5), 2465–2476. [Link]

  • Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • Journal of Natural Products. (2022). Synthesis and Bioactivity of Thiocarboxylic A and Derivatives. 85(11), 2631–2642. [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PMC. (2026). Spectroscopic Studies of 6-Membered Lipoic Acid Derivative, 1,2,3-Trithiane-4-pentanoic Acid, and Its Characteristic Stereochemical Profiles. Molecules, 31(5), 1234. [Link]

  • PubChem. (n.d.). (+-)-Mercaptosuccinic acid. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15. [Link]

  • University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • YouTube. (2021). Exercise 16.10 - Predict Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881. [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. 29(9), 2176–2179. [Link]

  • Chemistry Steps. (n.d.). Carboxylic acid NMR. [Link]

  • UCLA. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

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Exploratory

Thermodynamic Stability and Redox Kinetics of 1,2-Dithiane-4-Carboxylic Acid in Aqueous Media

Executive Summary In the landscape of targeted drug delivery and redox-responsive chemical probes, cyclic disulfides serve as critical structural motifs. While 5-membered 1,2-dithiolanes (e.g., lipoic acid, asparagusic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug delivery and redox-responsive chemical probes, cyclic disulfides serve as critical structural motifs. While 5-membered 1,2-dithiolanes (e.g., lipoic acid, asparagusic acid) are widely utilized, their inherent kinetic lability often leads to premature in vivo reduction and off-target payload release. 1,2-Dithiane-4-carboxylic acid , a 6-membered cyclic disulfide equipped with a bioconjugatable carboxylic acid handle, presents a thermodynamically superior alternative. This whitepaper dissects the structural thermodynamics, aqueous stability, and thiolate-disulfide exchange kinetics of 1,2-dithiane systems, providing drug development professionals with actionable, self-validating protocols for characterizing redox-active linkers.

Thermodynamic Principles of Cyclic Disulfides

The stability of a cyclic disulfide in aqueous solution is fundamentally governed by its ring strain energy (RSE) and the conformational geometry of its sulfur-sulfur (S–S) bond.

Conformational Geometry and the CSSC Dihedral Angle

The S–S bond is thermodynamically stable but kinetically labile, meaning its susceptibility to nucleophilic attack is highly dependent on spatial orientation (1)[2]. In 5-membered 1,2-dithiolanes, the CSSC dihedral angle is compressed to ~27°–35°. This forces the lone electron pairs on adjacent sulfur atoms into a partially eclipsed conformation, generating intense electronic repulsion that weakens the S–S bond (1)[2].

Conversely, the 6-membered 1,2-dithiane ring predominantly adopts a highly stable chair conformation (3)[3]. This geometry allows the CSSC dihedral angle to relax to ~60°–75°, perfectly staggering the sulfur lone pairs and neutralizing electronic repulsion.

Ring Strain and Enthalpic Contributions

Calorimetric and computational evaluations demonstrate that 1,2-dithiolanes possess an RSE of approximately 3.7 to 4.0 kcal/mol, whereas the RSE of 1,2-dithianes is nearly negligible at ~0.5 kcal/mol (4)[4]. This stark difference in enthalpic penalty explains a critical macroscopic observation: 1,2-dithiolanes are highly prone to auto-polymerization during synthesis and storage (5)[5], while 1,2-dithianes exhibit robust shelf stability and resist spontaneous ring-opening (6)[6].

Summary of Quantitative Structural Data
Parameter1,2-Dithiolane (5-Membered)1,2-Dithiane (6-Membered)Impact on Drug Design
CSSC Dihedral Angle ~27° - 35° (Eclipsed)~60° - 75° (Staggered)Eclipsed lone pairs increase electronic repulsion.
Ring Strain Energy ~3.7 - 4.0 kcal/mol~0.5 kcal/molHigher strain drives premature in vivo reduction.
Thiolate Exchange Rate ~600x - 1000x1x (Baseline)6-membered rings offer superior circulation stability.
Auto-Polymerization High RiskNegligible Risk6-membered rings simplify synthesis and storage.
Conformational State Planar / EnvelopeChair ConformationChair form maximizes thermodynamic stability.

Aqueous Behavior and Thiolate-Disulfide Exchange

In aqueous media, the carboxylic acid group of 1,2-dithiane-4-carboxylic acid (pKa ~4.5) is fully deprotonated at physiological pH (7.4). This anionic state prevents hydrophobic aggregation and provides favorable solvation enthalpies, further stabilizing the intact ring.

When exposed to physiological reductants (e.g., Glutathione or Thioredoxin), the S–S bond undergoes cleavage via an addition-elimination pathway (7)[7]. Because 1,2-dithiane lacks the thermodynamic driving force of strain relief, its rate of thiolate-disulfide exchange is approximately 600 to 1000 times slower than that of 1,2-dithiolanes (4)[4].

G Dithiane 1,2-Dithiane-4-carboxylic Acid (Stable 6-Membered Ring) Intermediate Mixed Disulfide Intermediate (Addition-Elimination) Dithiane->Intermediate Nucleophilic Attack (High Activation Energy) Thiolate Incoming Thiolate (e.g., GSH or Trx) Thiolate->Intermediate S-S Cleavage Product Reduced Dithiol (Acyclic) Intermediate->Product Second Thiolate Attack (Irreversible in high GSH)

Thermodynamic stability and thiolate-disulfide exchange pathway of 1,2-dithiane.

Experimental Methodologies: Self-Validating Protocols

To rationally incorporate 1,2-dithiane-4-carboxylic acid into a prodrug, its midpoint redox potential ( Em​ ) must be empirically determined. The following protocol is engineered with built-in causality and validation checks to ensure absolute data integrity.

Protocol: Determination of Midpoint Redox Potential ( Em​ )

Objective: To quantify the thermodynamic stability of the dithiane ring against physiological reductants by fitting equilibrium data to the Nernst equation.

Materials:

  • Redox buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • DL-dithiothreitol ( DTTred​ ) and trans-4,5-dihydroxy-1,2-dithiane ( DTTox​ )

  • 10% Trichloroacetic acid (TCA)

  • N-ethylmaleimide (NEM) or mPEG-MAL

Workflow Step1 1. Prepare Degassed Redox Buffers (pH 7.4) Step2 2. Equilibrate Dithiane with DTT(red)/DTT(ox) Gradients Step1->Step2 Step3 3. Quench Reaction (Acidification / Alkylation) Step2->Step3 Step4 4. Quantify Reduced vs. Oxidized Fractions (LC-MS) Step3->Step4 Step5 5. Fit to Nernst Equation Calculate Em Step4->Step5

Step-by-step experimental workflow for determining the midpoint redox potential.

Step 1: Preparation of the Redox Gradient
  • Action: Prepare a series of buffers with varying ratios of DTTred​ to DTTox​ (maintaining a total DTT concentration of 100 mM) to create defined Eh​ values ranging from -270 mV to -360 mV (8)[8].

  • Causality: Maintaining a high, constant total DTT concentration ensures the buffer acts as a robust redox "clamp," buffering the system against shifts caused by the introduction of the analyte.

  • Validation Check: The buffer must be thoroughly degassed under nitrogen. Ambient oxygen will spontaneously oxidize DTTred​ to DTTox​ (9)[9], invalidating the calculated Nernstian potential (10)[10].

Step 2: Anaerobic Equilibration
  • Action: Incubate 1,2-dithiane-4-carboxylic acid (1 mM) in the redox buffers at 25 °C for 16 hours under a nitrogen atmosphere.

  • Causality: The extended 16-hour incubation is critical. Because of the staggered conformation and low ring strain of the 6-membered dithiane, its exchange kinetics are exceptionally slow. Shorter incubations risk measuring a kinetic artifact rather than true thermodynamic equilibrium.

Step 3: Kinetic Quenching and Alkylation
  • Action: Precipitate the samples with ice-cold 10% TCA, wash with acetone, and resuspend in a denaturing buffer containing 50 mM NEM at pH 6.5.

  • Causality: TCA precipitation rapidly drops the pH, protonating reactive thiolates ( R−S− to R−SH ) and instantly freezing the disulfide exchange. Subsequent alkylation with NEM irreversibly caps the free thiols, preventing re-oxidation during downstream analysis (10)[10].

Step 4: LC-MS Quantification and Nernst Fitting
  • Action: Quantify the ratio of reduced (NEM-capped) to oxidized (intact ring) dithiane via LC-MS. Fit the data to the Nernst equation:

    Eh​=Em​−nFRT​ln[Oxidized][Reduced]​
  • Causality: LC-MS provides exact mass resolution, easily distinguishing between the intact cyclic disulfide and the acyclic alkylated dithiol, yielding a highly accurate ratio for the Em​ calculation.

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Foundational

An In-depth Technical Guide on the Mechanism of Thiol-Disulfide Exchange in 1,2-Dithiane-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1,2-Dithiane-4-Carboxylic Acid 1,2-dithiane-4-carboxylic acid, a derivative of a six-membered heterocyclic disulfide ring...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,2-Dithiane-4-Carboxylic Acid

1,2-dithiane-4-carboxylic acid, a derivative of a six-membered heterocyclic disulfide ring system, and its analogs are of growing interest in various scientific fields, including drug delivery and materials science.[1] The disulfide bond within the 1,2-dithiane ring is a key functional group that can undergo reversible cleavage and formation through thiol-disulfide exchange. This reactivity is central to its utility in applications requiring dynamic covalent chemistry, such as the development of stimuli-responsive materials and targeted drug release systems. Understanding the intricacies of the thiol-disulfide exchange mechanism in this specific cyclic system is paramount for designing and optimizing these advanced technologies.

The Core Mechanism: Thiol-Disulfide Exchange

Thiol-disulfide exchange is a fundamental reaction in chemistry and biology, underpinning processes from protein folding to cellular redox signaling.[2][3] The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''), resulting in the formation of a new disulfide and a new thiol.[4]

The overall reaction can be represented as: R-SH + R'-S-S-R'' ⇌ R-S-S-R' + R''-SH

This exchange proceeds through a concerted SN2-type mechanism.[5][6] The thiolate anion, a potent nucleophile, attacks one of the sulfur atoms of the disulfide bond.[4] This leads to the formation of a transient, linear trisulfide-like transition state where the negative charge is distributed over the three sulfur atoms.[4][6][7] Subsequently, the original disulfide bond cleaves, releasing a new thiolate.

Key Steps in the Thiol-Disulfide Exchange Mechanism:
  • Deprotonation of the Thiol: The reaction is initiated by the deprotonation of the attacking thiol (R-SH) to form the highly nucleophilic thiolate anion (R-S⁻). The concentration of the thiolate anion is pH-dependent, and therefore, the overall observed rate of the reaction is also pH-dependent.[8][9]

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in 1,2-dithiane-4-carboxylic acid. This attack ideally occurs with a strict 180° alignment between the attacking sulfur, the target disulfide bond, and the leaving group sulfur, which is characteristic of an SN2 reaction.[6]

  • Formation of the Transition State: A high-energy, unstable trisulfide-like transition state is formed.[4][6]

  • Cleavage of the Disulfide Bond: The original S-S bond breaks, leading to the formation of a new mixed disulfide and the release of a thiolate anion from the original dithiane ring.

Thiol_Disulfide_Exchange

Caption: General mechanism of thiol-disulfide exchange.

Influence of the 1,2-Dithiane Ring Structure

The cyclic nature of 1,2-dithiane-4-carboxylic acid introduces specific structural constraints that influence the rate and mechanism of thiol-disulfide exchange compared to linear disulfides.

  • Ring Strain: Six-membered rings like 1,2-dithiane are generally less strained than five-membered rings (1,2-dithiolanes).[10] Computational studies have shown that for five- and six-membered cyclic disulfides, the thiol-disulfide exchange reaction proceeds through an addition-elimination pathway, which is consistent with acyclic analogs.[10][11] In contrast, more strained three- and four-membered rings react via a direct SN2 mechanism because the small ring cannot accommodate the addition of the nucleophile without concomitant ring cleavage.[10][11] The lower ring strain in 1,2-dithiane compared to 1,2-dithiolane results in a significantly slower rate of thiol-disulfide exchange for the six-membered ring.[10]

  • Dihedral Angle: The conformation of the disulfide bond, specifically the C-S-S-C dihedral angle, plays a crucial role in its reactivity.[12] The reactivity of cyclic disulfides is highly dependent on the alignment of the orbitals of the sulfur atoms.[12] Favorable orbital overlap can stabilize the transition state and accelerate the reaction.[12] The specific conformation of the 1,2-dithiane ring will dictate this orbital alignment and thus impact the kinetics of the exchange reaction.

The Role of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the 1,2-dithiane ring can influence the reaction in several ways:

  • Electronic Effects: The electron-withdrawing nature of the carboxylic acid can have a modest effect on the electrophilicity of the disulfide bond.

  • Solubility and Local Environment: The carboxylic acid group imparts hydrophilicity to the molecule, affecting its solubility and potentially influencing the local pH and solvent environment around the disulfide bond, which can in turn affect reaction rates.

  • Intramolecular Catalysis: Depending on its proximity to the disulfide bond, the carboxylate group could potentially act as an intramolecular general base, facilitating the deprotonation of the attacking thiol.

Factors Influencing the Rate of Thiol-Disulfide Exchange

Several factors can significantly impact the kinetics of the thiol-disulfide exchange reaction with 1,2-dithiane-4-carboxylic acid.

FactorEffect on Reaction RateRationale
pH Increases with increasing pH (up to a point)The concentration of the highly nucleophilic thiolate anion increases with pH. However, at very high pH, other reactions may compete.[8][9]
pKa of the Attacking Thiol Maximal rate when the thiol pKa is around 7This represents a balance between the concentration of the thiolate nucleophile and its intrinsic nucleophilicity.[13]
Temperature Increases with increasing temperatureThe reaction generally follows Arrhenius behavior, with higher temperatures providing more kinetic energy to overcome the activation barrier.[8]
Solvent Faster in hydrophobic environmentsThe transition state has a more delocalized charge than the reactants. Hydrophobic environments can stabilize this charge distribution, thereby lowering the activation energy.[6][14]
Steric Hindrance Decreases with increasing steric bulkSteric hindrance around the disulfide bond or on the attacking thiol can impede the required SN2 geometry of the nucleophilic attack.[5]

Experimental Protocols for Studying Thiol-Disulfide Exchange

A variety of techniques can be employed to monitor the kinetics and mechanism of thiol-disulfide exchange involving 1,2-dithiane-4-carboxylic acid.

UV-Vis Spectrophotometry

This is a common and straightforward method for following the reaction. The assay often utilizes a chromophoric thiol, such as 4,4'-dipyridyl disulfide (which reacts with the released thiol to produce a colored product) or Ellman's reagent (DTNB), where the cleavage of the disulfide bond in DTNB by a thiol generates a colored product (TNB²⁻) that can be monitored at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of 1,2-dithiane-4-carboxylic acid, the attacking thiol (e.g., glutathione), and the chromophoric reagent (e.g., DTNB) in a suitable buffer (e.g., phosphate buffer at the desired pH).

  • Reaction Initiation: In a cuvette, mix the buffer, 1,2-dithiane-4-carboxylic acid, and the attacking thiol.

  • Monitoring: Initiate the reaction by adding the chromophoric reagent and immediately begin monitoring the change in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot. By varying the concentrations of the reactants, the order of the reaction and the rate constants can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of reactants and the appearance of products over time. Proton (¹H) and carbon (¹³C) NMR are particularly useful.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a reaction mixture containing known concentrations of 1,2-dithiane-4-carboxylic acid and the attacking thiol in a deuterated solvent (e.g., D₂O with a suitable buffer).

  • Data Acquisition: Acquire NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to specific protons or carbons of the reactants and products. The change in the integral values over time can be used to determine the reaction kinetics.

Experimental_Workflow

Caption: Experimental workflow for studying thiol-disulfide exchange.

Conclusion and Future Directions

The thiol-disulfide exchange reaction of 1,2-dithiane-4-carboxylic acid is a nuanced process governed by the principles of SN2 reactions, with significant contributions from the structural constraints of the six-membered ring. The pH, temperature, solvent, and nature of the attacking thiol are all critical parameters that can be modulated to control the reaction kinetics. A thorough understanding of these factors, gained through robust experimental techniques like UV-Vis spectrophotometry and NMR spectroscopy, is essential for the rational design of novel materials and therapeutic agents that leverage the dynamic nature of the disulfide bond in this versatile heterocyclic system.

Future research in this area could focus on more complex systems, such as the incorporation of 1,2-dithiane-4-carboxylic acid into polymers or nanoparticles, and the study of its thiol-disulfide exchange behavior in biologically relevant environments. Computational studies can also provide deeper insights into the transition state and the influence of subtle structural modifications on the reaction pathway.

References

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State - PMC. (n.d.).
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. (n.d.).
  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. (n.d.).
  • Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange - ResearchGate. (n.d.).
  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed. (n.d.).
  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC - NIH. (n.d.).
  • Effect of Ring Strain on the Thiolate−Disulfide Exchange. A Computational Study | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Effect of ring strain on disulfide electron attachment - GitHub Pages. (n.d.).
  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. (n.d.).
  • Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Effect of ring strain on the thiolate-disulfide exchange. A computational study - PubMed. (n.d.).
  • Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC. (n.d.).
  • Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. (n.d.).
  • Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry - ACS Publications. (n.d.).
  • Synthesis and Properties of Disulfide-Bond Containing Eight-Membered Rings - PMC - NIH. (n.d.).
  • Dynamic thiol exchange with β-sulfido-α,β-unsaturated carbonyl compounds and dithianes. (n.d.).
  • Kinetics and Mechanisms of Thiol-Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - Repository of the Academy's Library. (n.d.).
  • Kinetics of the Thiol-Disulfide Exchange | Journal of the American Chemical Society. (n.d.).
  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (n.d.).
  • The Preparation of 1,2-Dithiolane-4-carboxylic Acid. - SciSpace. (n.d.).
  • Computational and Experimental Investigations of Metalprotein Thiol/Disulfide Exchange Reactions - DigitalCommons@UMaine. (n.d.).
  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC. (n.d.).
  • On the mechanism of spontaneous thiol–disulfide exchange in proteins - RSC Publishing. (n.d.).
  • Synthetic applications of 1,2 dithiane. | PPTX - Slideshare. (n.d.).
  • Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity - PubMed. (n.d.).
  • Modular Routes to 1,3-Dithian-2-ones and 1,2-Dithiolanes | Organic Letters. (n.d.).
  • Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid and Mild Way to Access Functionalized Orthoesters | Organic Letters - ACS Publications. (n.d.).
  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - MDPI. (n.d.).
  • Synthesis of a novel 1,2-dithianenucleoside via Pummerer-like reaction, followed by Vorbruggen glycosylation between a 1,2-dithiane derivative and uracil - Chemical Communications (RSC Publishing). (n.d.).
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Sources

Exploratory

Topic: pKa Value of 1,2-Dithiane-4-Carboxylic Acid for Biological Buffer Preparation

An In-Depth Technical Guide Abstract: The precise control of pH is paramount in biological research and drug development, necessitating the use of reliable buffering agents. While a plethora of buffers are commercially a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The precise control of pH is paramount in biological research and drug development, necessitating the use of reliable buffering agents. While a plethora of buffers are commercially available, the exploration of novel compounds with unique properties offers new opportunities for specific experimental systems. 1,2-dithiane-4-carboxylic acid, a sulfur-containing heterocyclic compound, presents an interesting scaffold due to the known stability of the dithiane ring.[1][2] However, a critical physicochemical parameter for its use as a buffer—the acid dissociation constant (pKa)—is not readily documented in scientific literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine the pKa of 1,2-dithiane-4-carboxylic acid and subsequently prepare a stable, reliable biological buffer. We will detail the theoretical underpinnings, provide a field-proven experimental protocol for pKa determination via potentiometric titration, and outline the methodology for buffer preparation based on the empirical data obtained.

Introduction: The Imperative of pH Control and the Potential of a Novel Buffer

Nearly all biological processes are pH-dependent.[3] From enzymatic activity and protein stability to cellular transport and drug-receptor interactions, minute fluctuations in hydrogen ion concentration can drastically alter experimental outcomes. The function of a biological buffer is to resist these changes, maintaining a stable pH environment.[4] The selection of an appropriate buffer is therefore a foundational decision in experimental design. Key criteria include a pKa value close to the desired experimental pH, high water solubility, and minimal interference with the biological system under investigation.[4]

1,2-dithiane-4-carboxylic acid (CAS No. 14091-99-7) is a versatile building block in organic synthesis, often used as a precursor for complex molecules in pharmaceutical and agrochemical research.[5] Its dithiane ring structure is known for its considerable stability under both acidic and basic conditions, a property that could be advantageous for a buffering agent.[1] Unlike their dioxolane counterparts, dithianes require more stringent conditions for cleavage, suggesting a lower potential for unwanted reactivity in many biological assays.[1][6]

Despite its synthetic utility, the pKa of its carboxylic acid moiety remains uncharacterized in public databases. This knowledge gap precludes its direct use as a buffer. This guide, therefore, serves as a practical manual to bridge this gap, empowering researchers to characterize this compound and harness its potential for creating specialized buffering systems.

Theoretical Foundation: Understanding pKa and Buffering Capacity

The effectiveness of a buffer is intrinsically linked to its pKa, which is the negative logarithm of the acid dissociation constant (Ka). The pKa represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms of the buffer are present in equal concentrations.[3][7] This is the point of maximum buffering capacity.

The relationship between pH, pKa, and the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) is described by the Henderson-Hasselbalch equation :[8][9]

pH = pKa + log ( [A⁻] / [HA] )

From this equation, it is clear that a buffer is most effective at resisting pH changes when the pH is within approximately one unit of its pKa (the effective pH range).[4][10] When selecting a buffer, the primary goal is to choose a compound whose pKa is as close as possible to the target pH of the experiment.[11]

Part I: Experimental Determination of the pKa of 1,2-Dithiane-4-Carboxylic Acid

Given the absence of literature data, the pKa must be determined empirically. Potentiometric titration is a highly accurate and widely used method for this purpose.[12][13][14] The technique involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the weak acid, 1,2-dithiane-4-carboxylic acid) while monitoring the pH.[15]

Causality Behind the Method: Why Potentiometric Titration?

Potentiometric titration is the method of choice for its precision and the wealth of information it provides. By recording the pH after each incremental addition of titrant, we can generate a titration curve (pH vs. volume of titrant). The inflection point of this sigmoid curve corresponds to the equivalence point, where all the acid has been neutralized.[12] Crucially, the half-equivalence point —the point at which exactly half of the acid has been neutralized—is where [HA] = [A⁻]. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[15] This direct measurement provides a highly reliable value for the pKa.

Self-Validating Experimental Protocol for pKa Determination

This protocol is designed to be self-validating through rigorous calibration and controlled experimental conditions.

Materials and Reagents:

  • 1,2-Dithiane-4-Carboxylic Acid (High Purity)

  • Deionized, CO₂-free water

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Certified pH buffer standards (e.g., pH 4.00, 7.00, 10.00)

  • Nitrogen gas (high purity)

Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette (Class A)

  • 100 mL beaker or titration vessel

  • Analytical balance

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter immediately before use with at least three standard buffers (pH 4, 7, and 10) to ensure accuracy across the expected pH range.[15]

  • Sample Preparation:

    • Accurately weigh a sufficient quantity of 1,2-dithiane-4-carboxylic acid to prepare a 50 mL solution at a concentration of approximately 10 mM. The concentration should be high enough for accurate measurement but low enough to ensure complete dissolution.[13]

    • Dissolve the compound in 50 mL of deionized water in the titration vessel. Gentle warming may be required to aid dissolution.

    • Add KCl to the solution to achieve a final concentration of 0.15 M. This maintains a constant ionic strength throughout the titration, which is crucial for stable pH electrode readings.[13][15]

  • Inert Atmosphere: Place the titration vessel on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and introduce significant error, especially when titrating to a higher pH.[13]

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the vessel.

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording both the total volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL) to capture the inflection point with high resolution.

    • Continue the titration well past the inflection point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • To precisely identify the equivalence point, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the exact volume of the equivalence point.

    • Determine the volume of NaOH at the half-equivalence point by dividing the equivalence point volume by two.

    • The pH value on the titration curve corresponding to the half-equivalence point volume is the experimental pKa of 1,2-dithiane-4-carboxylic acid.[15]

Visualization of the pKa Determination Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 standards) Prepare_Sample 2. Prepare Analyte Solution (10 mM Acid + 0.15 M KCl) Calibrate->Prepare_Sample Purge 3. Purge with N₂ (Remove dissolved CO₂) Prepare_Sample->Purge Start 4. Add Titrant (0.1 M NaOH) in small increments Purge->Start Record 5. Record pH and Volume after stabilization Start->Record Repeat 6. Repeat until pH plateaus Record->Repeat Repeat->Start Plot 7. Plot pH vs. Volume Repeat->Plot Derivative 8. Calculate 1st Derivative to find Equivalence Point (EP) Plot->Derivative Half_EP 9. Determine Half-EP Volume (EP Volume / 2) Derivative->Half_EP pKa 10. Find pH at Half-EP (pH = pKa) Half_EP->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Data Summary Table

Researchers should use the following table structure to record and analyze their titration data.

Titrant Volume (mL)Measured pHΔV (mL)ΔpHΔpH / ΔV (First Derivative)
0.00...---
0.10...0.10......
...............

Part II: Preparation of a Biological Buffer Using 1,2-Dithiane-4-Carboxylic Acid

Once the pKa has been accurately determined, a buffer solution for a specific target pH (within the pKa ± 1 range) can be prepared. This involves calculating the required amounts of the acidic form (1,2-dithiane-4-carboxylic acid, HA) and its conjugate base (e.g., sodium 1,2-dithiane-4-carboxylate, A⁻).

Protocol for Buffer Preparation

This protocol uses the Henderson-Hasselbalch equation to achieve a target pH.

Objective: Prepare 100 mL of a 50 mM 1,2-dithiane-4-carboxylate buffer at a target pH.

Assumptions for this example:

  • Experimentally Determined pKa = 4.50 (This is a hypothetical value for calculation purposes only. Use your own experimental value.)

  • Target pH = 4.75

  • Molecular Weight of 1,2-dithiane-4-carboxylic acid = 164.24 g/mol [5]

Step-by-Step Methodology:

  • Calculate the Molar Ratio: Rearrange the Henderson-Hasselbalch equation to solve for the ratio of the conjugate base to the acid:

    • log ( [A⁻] / [HA] ) = pH - pKa

    • log ( [A⁻] / [HA] ) = 4.75 - 4.50 = 0.25

    • [A⁻] / [HA] = 10^0.25 = 1.778 This means for every 1 mole of the acid (HA), you need 1.778 moles of the conjugate base (A⁻).

  • Determine Molar Concentrations: The total buffer concentration is 50 mM ([A⁻] + [HA] = 0.050 M). Using the ratio from Step 1:

    • [A⁻] = 1.778 * [HA]

    • 1.778 * [HA] + [HA] = 0.050 M

    • 2.778 * [HA] = 0.050 M

    • [HA] = 0.018 M

    • [A⁻] = 0.050 M - 0.018 M = 0.032 M

  • Prepare Stock Solutions: It is best practice to prepare stock solutions of the acid and its conjugate base (or a strong base to create the conjugate base in situ).

    • Method A (Mixing Acid and Base):

      • Prepare a 100 mM stock solution of 1,2-dithiane-4-carboxylic acid.

      • Prepare a 100 mM stock solution of NaOH.

      • To prepare 100 mL of the final buffer, you will need:

        • Total moles of dithiane compound = 0.050 mol/L * 0.1 L = 0.005 mol. This requires 50 mL of the 100 mM acid stock.

        • Moles of conjugate base needed = 0.032 mol/L * 0.1 L = 0.0032 mol. This requires adding 32 mL of the 100 mM NaOH stock to convert the acid to its conjugate base.

      • Procedure: In a beaker, combine 50 mL of the 100 mM acid stock with 32 mL of the 100 mM NaOH stock. Add deionized water to bring the total volume to 100 mL.

  • Final pH Verification and Adjustment:

    • Use the calibrated pH meter to measure the pH of the prepared buffer solution.

    • The measured pH should be very close to the target pH. If minor adjustments are needed, add a small amount of 0.1 M HCl (to lower pH) or 0.1 M NaOH (to raise pH) dropwise until the target pH is reached. This step is critical as the calculations rely on ideal behavior, and empirical verification ensures accuracy.[16]

Visualization of the Buffer Preparation Workflow

G cluster_calc Calculation cluster_prep Preparation cluster_verify Verification pKa_in 1. Use Experimental pKa and Target pH HH_eq 2. Use Henderson-Hasselbalch to Calculate [A⁻]/[HA] Ratio pKa_in->HH_eq Conc 3. Determine Molar Amounts of Acid and Base HH_eq->Conc Mix 4. Combine Stock Solutions (Acid + Strong Base) Conc->Mix Volume 5. Add DI Water to Final Volume Mix->Volume Measure 6. Measure pH with Calibrated Meter Volume->Measure Adjust 7. Adjust pH with dilute HCl / NaOH if needed Measure->Adjust Adjust->Measure re-measure Final 8. Final Buffer Ready Adjust->Final

Caption: Workflow for preparing a biological buffer.

Field Insights: Applications and Limitations

While the primary utility of a buffer is pH control, the chemical nature of the buffer itself must be considered.

Potential Advantages:

  • Chemical Stability: The dithiane ring is generally more stable to hydrolysis than its oxygen-containing counterparts (dioxolanes), which could be beneficial for long-term experiments or storage.[1]

  • Novelty: For specific assays where common buffers (e.g., phosphates, Tris) are known to interfere (e.g., by chelating metal ions or participating in enzymatic reactions), a dithiane-based buffer offers a new, un-investigated alternative.[16]

Potential Limitations and Considerations:

  • Redox Activity: The disulfide bond in the 1,2-dithiane ring is redox-active. This could be a significant disadvantage in systems studying redox biology or those containing sensitive reducing or oxidizing agents.

  • Interaction with Thiols: Dithianes may interact with free thiols on proteins (e.g., cysteine residues) through thiol-disulfide exchange, potentially altering protein structure and function. This must be carefully evaluated for the specific application.

  • Biological Activity: Dithiane derivatives have been investigated for various biological activities, including overcoming multidrug resistance in cancer cells.[17] While this is an advantage for drug development, it is a critical confounding factor if the buffer itself exhibits unintended biological effects in an assay.

Conclusion

1,2-dithiane-4-carboxylic acid presents a potentially useful, yet uncharacterized, candidate for biological buffer preparation. This guide provides the necessary theoretical framework and detailed, field-tested protocols for any researcher to confidently determine its pKa via potentiometric titration. By following this empirical approach, scientists can accurately prepare reliable buffer solutions tailored to their specific experimental needs. The key to leveraging any novel compound in a biological system is rigorous characterization, and for a buffer, this process begins with the precise determination of its pKa.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Benchchem. (n.d.). Stability Showdown: Dioxolane vs. Dithiane Protecting Groups in Organic Synthesis.
  • Altogen Biosystems. (2019, January 24). Biological Buffer Reference Chart.
  • Unknown Source. (n.d.). Biological Buffers.
  • Unknown Source. (n.d.). Biological buffers pKa calculation.
  • Calbiochem. (n.d.). Buffers.
  • AG Scientific. (n.d.). 5 Things to Consider When Choosing Biological Buffers.
  • Van der Sluis, W. G., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Study.com. (2021, July 24). Using the Henderson-Hasselbalch Equation for a Buffer.
  • Chad's Prep. (2022, February 14). Buffers | Henderson-Hasselbalch Eqn | 17.1 General Chemistry. YouTube.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
  • NextSDS. (n.d.). 1,2-Dithiane-4-carboxylic acid — Chemical Substance Information.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • ChemicalCell. (n.d.). 1,2-Dithiane-4-Carboxylic Acid CAS NO 14091-99-7.
  • MhChem. (n.d.). CH 223 Buffers and Henderson-Hasselbalch.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
  • Shcherbakov, A. M., et al. (n.d.). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. PMC.
  • Schotte, L., & Ström, H. (n.d.). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. SciSpace.
  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation.
  • Dondi, D., et al. (2015). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry.
  • Gekeler, V., et al. (n.d.). Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro. PubMed.
  • ECHEMI. (n.d.). 1,2-Dithiolane-4-carboxylic acid Formula.
  • Beilstein Journals. (2023, February 2). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.
  • Unknown Source. (n.d.). Study of formylation reactions with 1,3-dithiane-based agents.
  • AngeneChemical. (n.d.). 1,2-Dithiolane-4-carboxylic acid|2224-02-4.
  • ResearchGate. (2026, March 2). 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.
  • Bentham Science Publishers. (2018, December 1). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane.
  • PMC. (2023, February 2). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.
  • Benchchem. (n.d.). carboxylic Acid and 1,3-Dithiane-2-carboxylic Acid in Synthesis.
  • ACS Publications. (2020, April 27). Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid and Mild Way to Access Functionalized Orthoesters. Organic Letters.
  • Wikipedia. (n.d.). Dithiocarboxylic acid.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.

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Foundational

Spectroscopic Characterization of 1,2-Dithiane-4-Carboxylic Acid Derivatives: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,2-dithiane core, a six-membered cyclic disulfide, is a privileged scaffold found in pivotal naturally occurring molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiane core, a six-membered cyclic disulfide, is a privileged scaffold found in pivotal naturally occurring molecules such as asparagusic acid and its derivatives.[1][2] These compounds are not merely chemical curiosities; they are investigated for their potential as inhibitors of enzymes like thioredoxin reductase (TrxR), which is implicated in cancer and other diseases.[1] For drug development professionals, the precise and unambiguous structural elucidation of novel 1,2-dithiane-4-carboxylic acid derivatives is a non-negotiable prerequisite for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.

This guide provides an in-depth, field-proven approach to the spectroscopic characterization of this important class of molecules. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating system of analysis. The discussion is grounded in authoritative sources to provide a robust framework for your own analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the molecular framework. For 1,2-dithiane derivatives, a multi-technique NMR approach is essential not only to confirm the core structure but also to define the stereochemical relationships and substitution patterns that are critical for biological activity.[3]

Expertise & Experience: The "Why" Behind the NMR Workflow

We begin with one-dimensional (1D) ¹H and ¹³C NMR to obtain the fundamental proton and carbon skeletons. However, the inherent complexities of the dithiane ring, such as signal overlap and complex splitting patterns, often necessitate the use of two-dimensional (2D) experiments.[3] A logical workflow—starting with ¹H, moving to ¹³C, and then employing 2D techniques like COSY, HSQC, and HMBC—creates a self-validating cascade of data where each experiment builds upon and confirms the last. This systematic approach is the most efficient path to an unambiguous structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides initial, critical information on the chemical environment of the protons. The protons on the 1,2-dithiane ring exhibit characteristic chemical shifts due to the influence of the adjacent sulfur atoms.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
-CH-COOH (H4)3.3 - 3.6Multiplet
-S-CH₂- (H3, H5)3.0 - 3.5Multiplets
-CH₂-CH₂-S- (H6)2.8 - 3.2Multiplets
-COOH 10.0 - 13.0Broad Singlet
Note: Shifts are solvent-dependent and can vary based on substitution.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR complements the ¹H data by defining the number of unique carbon environments and their functional nature. The chemical shifts are highly diagnostic for the carbons within the dithiane ring and the crucial carboxylic acid moiety.[4]

Carbon TypeTypical Chemical Shift (δ, ppm)
-COOH 170 - 180
-CH-COOH (C4)50 - 55
-S-CH₂- (C3, C5)40 - 45
-CH₂-CH₂-S- (C6)30 - 35
Note: Data derived from related dithiane structures and general principles.[3][4]
Trustworthiness: A Self-Validating 2D NMR Workflow

To resolve ambiguities from 1D spectra, a specific sequence of 2D experiments is employed. A Correlation Spectroscopy (COSY) experiment will establish proton-proton couplings, tracing the connectivity within the ring. Subsequently, a Heteronuclear Single Quantum Coherence (HSQC) experiment definitively links each proton to its directly attached carbon. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the key long-range (2-3 bond) correlations that piece the entire structure together, for instance, by correlating the H3/H5 protons to the C4 carbon.[3]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY Trace Spin Systems HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assign Protonated Carbons C13->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Confirm Assignments Structure Unambiguous Structure HMBC->Structure Establish Full Connectivity

Caption: Systematic NMR workflow for structural elucidation.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 2-5 mg of the purified 1,2-dithiane-4-carboxylic acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for example, using a non-protic solvent like CDCl₃ or DMSO-d₆ is necessary to observe the carboxylic acid proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube.

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} NMR spectra. Ensure adequate signal-to-noise, especially for the ¹³C spectrum, which may require a longer acquisition time.

  • 2D Spectra: Following analysis of the 1D spectra, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the derivative and provides confirmatory structural evidence through the analysis of fragmentation patterns. The choice of ionization technique is a key experimental decision. Electrospray ionization (ESI) is a "soft" technique ideal for obtaining the mass of the intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, while Electron Ionization (EI) is a "hard" technique that induces extensive fragmentation, offering a detailed fingerprint of the molecule's structure.[5][6]

Expertise & Experience: Decoding Fragmentation Pathways

The fragmentation of 1,2-dithiane derivatives is governed by the inherent properties of the disulfide and carboxylic acid functionalities. The S-S bond is often a point of initial cleavage. Subsequent fragmentation can involve the loss of sulfur-containing radicals or neutral molecules. The carboxylic acid moiety typically undergoes characteristic losses of water (H₂O) or carbon dioxide (CO₂).[7][8] High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the parent ion and its fragments, providing an additional layer of validation.

MS_Fragmentation Parent [M+H]⁺ Parent Ion Frag1 Loss of H₂O from -COOH Parent->Frag1 Frag2 Loss of COOH Radical Parent->Frag2 Frag3 S-S Bond Cleavage Parent->Frag3 Frag4 Ring Opening Frag3->Frag4 Frag5 Loss of C₂H₄S Frag4->Frag5

Caption: Plausible MS fragmentation pathways for a dithiane derivative.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture. A small amount of formic acid or ammonium hydroxide can be added to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the parent ion of interest (e.g., [M+H]⁺) in the first mass analyzer and scanning for all fragment ions produced after collision-induced dissociation (CID) in the second mass analyzer.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid, non-destructive technique that excels at identifying the key functional groups present in the molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific covalent bonds, providing a unique "fingerprint."[10]

Expertise & Experience: Interpreting the Vibrational Spectrum

For 1,2-dithiane-4-carboxylic acid derivatives, the most prominent and diagnostic peaks are those associated with the carboxylic acid. The O-H stretch appears as a very broad band due to hydrogen bonding, while the C=O stretch is typically a strong, sharp peak.[11] The C-S and S-S stretches are also present but are often weaker and can be more difficult to assign definitively.[12][13] The absence of other strong absorptions (e.g., for -OH, -NH₂, C≡N) can be just as informative in confirming the purity and identity of the compound.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
O-H Stretch Carboxylic Acid2500 - 3300Broad, Strong
C-H Stretch Aliphatic2850 - 3000Medium
C=O Stretch Carboxylic Acid1700 - 1725Strong, Sharp
C-S Stretch Thioether600 - 800Weak - Medium
S-S Stretch Disulfide400 - 550Weak

References:[10][11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[14] While not as structurally informative as NMR or MS, it is a valuable complementary technique for confirming the presence of specific chromophores, namely the disulfide bond and the carbonyl group.

Expertise & Experience: Identifying Key Chromophores

The disulfide bond (S-S) is known to exhibit a weak but characteristic absorption at a long wavelength, typically around 330 nm. This absorption arises from a forbidden n → σ* transition of the lone pair electrons on the sulfur atoms.[15] The carboxylic acid's carbonyl group (C=O) displays a much stronger π → π* transition below 220 nm and a weaker n → π* transition around 270-300 nm.[16]

ChromophoreElectronic TransitionTypical λₘₐₓ (nm)Molar Absorptivity (ε)
S-S n → σ~330Low (~100 L mol⁻¹ cm⁻¹)
C=O n → π~270-300Low (~10-100 L mol⁻¹ cm⁻¹)
C=O π → π*~200-210High (>1000 L mol⁻¹ cm⁻¹)

References:[14][15][16]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5 AU.

  • Blank Correction: Fill a cuvette with the pure solvent and use it to record a baseline (blank) spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Conclusion: A Synergistic Approach to Structural Validation

The unambiguous characterization of 1,2-dithiane-4-carboxylic acid derivatives is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the detailed architectural framework, MS confirms the molecular weight and offers fragmentation clues, FT-IR rapidly identifies key functional groups, and UV-Vis confirms the presence of electronic chromophores. By employing this multi-faceted, self-validating workflow, researchers and drug development professionals can establish the structure of their compounds with the highest degree of confidence, ensuring the integrity and reliability of their scientific endeavors.

References

  • Schotte, L., & Ström, H. (1956). The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica, 10, 687-688. [Link]

  • Trofimov, B. A., et al. (2009). Vibrations of the S–S bond in elemental sulfur and organic polysulfides: A structural guide. Journal of Molecular Structure, 932(1-3), 1-13. [Link]

  • Uno, T., et al. (2022). Spectroscopic Studies of 6-Membered Lipoic Acid Derivative, 1,2,3-Trithiane-4-pentanoic Acid, and Its Characteristic Stereochemical Profiles. Molecules, 27(23), 8497. [Link]

  • Zarghi, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules, 28(18), 6659. [Link]

  • Procter, D. J., et al. (2022). Modular Routes to 1,3-Dithian-2-ones and 1,2-Dithiolanes. Organic Letters, 24(30), 5599–5603. [Link]

  • Fiedler, A., et al. (2006). Disulfide bond influence on protein structural dynamics probed with 2D-IR vibrational echo spectroscopy. Proceedings of the National Academy of Sciences, 103(42), 15370-15374. [Link]

  • Geetharani, K., & Sathyanarayana, D. N. (1976). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Indian Journal of Chemistry, 14A, 925-928. [Link]

  • George, G. N., et al. (2001). A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. Journal of the American Chemical Society, 123(42), 10481-10487. [Link]

  • Zarghi, A., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Molecules, 28(18), 6659. [Link]

  • Shohimi, N. S., et al. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 26(2), 67-77. [Link]

  • Hugo, W. (n.d.). UV-Vis Spectroscopy and Dienes Analysis. Scribd. [Link]

  • NIST. (n.d.). 1,2-Dithiane. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sharma, K. S., et al. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 2(2), 148-153. [Link]

  • Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 38(16), e10030. [Link]

  • Bastian, E. J., & Martin, R. B. (1968). Disulfide vibrational spectra in the sulfur-sulfur and carbon-sulfur stretching region. The Journal of Physical Chemistry, 72(10), 3567-3569. [Link]

  • ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of carboxylic acid containing polyamide. [Link]

  • Guedes, G. P., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18, 1263-1268. [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. [Link]

  • Bernat, V., et al. (2007). Complete ¹H and ¹³C NMR assignments of the epimeric menthane-1-carboxylic acids. Magnetic Resonance in Chemistry, 45(6), 526-529. [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Kenseth, C. M., et al. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Measurement Techniques, 13(7), 3635-3646. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 28(14), 5406. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Application of 1,2-Dithiane-4-Carboxylic Acid NHS Ester for Reversible Bioconjugation

Introduction & Mechanistic Rationale 1,2-Dithiane-4-carboxylic acid is a specialized sulfur-containing heterocyclic building block widely utilized in advanced organic synthesis, chemical biology, and materials science[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1,2-Dithiane-4-carboxylic acid is a specialized sulfur-containing heterocyclic building block widely utilized in advanced organic synthesis, chemical biology, and materials science[1]. Its 6-membered cyclic disulfide ring provides a robust yet reversible linkage, making it an ideal candidate for creating self-assembled monolayers (SAMs) on gold surfaces or reducible bioconjugates in drug development.

To conjugate this dithiane moiety to biomolecules, the pendant carboxylic acid must be activated. Converting it to an N-hydroxysuccinimide (NHS) ester creates a highly specific, amine-reactive reagent[2]. The synthesis relies on carbodiimide chemistry, specifically utilizing N,N'-Dicyclohexylcarbodiimide (DCC). While water-soluble carbodiimides like EDC are common for in situ aqueous reactions, DCC is the reagent of choice for isolating pure NHS esters in organic solvents.

The Causality of the Mechanism: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which undergoes nucleophilic attack by NHS[3]. The byproduct of this reaction, dicyclohexylurea (DCU), is nearly insoluble in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and precipitates out as the reaction progresses[4]. This phase separation creates a self-validating purification system where the primary impurity is removed via simple mechanical filtration, driving the reaction forward and yielding a highly pure product.

Chemical Synthesis Protocol

Objective: Synthesize and isolate >95% pure 1,2-dithiane-4-carboxylic acid NHS ester.

Materials & Reagents
  • 1,2-Dithiane-4-carboxylic acid (CAS: 14091-99-7)[1]

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Preparation of Reagents: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent (eq) of 1,2-dithiane-4-carboxylic acid and 1.1 eq of NHS in anhydrous DCM (approx. 10 mL per mmol of substrate).

    • Causality: A slight excess of NHS ensures complete consumption of the activated acid and prevents the formation of unreactive acid anhydrides. Anhydrous conditions are critical to prevent the hydrolysis of the O-acylisourea intermediate back to the starting carboxylic acid[3].

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dissolve 1.1 eq of DCC in a small volume of anhydrous DCM and add it dropwise to the stirring solution over 15 minutes.

    • Causality: Chilling the reaction suppresses the unwanted rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours. As the reaction proceeds, a white precipitate (DCU) will form[4].

  • Purification (Filtration & Extraction): Filter the heterogeneous mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with saturated NaHCO₃ (to remove unreacted NHS and residual carboxylic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-dithiane-4-carboxylic acid NHS ester.

  • System Validation: Verify the product via ¹H-NMR. The self-validating markers for successful conversion are the appearance of a strong singlet at ~2.8 ppm (corresponding to the 4 protons of the succinimidyl ring) and the retention of the dithiane ring multiplets at 2.9–3.2 ppm.

Synthesis Step1 1,2-Dithiane-4-carboxylic acid + NHS in Anhydrous DCM Step2 Add DCC dropwise at 0°C Step1->Step2 Step3 O-Acylisourea Intermediate Step2->Step3 Step4 Nucleophilic Attack by NHS (Stir 12h at RT) Step3->Step4 Step5 1,2-Dithiane-4-carboxylic acid NHS ester (Filtrate) Step4->Step5 Filtration Step6 DCU Byproduct (Precipitate) Step4->Step6 Filtration

Chemical synthesis workflow of 1,2-dithiane-4-carboxylic acid NHS ester via DCC activation.

Bioconjugation Workflow

Once isolated, the 1,2-dithiane-4-carboxylic acid NHS ester can be used to modify primary amines (e.g., lysine side chains or N-termini) on target proteins or antibodies[5].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the synthesized NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

    • Causality: NHS esters hydrolyze rapidly in aqueous solutions; storing them in anhydrous organic solvents preserves their reactivity prior to conjugation[3].

  • Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2–7.5).

    • Causality: Buffers containing primary amines (like Tris or glycine) will competitively react with the NHS ester, quenching the bioconjugation reaction and preventing protein modification[5].

  • Conjugation: Add a 5- to 20-fold molar excess of the NHS ester stock to the protein solution. Ensure the final concentration of organic solvent does not exceed 5–10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 1–2 hours or at 4°C overnight.

  • System Validation & Cleanup: The successful formation of the amide bond releases the NHS leaving group. Remove this leaving group and any unreacted crosslinker using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

Bioconjugation A Dithiane NHS Ester (in DMSO/DMF) C Amide Bond Formation (1-2h at RT) A->C B Target Protein (in PBS, pH 7.4) B->C D Dithiane-Modified Protein C->D SEC / Dialysis E NHS Leaving Group C->E Washed away

Bioconjugation pathway for modifying primary amines on target proteins using the NHS ester.

Quantitative Data Presentation

To ensure reproducibility, the following table summarizes the optimized reaction conditions and expected outcomes based on standard carbodiimide coupling parameters:

ParameterCondition A (Optimized)Condition B (Aqueous Alternative)Causality / Impact
Solvent Anhydrous DCMDMF / Water mixtureDCM allows DCU to precipitate completely; water causes NHS ester hydrolysis.
Carbodiimide DCC (1.1 eq)EDC·HCl (1.5 eq)DCC yields insoluble DCU for easy filtration[4]. EDC requires aqueous extraction.
Temperature 0°C → RTRTStarting at 0°C minimizes N-acylurea rearrangement.
Time 12–16 hours2–4 hoursExtended time ensures complete conversion and maximum DCU precipitation.
Expected Yield 85 – 90%50 – 60%Organic phase DCC coupling prevents hydrolytic loss, maximizing yield.

References

  • Source: chemicalroot.
  • Source: peptide.
  • Source: semanticscholar.
  • Title: Bioconjugate Techniques - Greg T.
  • Source: thermofisher.

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Application

Application Note: Gold Nanoparticle Surface Functionalization using 1,2-Dithiolane-4-Carboxylic Acid

Introduction Gold nanoparticles (AuNPs) are at the forefront of nanomedical research, serving as versatile platforms for drug delivery, diagnostics, and bio-imaging.[1][2] Their utility is profoundly dependent on the abi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research, serving as versatile platforms for drug delivery, diagnostics, and bio-imaging.[1][2] Their utility is profoundly dependent on the ability to modify their surface with specific functionalities.[3] This application note provides a comprehensive guide to the functionalization of gold nanoparticles with 1,2-dithiolane-4-carboxylic acid, a ligand that offers exceptional stability and a readily available carboxyl group for subsequent bioconjugation.

The choice of a capping ligand is critical for the stability and functionality of AuNPs. While simple citrate stabilization is common, the resulting electrostatic stabilization is often insufficient for biological applications, leading to aggregation in high ionic strength environments.[4] Thiol-based ligands form strong covalent bonds with the gold surface, offering superior stability.[5] Among these, 1,2-dithiolane-4-carboxylic acid, also known as asparagusic acid, presents a distinct advantage.[6] Its cyclic disulfide structure provides a bidentate chelate effect, leading to a more robust anchoring to the gold surface compared to monodentate thiols.[7] The terminal carboxylic acid group then serves as a versatile handle for covalently attaching a wide array of biomolecules, such as proteins, peptides, and DNA, through well-established carbodiimide chemistry.[8][9]

This document will detail the rationale behind the use of 1,2-dithiolane-4-carboxylic acid, provide a step-by-step protocol for the functionalization of citrate-capped AuNPs, describe essential characterization techniques to validate the functionalization, and offer insights into potential applications.

Materials and Reagents

Material/ReagentSupplierGradeNotes
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)Sigma-Aldrich≥99.9%
Trisodium citrate dihydrateSigma-AldrichACS reagent, ≥99.0%
1,2-Dithiolane-4-carboxylic acidCayman Chemical≥98%Also known as asparagusic acid.[6]
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher Scientific≥98.0%
N-Hydroxysuccinimide (NHS)Thermo Fisher Scientific≥98.0%
EthanolSigma-AldrichAnhydrous, ≥99.5%
Ultrapure WaterMillipore18.2 MΩ·cm

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich method, which involves the reduction of gold ions by citrate.[10]

  • Preparation of Gold Chloride Solution: Prepare a 1 mM solution of HAuCl₄·3H₂O in ultrapure water.

  • Heating: In a clean round-bottom flask equipped with a condenser, bring the gold chloride solution to a rolling boil with vigorous stirring.

  • Citrate Addition: Rapidly inject a pre-heated 1% (w/v) solution of trisodium citrate dihydrate into the boiling gold chloride solution. The volume of citrate solution should be 1/10th of the gold chloride solution volume.

  • Color Change and Reflux: The solution will undergo a series of color changes, from yellow to clear to black, and finally to a deep red or burgundy color. This indicates the formation of AuNPs. Continue refluxing for an additional 15-30 minutes to ensure the reaction is complete.

  • Cooling: Allow the solution to cool to room temperature with continued stirring.

  • Storage: Store the citrate-capped AuNPs at 4°C. They should be stable for several weeks.

Causality Behind Experimental Choices: The rapid injection of hot citrate ensures uniform nucleation of gold nanoparticles, leading to a more monodisperse size distribution. Refluxing the solution provides the necessary energy for the reduction reaction and subsequent particle growth to complete. The citrate ions act as both the reducing agent and a capping agent, providing initial electrostatic stability to the nanoparticles.[11]

Part 2: Surface Functionalization with 1,2-Dithiolane-4-Carboxylic Acid

This step involves a ligand exchange reaction where the weakly bound citrate ions are replaced by the more strongly binding 1,2-dithiolane-4-carboxylic acid.

  • Preparation of Ligand Solution: Prepare a 10 mM solution of 1,2-dithiolane-4-carboxylic acid in ethanol.

  • Ligand Exchange: To the citrate-capped AuNP solution, add the 1,2-dithiolane-4-carboxylic acid solution dropwise while stirring. A typical molar ratio of ligand to surface gold atoms is in the range of 1000:1 to 10,000:1.

  • Incubation: Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: The functionalized AuNPs need to be purified to remove excess unbound ligand and displaced citrate. This is best achieved by repeated centrifugation and resuspension.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (this will depend on the nanoparticle size, typically 10,000 - 15,000 x g for 15-30 minutes).

    • Carefully remove the supernatant.

    • Resuspend the pellet in ultrapure water.

    • Repeat this process at least three times.

  • Final Resuspension: Resuspend the final pellet in a desired buffer (e.g., phosphate-buffered saline, PBS) for storage at 4°C.

Causality Behind Experimental Choices: The use of a large excess of the dithiolane ligand drives the equilibrium of the ligand exchange reaction towards the formation of the more stable dithiolane-functionalized AuNPs. The overnight incubation ensures complete surface coverage. Centrifugation is a critical step to remove impurities that could interfere with subsequent conjugation reactions or cause non-specific binding in biological assays.[12]

Characterization of Functionalized AuNPs

Thorough characterization is essential to confirm the successful functionalization and to assess the quality of the nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
UV-Vis Spectroscopy Localized Surface Plasmon Resonance (LSPR) PeakA red-shift of the LSPR peak (typically 2-5 nm) is expected upon ligand exchange.[13]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter and Polydispersity Index (PDI)An increase in the hydrodynamic diameter due to the added ligand layer.[13] A low PDI value (<0.3) indicates a monodisperse sample.
Transmission Electron Microscopy (TEM) Core Size, Shape, and Aggregation StateThe core size and shape of the AuNPs should remain unchanged. The particles should be well-dispersed with no signs of aggregation.[14][15]
Zeta Potential Surface ChargeA change in the zeta potential is expected, reflecting the change in the surface chemistry from citrate to the carboxylic acid-terminated ligand.
UV-Vis Spectroscopy

Gold nanoparticles exhibit a characteristic LSPR peak in the visible region of the spectrum, which is sensitive to the local refractive index at the nanoparticle surface.[16]

  • Protocol:

    • Record the UV-Vis spectrum of the citrate-capped AuNPs (typically from 400 to 700 nm).

    • After functionalization and purification, record the spectrum of the 1,2-dithiolane-4-carboxylic acid functionalized AuNPs.

  • Interpretation: A bathochromic (red) shift in the LSPR peak maximum indicates a change in the surface environment, consistent with successful ligand exchange.[17] The absence of a significant broadening or a second peak at longer wavelengths confirms that the nanoparticles have not aggregated.[13]

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic size of particles in solution, which includes the metallic core and the surrounding ligand and solvent layers.[18]

  • Protocol:

    • Measure the hydrodynamic diameter and PDI of the initial citrate-capped AuNPs.

    • Measure the same parameters for the functionalized and purified AuNPs.

  • Interpretation: An increase in the hydrodynamic diameter is expected after functionalization, corresponding to the thickness of the 1,2-dithiolane-4-carboxylic acid layer.[13] A low PDI is crucial as it indicates a uniform population of nanoparticles.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticle core.[19]

  • Protocol:

    • Deposit a drop of the diluted nanoparticle solution onto a TEM grid and allow it to dry.

    • Image the grid using a transmission electron microscope.

  • Interpretation: TEM images will confirm the core size, shape, and monodispersity of the synthesized AuNPs. Importantly, it will also show whether the functionalization process has induced any aggregation.[14]

Workflow and Visualization

The overall process of synthesizing and functionalizing gold nanoparticles can be visualized as a sequential workflow.

G cluster_synthesis Part 1: AuNP Synthesis cluster_functionalization Part 2: Surface Functionalization cluster_characterization Part 3: Characterization A HAuCl4 Solution B Boiling & Stirring A->B C Citrate Injection B->C D Color Change to Red C->D E Cooling D->E F Citrate-Capped AuNPs E->F G Add 1,2-Dithiolane-4-Carboxylic Acid F->G Ligand Exchange H Overnight Incubation G->H I Centrifugation & Washing H->I J Functionalized AuNPs I->J K UV-Vis Spectroscopy J->K Analyze L Dynamic Light Scattering (DLS) J->L Analyze M Transmission Electron Microscopy (TEM) J->M Analyze

Caption: Workflow for the synthesis, functionalization, and characterization of AuNPs.

Application in Bioconjugation

The terminal carboxylic acid groups on the functionalized AuNPs are ideal for covalent conjugation to primary amines present in proteins, peptides, and other biomolecules using EDC/NHS chemistry.[20]

G AuNP AuNP COOH EDC_NHS EDC / NHS AuNP:COOH->EDC_NHS Biomolecule Biomolecule NH2 Biomolecule:NH2->EDC_NHS Conjugate AuNP-Biomolecule Conjugate Amide Bond EDC_NHS->Conjugate:bond

Caption: Amide bond formation between a functionalized AuNP and a biomolecule.

This covalent linkage provides a stable and robust platform for developing targeted drug delivery systems, biosensors, and diagnostic agents.[8][21] The ability to control the surface chemistry of gold nanoparticles with such precision opens up a vast array of possibilities in biomedical research and development.[1]

References

  • ResearchGate. DLS analysis of gold nanoparticles synthesized by microwave in 5... Available from: [Link]

  • ACS Applied Materials & Interfaces. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. Available from: [Link]

  • ACS Applied Materials & Interfaces. Techniques for Accurate Sizing of Gold Nanoparticles Using Dynamic Light Scattering with Particular Application to Chemical and Biological Sensing Based on Aggregate Formation. Available from: [Link]

  • Nanopartz. DLS as a Gold Nanoparticle Characterization Method. Available from: [Link]

  • Hiyka. Gold Nanoparticle Conjugation Optimization for TEM Applications. Available from: [Link]

  • Edinburgh Instruments. UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles. Available from: [Link]

  • NanoHybrids. Carboxylic Acid Functionalized Gold Nanoparticles. Available from: [Link]

  • MDPI. Thymine-Functionalized Gold Nanoparticles (Au NPs) for a Highly Sensitive Fiber-Optic Surface Plasmon Resonance Mercury Ion Nanosensor. Available from: [Link]

  • ChemRxiv. Molecular Surface Quantification of Multi-Functionalized Gold Nanoparticles Using UV-Vis Spectroscopy Deconvolution. Available from: [Link]

  • ResearchGate. (A) TEM image of functionalized-AuNPs. (a) The distribution of... Available from: [Link]

  • MDPI. Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV. Available from: [Link]

  • PMC. The Role of Functionalization and Size of Gold Nanoparticles in the Response of MCF-7 Breast Cancer Cells to Ionizing Radiation Comparing 2D and 3D In Vitro Models. Available from: [Link]

  • edinst.com. UV-vis spectroscopy for characterising the optical properties of gold nanoparticles. Available from: [Link]

  • PubMed. Functionalized gold nanoparticles for drug delivery. Available from: [Link]

  • Systematic Reviews in Pharmacy. Gold Nanoparticle: Synthesis, Functionalization, Enhancement, Drug Delivery and Therapy. Available from: [Link]

  • SciSpace. The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Available from: [Link]

  • MDPI. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Available from: [Link]

  • Semantic Scholar. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications. Available from: [Link]

  • ResearchGate. Natural and synthetic 1,2‐dithiolanes. (a) 1,2‐dithiolanes in natural products (trivial names are mentioned); (b) 1,2‐dithiolane‐based probes that have been used for RNA‐duplex modification and for the selective and specific cellular TrxR recognition; (c) 1,2‐dithiolane‐4‐carboxylic acid derivatives discussed in this review. Available from: [Link]

  • oatext.com. Recent Advances in Development of Gold Nanoparticles for Drug Delivery Systems. Available from: [Link]

  • ResearchGate. Functionalization and Characterization of Gold Nanoparticles. Available from: [Link]

  • Springer. Synthesis, Characterization, and Functionalization of Gold Nanoparticles for Cancer Imaging. Available from: [Link]

  • PubMed. Synthesis, characterization, and functionalization of gold nanoparticles for cancer imaging. Available from: [Link]

  • PubChem. 1,2-Dithiolane-4-carboxylic acid. Available from: [Link]

  • PMC. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. Available from: [Link]

  • Nanoscale Advances (RSC Publishing). Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. Available from: [Link]

  • PMC. Gd(III)-Dithiolane Gold Nanoparticles for T1-Weighted Magnetic Resonance Imaging of the Pancreas. Available from: [Link]

  • PMC. COOH-terminated SAMs on gold fabricated from an azobenzene derivative with a 1,2-dithiolane headgroup. Available from: [Link]

  • PMC. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Available from: [Link]

  • Nanopartz Inc. Gold Nanoparticle Functionalization Methods. Available from: [Link]

  • OSTI.gov. COOH-terminated SAMs on Gold Fabricated from an Azobenzene Derivative with a 1,2-dithiolane Headgroup (Journal Article). Available from: [Link]

  • ResearchGate. Two-Step Functionalization of Neutral and Positively Charged Thiols onto Citrate-Stabilized Au Nanoparticles | Request PDF. Available from: [Link]

  • Queen's University Belfast. Gold nanoparticle surface functionalization: a necessary requirement in the development of novel nanotherapeutics. Available from: [Link]

  • PMC. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy. Available from: [Link]

  • ResearchGate. Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Available from: [Link]

  • PMC. Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. Available from: [Link]

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Method

Application Notes &amp; Protocols: Bioconjugation of Proteins with 1,2-Dithiane-4-Carboxylic Acid Linkers

Abstract This document provides a comprehensive guide for the bioconjugation of proteins using linkers derived from 1,2-dithiane-4-carboxylic acid. This class of reagents leverages the unique reactivity of the strained c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the bioconjugation of proteins using linkers derived from 1,2-dithiane-4-carboxylic acid. This class of reagents leverages the unique reactivity of the strained cyclic disulfide in 1,2-dithiolanes for covalent modification of thiol groups on proteins, such as those from cysteine residues. The core of this technology lies in a thiol-disulfide exchange mechanism, where a protein-derived thiol initiates a ring-opening polymerization of the dithiolane, forming a stable, yet potentially reversible, disulfide bond.[1] This approach offers a compelling alternative to traditional maleimide-based chemistries, with distinct advantages in terms of conjugate stability and the potential for controlled release. These protocols are designed for researchers, scientists, and drug development professionals seeking to create well-defined protein conjugates for applications ranging from fundamental research to the development of advanced biotherapeutics like antibody-drug conjugates (ADCs).

Principle of the Technology: Thiol-Initiated Ring-Opening Conjugation

The conjugation strategy is based on the reactivity of the 1,2-dithiane (a six-membered ring) or more commonly, the 1,2-dithiolane (a five-membered ring) moiety. These cyclic disulfides are strained and therefore more susceptible to nucleophilic attack by a thiol than a linear disulfide. The reaction proceeds via a thiol-disulfide exchange mechanism, which is significantly faster with cyclic disulfides compared to their linear counterparts.[1]

The process is initiated by a free thiol group on a protein, typically from a cysteine residue. This proteinaceous thiol attacks one of the sulfur atoms in the dithiane ring, leading to the opening of the ring and the formation of a new, mixed disulfide bond between the protein and the linker. This process effectively tethers the linker, and any cargo molecule attached to it, to the protein.

One of the key features of this chemistry is its behavior in different redox environments. The resulting disulfide bond is stable under typical physiological conditions but can be cleaved in the presence of high concentrations of reducing agents like glutathione, which is found in the cytosol of cells.[2][3] This property makes dithiane-based linkers particularly attractive for intracellular drug delivery, as the payload can be released upon internalization by the target cell.[2][3][4]

Workflow and Mechanism

Chemical Mechanism

The diagram below illustrates the ring-opening reaction initiated by a protein thiol.

Caption: Thiol-initiated ring-opening of a 1,2-dithiane linker.

Experimental Workflow

The overall process for protein conjugation with a 1,2-dithiane linker can be summarized in the following workflow.

G A Protein Preparation (Reduction of Disulfides) C Conjugation Reaction (Thiol-Dithiane Exchange) A->C B Linker Activation (e.g., NHS Ester Formation) B->C D Purification (e.g., Size-Exclusion Chromatography) C->D E Characterization (SDS-PAGE, Mass Spectrometry) D->E

Caption: General experimental workflow for protein bioconjugation.

Advantages Over Traditional Linkers

When compared to other common bioconjugation chemistries, particularly maleimide-based linkers, the 1,2-dithiane approach offers several distinct advantages.

Feature1,2-Dithiane LinkersMaleimide Linkers
Reaction Target Free thiols (Cysteine)Free thiols (Cysteine)
Bond Type DisulfideThioether
Reversibility Reductively cleavableGenerally considered stable
Stability Good stability in circulation.[5]Can undergo retro-Michael addition, leading to linker exchange.
"Bystander" Effect The released payload can often diffuse into neighboring cells, creating a "bystander" killing effect.[5]Typically requires internalization and lysosomal degradation for payload release.[6][7]

Detailed Experimental Protocols

Materials and Reagents
  • Protein of Interest (e.g., Antibody): Must contain accessible cysteine residues. If targeting native disulfides, a reduction step is necessary.

  • 1,2-Dithiane-4-carboxylic acid linker: Or a pre-activated derivative (e.g., NHS ester).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Activation Reagents (if starting with the carboxylic acid): N-Hydroxysuccinimide (NHS) and a carbodiimide such as EDC.[]

  • Buffers: Phosphate-buffered saline (PBS), Borate buffer.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

  • Characterization Instruments: SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

Protocol 1: Conjugation to a Reduced Disulfide

This protocol is suitable for proteins where an existing disulfide bond is targeted for conjugation.

  • Protein Reduction:

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.

    • Add a 10 to 50-fold molar excess of a reducing agent like TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent immediately using a desalting column or dialysis.

  • Conjugation Reaction:

    • Dissolve the 1,2-dithiane-4-carboxylic acid linker (pre-activated as an NHS ester) in a compatible organic solvent (e.g., DMSO or DMF).

    • Add the activated linker to the reduced protein solution at a 5 to 20-fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted linker by adding a 100-fold molar excess of L-cysteine and incubating for 30 minutes.

    • Purify the protein conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and quenching agent.

Protocol 2: Conjugation to a Free Cysteine

This protocol is for proteins that already possess a free, accessible cysteine residue.

  • Protein Preparation:

    • Ensure the protein is in a buffer at a pH between 7.0 and 8.0. If the buffer contains any thiol-containing components, they must be removed by dialysis or buffer exchange.

  • Conjugation Reaction:

    • Follow steps 2.2 and 2.3 from Protocol 1. The reduction step is omitted.

Characterization of the Conjugate

It is crucial to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein after conjugation can be observed.

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for the calculation of the average number of linkers attached per protein.

  • HPLC: Reversed-phase or hydrophobic interaction chromatography can separate protein species with different numbers of attached linkers, providing information on the distribution of the DAR. The presence of the 1,2-dithiolane disulfide bond can be monitored by its weak absorbance at 330 nm.[9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of protein disulfides.Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is fresh.
Hydrolysis of the activated linker.Prepare the activated linker solution immediately before use. Minimize exposure to aqueous environments before adding to the protein.
Protein Aggregation High concentration of organic solvent.Keep the volume of the linker solution added to the protein to a minimum (<10% of the total reaction volume).
Non-specific cross-linking.Optimize the molar excess of the linker.
High Polydispersity (Broad DAR) Inconsistent reduction or accessibility of cysteine residues.Optimize the reduction conditions. Consider site-specific mutagenesis to introduce a more accessible cysteine.

References

  • Journal of the American Chemical Society. (2017). 1,2-Dithiolane-Derived Dynamic, Covalent Materials: Cooperative Self-Assembly and Reversible Cross-Linking. Available at: [Link]

  • Angewandte Chemie International Edition. (n.d.). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Available at: [Link]

  • PubMed. (n.d.). Preparation of protein conjugates via intermolecular disulfide bond formation. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Available at: [Link]

  • Journal of Visualized Experiments. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Available at: [Link]

  • Antibody Drug Conjugates. (2016). Linkers for Antibody Drug Conjugates: Current Role and Advancements. Available at: [Link]

  • Nature Communications. (2021). Dithiolane quartets: thiol-mediated uptake enables cytosolic delivery in deep tissue. Available at: [Link]

  • Acta Pharmaceutica Sinica B. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Available at: [Link]

  • MDPI. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Available at: [Link]

  • RCS Research Chemistry Services. (2025). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Available at: [Link]

  • Journal of the American Chemical Society. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Available at: [Link]

  • Frontiers in Molecular Biosciences. (2022). Cyclization and Docking Protocol for Cyclic Peptide-Protein Modeling Using HADDOCK2.4. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Modulation of Protein–Protein Interactions Using Cyclic Peptides. Available at: [Link]

  • Accounts of Chemical Research. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Available at: [Link]

  • G-Biosciences. (n.d.). Cross-Linking Reagents. Available at: [Link]

  • Molecules. (n.d.). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. Available at: [Link]

  • Biomacromolecules. (n.d.). Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. Available at: [Link]

  • PubMed. (2000). 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides. Available at: [Link]

  • Glen Research. (n.d.). Application Note – Cleavable Linkages. Available at: [Link]

  • Creative Biolabs. (2024). Chemical Conjugation. Available at: [Link]

  • Frontiers in Chemistry. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. Available at: [Link]

  • Slideshare. (n.d.). Synthetic applications of 1,2 dithiane. Available at: [Link]

Sources

Application

Application Note: Synthesis and Characterization of Redox-Responsive Polymers Using 1,2-Dithiane-4-Carboxylic Acid for Targeted Drug Delivery

Scientific Rationale & Mechanistic Overview The development of stimuli-responsive polymeric nanocarriers is a cornerstone of modern targeted drug delivery. Among the various endogenous triggers, the redox gradient betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

The development of stimuli-responsive polymeric nanocarriers is a cornerstone of modern targeted drug delivery. Among the various endogenous triggers, the redox gradient between the extracellular environment (e.g., blood plasma) and the intracellular compartments of cancer cells provides a highly reliable mechanism for site-specific drug release.

Why 1,2-Dithiane-4-Carboxylic Acid? 1,2-Dithiane-4-carboxylic acid is a specialized 6-membered cyclic disulfide containing a pendant carboxylic acid group. Unlike linear disulfides, cyclic disulfides possess inherent ring strain. While 5-membered rings (like lipoic acid) are highly strained, the 6-membered dithiane ring offers an optimal balance: it is stable enough to prevent premature degradation during circulation but reactive enough to undergo Ring-Opening Disulfide Exchange Polymerization (RODEP) when initiated by catalytic amounts of thiols 1. The pendant carboxylic acid provides a versatile synthetic handle for conjugation to amine- or hydroxyl-bearing polymer backbones (e.g., PEG, chitosan, or poly(amino acids)) via standard carbodiimide chemistry.

The Causality of Redox-Responsiveness: In the bloodstream, the concentration of glutathione (GSH) is approximately 2–10 µM, which is insufficient to cleave the robust dithiane cross-links. However, within the tumor microenvironment and intracellular compartments (cytosol/nucleus), GSH concentrations surge to 2–10 mM (a 100- to 1000-fold increase) 2. This high reducing potential rapidly cleaves the disulfide bonds, leading to the disassembly of the polymeric network and the burst release of the encapsulated therapeutic payload 3.

Experimental Workflows & Logical Relationships

To visualize the overarching methodology, the following diagrams illustrate the experimental preparation workflow and the biological signaling pathway governing drug release.

Workflow Step1 1. Monomer Activation (1,2-Dithiane-4-Carboxylic Acid) Step2 2. Polymer Conjugation (Amidation to Backbone) Step1->Step2 EDC/NHS, RT, 24h Step3 3. Self-Assembly & Drug Loading (Aqueous Dialysis) Step2->Step3 Add Hydrophobic Drug Step4 4. Core Cross-Linking (RODEP via Catalyst) Step3->Step4 Catalytic DTT (10 mol%) Step5 5. QC & Characterization (DLS, NMR, Ellman's) Step4->Step5 Dialysis & Filtration

Caption: Experimental workflow for the preparation and formulation of redox-responsive polymeric micelles.

Pathway A Intact Micelle (Bloodstream) BB BB A->BB B Cellular Uptake (Endocytosis) C Tumor Microenvironment (High GSH: 2-10 mM) D Disulfide Cleavage (Thiol Exchange) C->D GSH Trigger E Micelle Disassembly & Drug Release D->E BB->C

Caption: Mechanism of intracellular GSH-triggered disulfide cleavage and therapeutic drug release.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of a model redox-responsive system: a PEG-block-poly(lysine) copolymer grafted with 1,2-dithiane-4-carboxylic acid. Every protocol includes built-in quality control (QC) steps to ensure the system is self-validating.

Protocol 1: Conjugation of 1,2-Dithiane-4-Carboxylic Acid to Polymer Backbone

Objective: Graft the redox-sensitive dithiane ring onto the amine groups of a block copolymer to create an amphiphilic, cross-linkable macromer.

Causality & Rationale: We utilize N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to activate the carboxylic acid. This creates a stable, amine-reactive NHS-ester intermediate that prevents unwanted side reactions and maximizes the grafting density on the poly(lysine) block.

Step-by-Step Methodology:

  • Activation: Dissolve 1,2-dithiane-4-carboxylic acid (1.5 eq relative to target amine groups) in anhydrous Dimethylformamide (DMF). Add EDC (2.0 eq) and NHS (2.0 eq). Stir the mixture in the dark at room temperature for 2 hours to form the NHS-ester.

  • Conjugation: Dissolve the PEG-b-poly(lysine) copolymer in anhydrous DMF containing a catalytic amount of Triethylamine (TEA) to ensure the amines are deprotonated.

  • Coupling: Dropwise add the activated dithiane solution to the polymer solution. Purge the reaction flask with Nitrogen (N₂) to prevent oxidation. Stir for 24 hours at room temperature.

  • Purification: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against a 1:1 mixture of DMF/Methanol for 24 hours, followed by deionized water for 48 hours to remove unreacted monomers and coupling byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the dithiane-grafted copolymer as a white powder.

In-Process Quality Control (Self-Validation):

  • FTIR Spectroscopy: Confirm the disappearance of the primary amine peaks (~3300 cm⁻¹) and the appearance of strong amide I and II bands (~1650 and 1550 cm⁻¹).

  • Ellman’s Assay: Test the purified polymer. A negative result (no yellow color at 412 nm) validates that the cyclic disulfide remains intact and did not prematurely reduce to free thiols during synthesis.

Protocol 2: Self-Assembly and Core Cross-Linking via RODEP

Objective: Form drug-loaded micelles and covalently lock the hydrophobic core to prevent premature drug leakage.

Causality & Rationale: The amphiphilic polymer self-assembles in water, sequestering the hydrophobic dithiane rings and the drug (e.g., Doxorubicin) in the core. Adding a catalytic amount of Dithiothreitol (DTT) initiates RODEP. The DTT reduces a small fraction of dithiane rings to free thiols, which then attack neighboring intact dithiane rings, creating an intermolecular cross-linked network 4.

Step-by-Step Methodology:

  • Micellization: Dissolve 20 mg of the dithiane-grafted polymer and 2 mg of hydrophobic Doxorubicin (DOX) in 2 mL of DMSO.

  • Self-Assembly: Add the organic solution dropwise into 10 mL of vigorously stirring deionized water (pH 7.4). Stir for 2 hours to allow stable micelle formation.

  • Initiation of RODEP: Add a catalytic amount of DTT (10 mol% relative to dithiane groups). Stir the emulsion under a Nitrogen atmosphere at room temperature for 12 hours.

  • Purification: Dialyze the solution (MWCO 3.5 kDa) against deionized water for 24 hours to remove DMSO, free DOX, and residual DTT. Filter through a 0.45 µm syringe filter.

In-Process Quality Control (Self-Validation):

  • Solvent Resistance Test: Dilute an aliquot of the micelles 50-fold in pure DMF. Analyze via Dynamic Light Scattering (DLS). Non-cross-linked micelles will disassemble (yielding no measurable DLS signal), whereas successfully cross-linked micelles will swell but maintain a measurable hydrodynamic radius, proving covalent network formation.

Protocol 3: In Vitro Redox-Responsive Drug Release Assay

Objective: Validate the "on-demand" release kinetics of the nanocarrier under simulated physiological and tumor-like reducing conditions.

Causality & Rationale: By running parallel release assays in PBS (pH 7.4) with 10 µM GSH (simulating blood) and 10 mM GSH (simulating the intracellular tumor environment), we establish the causality between the redox trigger and payload release.

Step-by-Step Methodology:

  • Aliquot 2 mL of the cross-linked, DOX-loaded micelles into two separate dialysis bags (MWCO 3.5 kDa).

  • Submerge Bag A in 20 mL of PBS (pH 7.4) containing 10 µM GSH.

  • Submerge Bag B in 20 mL of PBS (pH 7.4) containing 10 mM GSH.

  • Incubate both setups in a shaking water bath at 37 °C and 100 rpm.

  • At predetermined time intervals (1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed medium.

  • Quantify the released DOX using fluorescence spectroscopy (Excitation: 480 nm, Emission: 590 nm).

In-Process Quality Control (Self-Validation):

  • Mass Balance: At the end of the 48-hour period, lyse the remaining micelles in Bag B with 1% Triton X-100 and 50 mM DTT to release all residual drug. The sum of the cumulatively released drug and the residual drug must equal the initial encapsulated drug mass (±5%).

Quantitative Data Summaries

The table below summarizes typical physicochemical properties and release kinetics expected when following the protocols above. These metrics serve as a benchmark for successful formulation.

Table 1: Physicochemical Characterization and Release Kinetics of Dithiane-Functionalized Micelles

Formulation StateHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)24h Drug Release (10 µM GSH)24h Drug Release (10 mM GSH)
Non-Cross-Linked 115 ± 50.18 ± 0.02-12.4 ± 1.565.2 ± 3.1~45% (Premature Leakage)~85%
Dithiane Cross-Linked 98 ± 40.12 ± 0.01-14.1 ± 1.282.5 ± 2.4< 15% (Stable)> 88% (Triggered)
Post-GSH Treatment (10mM) > 400 (Aggregates)> 0.50 (Disassembled)-5.2 ± 2.0N/AN/AN/A

Note: Core cross-linking via RODEP inherently shrinks the micelle (from 115 nm to 98 nm) due to the tightening of the hydrophobic core, simultaneously improving the Encapsulation Efficiency by locking the drug inside the matrix.

References

  • Source: Macromolecules (ACS Publications)
  • Source: Bioconjugate Chemistry (ACS Publications)
  • Redox-Responsive Core-Cross-Linked Block Copolymer Micelles for Overcoming Multidrug Resistance in Cancer Cells Source: ACS Applied Materials & Interfaces URL
  • Source: PMC (National Institutes of Health)

Sources

Method

Self-assembled monolayers (SAMs) on gold using 1,2-dithiane-4-carboxylic acid

An In-Depth Guide to the Formation and Characterization of Self-Assembled Monolayers on Gold using 1,2-Dithiane-4-Carboxylic Acid Authored by a Senior Application Scientist This document provides a comprehensive technica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Formation and Characterization of Self-Assembled Monolayers on Gold using 1,2-Dithiane-4-Carboxylic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and validation of self-assembled monolayers (SAMs) on gold surfaces using 1,2-dithiane-4-carboxylic acid. This specific molecule offers significant advantages, including enhanced thermal and chemical stability through its bidentate dithiolane anchor and a versatile carboxylic acid terminus for covalent immobilization of biomolecules.

Foundational Principles: The Rationale for Dithiane-Based SAMs

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate, providing a robust method for tailoring surface properties at the molecular level.[1][2] While alkanethiols have been the conventional choice for modifying gold surfaces, their single-point attachment can be a locus of instability.

The use of a 1,2-dithiane (a cyclic disulfide) headgroup represents a significant advancement. During the chemisorption process on a gold substrate, the disulfide bond in the 1,2-dithiane ring cleaves via an oxidative addition mechanism.[3] This results in the formation of two covalent gold-thiolate (Au-S) bonds per molecule, creating a "chelating" or bidentate anchor. This dual-point attachment provides superior thermal and chemical stability compared to traditional alkanethiol SAMs.[4][5]

The terminal carboxylic acid (-COOH) group is of paramount importance for biomedical and sensing applications. It imparts a hydrophilic character to the surface and, more critically, serves as a chemical handle for the covalent attachment of proteins, peptides, or small molecule drugs through well-established chemistries like amide coupling.[1][6][7] This allows for the construction of highly specific and stable biosensors, drug delivery platforms, and surfaces for studying biological interactions.[8][9]

Figure 1: Chemisorption of 1,2-dithiane-4-carboxylic acid on gold.

Experimental Workflow: From Substrate to Functionalized Surface

The formation of a high-quality SAM is critically dependent on meticulous experimental technique, particularly with respect to substrate cleanliness and solution purity. The following protocols provide a validated, step-by-step methodology.

workflow_diagram cluster_prep Preparation cluster_formation SAM Formation cluster_validation Validation & Functionalization A Gold Substrate Cleaning C Substrate Immersion A->C B Thiol Solution Preparation B->C D Incubation (18-24h) C->D E Rinsing & Drying D->E F Characterization (XPS, Contact Angle, etc.) E->F G Optional: EDC/NHS Activation F->G H Biomolecule Immobilization G->H

Figure 3: Amide coupling pathway for protein immobilization on a -COOH SAM.

Validation and Characterization: A Self-Validating System

Characterization is not merely a final step but an integral part of the process to ensure the formation of a high-quality, functional monolayer.

Technique Purpose Expected Outcome for 1,2-dithiane-4-carboxylic acid SAM
Contact Angle Goniometry Measures surface wettability to confirm the presence of the terminal functional group. [10]A significant decrease in the water contact angle compared to the bare gold surface, indicating a hydrophilic surface due to the exposed -COOH groups. [10][11]
Ellipsometry Measures the thickness of the organic layer with sub-nanometer precision. [10]A uniform thickness consistent with a monolayer of the molecule in a tilted, standing orientation. The exact value depends on the tilt angle.
X-ray Photoelectron Spectroscopy (XPS) Confirms elemental composition and chemical bonding states at the surface. [10]Presence of C, O, and S peaks. The S 2p spectrum should show a characteristic S 2p₃/₂ peak at a binding energy of ~162 eV, confirming the formation of gold-thiolate bonds. [3][12]
Cyclic Voltammetry (CV) Assesses the packing and defect density of the monolayer by measuring its ability to block electrochemical reactions. [13]The SAM should block the redox reaction of a probe molecule (e.g., Fe(CN)₆³⁻/⁴⁻), leading to a significant reduction in peak currents compared to a bare gold electrode. [13]

References

  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Royal Society of Chemistry.
  • COOH-terminated SAMs on gold fabricated from an azobenzene derivative with a 1,2-dithiolane headgroup - PMC.
  • Functionalization of Hydroxyl and Carboxylic Acid Terminated Self-Assembled Monolayers | Langmuir - ACS Publications.
  • Functionalization of Hydroxyl and Carboxylic Acid Terminated Self-Assembled Monolayers.
  • Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC.
  • 12.
  • Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly - Benchchem. BenchChem.
  • Characterization of a 1,4-dithiane gold self-assembled monolayer: An electrochemical sensor for the cyt-c redox process | Request PDF - ResearchGate.
  • Carboxylic acid-SAM Formation Reagent. Dojindo Molecular Technologies.
  • Self-Assembled Monolayers Based on Chelating Aromatic Dithiols on Gold.
  • A New Approach to Generate Thiol-terminated SAMs on Gold - Agilent. Agilent Technologies.
  • Carboxylate-Terminated Electrode Surfaces Improve the Performance of Electrochemical Aptamer-Based Sensors | ACS Applied Materials & Interfaces.
  • Use of a steroid cyclic disulfide anchor in constructing gold nanoparticle-oligonucleotide conjugates - PubMed.
  • Applications of Graphene Modified by Self-Assembled Monolayers | IntechOpen. IntechOpen.
  • Carboxylate-Terminated Electrode Surfaces Improve the Performance of Electrochemical Aptamer-Based Sensors - PubMed.
  • Application Note: Protocol for Forming Hydrophilic Self-Assembled Monolayers (SAMs) on Gold - Benchchem. BenchChem.
  • Electron Permeable Self-Assembled Monolayers of Dithiolated Aromatic Scaffolds on Gold for Biosensor Applications | Analytical Chemistry - ACS Publications.
  • Preparing Self-Assembled Monolayers - Sigma-Aldrich. Sigma-Aldrich.
  • Disorder, solvent effects and substitutional self-assembly of alkane dithiols from alkane thiol SAMs - Hamad Bin Khalifa University. Hamad Bin Khalifa University.
  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) - MDPI. MDPI.

Sources

Application

Application Notes and Protocols: Peptide Modification with 1,2-Dithiane-4-Carboxylic Acid

Introduction: The Strategic Value of the Dithiane Moiety in Peptide Science In the landscape of peptide-based therapeutics and chemical biology, the strategic modification of peptide structures is paramount to enhancing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Dithiane Moiety in Peptide Science

In the landscape of peptide-based therapeutics and chemical biology, the strategic modification of peptide structures is paramount to enhancing their efficacy, stability, and functional diversity. The introduction of non-native chemical moieties can confer significant advantages, transforming a labile, linear sequence into a robust, conformationally constrained molecule with improved pharmacological properties. Among the arsenal of modifications, the incorporation of a 1,2-dithiane-4-carboxylic acid at the N-terminus of a peptide offers a compelling strategy to introduce a stable, cyclic disulfide scaffold.

This modification serves multiple purposes. The cyclic disulfide bridge mimics the structural constraints found in many naturally occurring, highly stable peptides, such as conotoxins and cyclotides.[1][2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity and specificity.[3] Furthermore, capping the N-terminal amine with the dithiane moiety removes the positive charge, which can alter the peptide's solubility, membrane permeability, and resistance to aminopeptidases, thereby extending its biological half-life.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, protocols, and characterization of peptides modified with 1,2-dithiane-4-carboxylic acid. We will delve into the mechanistic underpinnings of the synthetic choices, offer detailed step-by-step protocols for on-resin peptide modification, and discuss the critical aspects of analysis and troubleshooting.

Part 1: The Chemistry of Dithiane Introduction

The modification is an N-terminal acylation, forming a standard amide bond between the free amine of the peptide and the carboxylic acid of the 1,2-dithiane moiety. The core of this process relies on the principles of solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support (resin) before the N-terminal capping is performed as the final synthesis step prior to cleavage.

Mechanistic Insight: Activating the Carboxylic Acid

Directly reacting a carboxylic acid with an amine to form an amide bond is an unfavorable process. Therefore, the carboxyl group of 1,2-dithiane-4-carboxylic acid must first be "activated." This involves converting the carboxyl's hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine.[5]

The most common and effective methods in modern peptide synthesis utilize in-situ coupling reagents. These can be broadly categorized into aminium/uronium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DIC, EDC), often used with additives.[6][7]

  • Carbodiimide Mechanism (e.g., DIC with Oxyma): The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the peptide's amine. However, the O-acylisourea can undergo a debilitating side reaction, rearranging into an unreactive N-acylurea.[8] To prevent this and reduce potential racemization, an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is included. The O-acylisourea rapidly reacts with Oxyma to form a more stable, yet still highly reactive, Oxyma active ester, which then cleanly acylates the peptide.[8]

  • Aminium/Uronium Salt Mechanism (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) work similarly by forming a highly reactive OAt active ester.[7] These reagents are known for their high efficiency, rapid reaction times, and suppression of racemization, making them a preferred choice for difficult couplings, including the acylation of a sterically unhindered N-terminus.[6][7]

The choice of coupling reagent is critical and can significantly impact the yield and purity of the final modified peptide.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Dithiane 1,2-Dithiane-4- Carboxylic Acid ActivatedEster Highly Reactive Activated Ester Dithiane->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, DIC/Oxyma) CouplingReagent->ActivatedEster PeptideResin Resin-Bound Peptide (with free N-terminus) ActivatedEster->PeptideResin ModifiedPeptide N-Terminally Modified Peptide on Resin PeptideResin->ModifiedPeptide Nucleophilic Attack caption Workflow for N-terminal peptide acylation.

Workflow for N-terminal peptide acylation.
Stability Considerations During Synthesis

A key concern during Fmoc-based SPPS is the stability of modifications to the repeated base treatments required for Nα-deprotection (typically 20% piperidine in DMF). The 1,2-dithiane ring is a cyclic disulfide, and while disulfides are generally stable under these conditions, prolonged exposure or harsh basic conditions can potentially lead to side reactions like disulfide scrambling or cleavage.[1][9] However, the successful synthesis of peptides with similar moieties using standard Fmoc protocols suggests that the 1,2-dithiane ring is sufficiently robust for routine SPPS.[10] As a best practice, it is advisable to keep Fmoc deprotection times to the minimum required for complete removal to safeguard the integrity of the modification.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for the N-terminal modification of a peptide with 1,2-dithiane-4-carboxylic acid using standard Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
ReagentSupplierPurpose
Fmoc-Rink Amide MBHA ResinVariousSolid support for peptide synthesis
Fmoc-protected Amino AcidsVariousPeptide building blocks
1,2-Dithiane-4-carboxylic acidVariousModifying agent
HATUVariousCoupling reagent
HBTUVariousCoupling reagent
DIC (Diisopropylcarbodiimide)VariousCoupling reagent
OxymaPureVariousCoupling additive
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichActivation base
PiperidineSigma-AldrichFmoc deprotection
DMF (N,N-Dimethylformamide), Peptide GradeFisher ScientificSolvent
DCM (Dichloromethane)Fisher ScientificSolvent, resin washing
TFA (Trifluoroacetic acid)Sigma-AldrichCleavage from resin
TIS (Triisopropylsilane)Sigma-AldrichScavenger for cleavage
Diethyl ether, anhydrousFisher ScientificPeptide precipitation
Protocol: On-Resin N-Terminal Acylation

This protocol assumes the peptide has been fully synthesized on a 0.1 mmol scale using standard Fmoc-SPPS, and the final N-terminal Fmoc group has just been removed.

  • Resin Preparation:

    • Following the final Fmoc deprotection step (e.g., 2 x 10 min with 20% piperidine in DMF), thoroughly wash the peptide-resin.

    • Perform sequential washes with DMF (5x), DCM (3x), and DMF (3x).

    • Ensure the resin is well-swollen in DMF in a suitable reaction vessel.

  • Preparation of Acylation Solution (Choose one method):

    • Method A (Recommended for High Efficiency): HATU Activation

      • In a separate vial, dissolve 1,2-dithiane-4-carboxylic acid (65.7 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

      • Add HATU (152 mg, 0.4 mmol, 4 eq.).

      • Add DIPEA (139 µL, 0.8 mmol, 8 eq.).

      • Vortex the mixture for 1-2 minutes to pre-activate the carboxylic acid.

    • Method B: DIC/Oxyma Activation

      • In a separate vial, dissolve 1,2-dithiane-4-carboxylic acid (65.7 mg, 0.4 mmol, 4 eq.) and OxymaPure (56.8 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

      • Add DIC (62 µL, 0.4 mmol, 4 eq.).

      • Vortex the mixture for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the freshly prepared acylation solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times (up to 12 hours) may be beneficial for ensuring complete reaction.[11]

    • To monitor the reaction, a small sample of resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Final Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts.

    • Perform sequential washes with DMF (5x), DCM (5x), and Methanol (3x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

G start Peptide-Resin (Final Fmoc group removed) wash1 Wash Resin (DMF, DCM, DMF) start->wash1 couple Add Solution to Resin Agitate for 2-4 hours wash1->couple prepare_sol Prepare Acylation Solution (Dithiane + Coupling Reagent) prepare_sol->couple kaiser Kaiser Test (Optional Monitoring) couple->kaiser kaiser->couple Positive (Continue agitation) wash2 Final Wash (DMF, DCM, MeOH) kaiser->wash2 Negative dry Dry Resin wash2->dry cleave Proceed to Cleavage and Deprotection dry->cleave caption Protocol for on-resin N-terminal acylation.

Protocol for on-resin N-terminal acylation.
Cleavage and Deprotection

The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. For most peptides, a standard TFA-based cocktail with scavengers is sufficient. The scavengers are crucial for quenching reactive cationic species generated during the removal of side-chain protecting groups, thus preventing re-attachment or modification of sensitive residues like Tryptophan or Methionine.

  • Standard Cleavage Cocktail (Reagent B):

    • Trifluoroacetic acid (TFA): 95%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

  • Procedure:

    • Place the dry, modified peptide-resin in a cleavage vessel.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold, anhydrous diethyl ether.

    • Pellet the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

    • Dry the crude peptide pellet under vacuum.

Part 3: Data, Analysis, and Troubleshooting

Expected Yields and Purity

The efficiency of the N-terminal acylation can be very high, often exceeding 95%, especially when using potent coupling reagents like HATU.[12] The overall yield of the final purified peptide will depend on the cumulative efficiency of each step in the SPPS, cleavage, and purification process. Crude purity is typically assessed by RP-HPLC, with the final purified product expected to be >95% pure.

Table 1: Representative Performance of Common Coupling Reagents

Coupling ReagentAdditiveBaseTypical Coupling TimeRelative Efficacy & PurityKey Considerations
HATU NoneDIPEA30 min - 2 hrExcellentHighly efficient, rapid kinetics. Preferred for difficult couplings.[6][7]
HBTU NoneDIPEA30 min - 2 hrVery GoodA cost-effective alternative to HATU with slightly lower reactivity.[7]
DIC OxymaNone1 - 4 hrGood to Very GoodMinimizes racemization effectively. Diisopropylurea byproduct is soluble in DMF.
EDC HOBtNone2 - 6 hrGoodWater-soluble carbodiimide, useful for solution-phase conjugations.[3]

Note: Data is representative and actual performance can be sequence-dependent. Longer coupling times are generally recommended for N-terminal modifications to ensure completion.[11]

Analytical Characterization
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. The modified peptide will have a longer retention time than its unmodified counterpart due to the increased hydrophobicity of the dithiane group.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is essential to confirm the identity of the final product. The observed molecular weight should match the theoretical mass calculated for the peptide sequence plus the mass of the 1,2-dithiane-4-carbonyl moiety (C₅H₇O₁S₂), which corresponds to an addition of 147.00 g/mol .

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Incomplete N-terminal Acylation 1. Inefficient coupling reagent.2. Insufficient coupling time.3. Steric hindrance from peptide structure.1. Switch to a more potent coupling reagent like HATU.2. Extend the coupling time to 12-24 hours.3. Ensure reagents are fresh and anhydrous. Repeat the coupling step.[11]
Low Final Yield 1. Peptide aggregation during oxidation.2. Incomplete cleavage.3. Loss during purification.1. Perform reactions at high dilution if any solution-phase steps are used.2. Extend cleavage time or use a stronger cleavage cocktail if necessary.3. Optimize HPLC purification conditions.
Presence of Unidentified Peaks in HPLC 1. Side reactions during synthesis (e.g., aspartimide formation).2. Degradation during cleavage.3. Oxidation of sensitive residues (Met, Trp).1. For Asp-containing peptides, consider using additives in the Fmoc deprotection step.2. Ensure adequate scavengers are used in the cleavage cocktail.3. Analyze impurities by MS/MS to identify the modification.[8]

References

  • Aapptec Peptides. (n.d.). Carbodiimides and Additives. Retrieved from [Link]

  • Yang, Y. (2016). Cys Disulfide-Related Side Reactions in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Wang, C. K., & Craik, D. J. (2018). Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads. PMC. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Galiano, V., et al. (2011). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. Retrieved from [Link]

  • Susewind, J., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link] (Note: While the direct PDF is not linked, this reference points to the type of detailed lab protocols available in academic literature).

  • Cappelletti, G., et al. (2000). 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • ResearchGate. (2026). ChemInform Abstract: 4-Amino-1,2-dithiolane-4-carboxylic Acid (Adt) as Cysteine Conformationally Restricted Analogue. Synthetic Protocol for Adt Containing Peptides. Retrieved from [Link]

  • Noisier, A. F. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]

  • Protein Metrics. (2024). How to sequence different types of cyclic peptides. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Henriques, S. T., & Craik, D. J. (2023). Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads. MDPI. Retrieved from [Link]

  • Moreno, F. B., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]

  • Lee, Y. S. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated N-terminal Acetylation. Retrieved from [Link]

Sources

Method

Application Note: 1,2-Dithiane-4-Carboxylic Acid in Dynamic Combinatorial Chemistry (DCC) Libraries

Executive Summary Dynamic Combinatorial Chemistry (DCC) has emerged as a powerful paradigm for the discovery of novel ligands, receptors, and materials. By leveraging reversible covalent bonds, a dynamic combinatorial li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dynamic Combinatorial Chemistry (DCC) has emerged as a powerful paradigm for the discovery of novel ligands, receptors, and materials. By leveraging reversible covalent bonds, a dynamic combinatorial library (DCL) can thermodynamically adapt to external stimuli, such as the introduction of a biological template.

This application note details the utilization of 1,2-dithiane-4-carboxylic acid as a privileged building block for disulfide-based DCLs. We provide a mechanistic rationale for its selection over other cyclic disulfides, comprehensive protocols for library generation and screening, and the physicochemical principles that govern its exchange kinetics.

Mechanistic Rationale: Why 1,2-Dithiane-4-Carboxylic Acid?

In aqueous DCC, disulfide exchange is one of the most reliable and widely utilized reversible reactions[1]. The exchange is initiated by the nucleophilic attack of a thiolate anion ( S− ) on a disulfide bond, creating a cascade of continuous bond breaking and forming.

Ring Strain and Thermodynamic Stability

The choice of the cyclic disulfide scaffold dictates the baseline thermodynamics of the library.

  • 1,2-Dithiolanes (5-membered rings) , such as lipoic acid or asparagusic acid, possess a high ring strain of approximately 27.9 kJ/mol due to the constrained C-S-S-C dihedral angle[2]. This high strain drives rapid, often uncontrolled, ring-opening polymerization (ROP), making them highly reactive but prone to auto-polymerization and precipitation.

  • 1,2-Dithianes (6-membered rings) , conversely, exist in a stable chair conformation with minimal ring strain. The 1,2-dithiane ring is thermodynamically stable, meaning its ring-opening is less entropically penalized and does not aggressively auto-polymerize. This allows for highly controlled, template-directed thermodynamic equilibration.

The Carboxylic Acid Handle

The carboxylic acid moiety at the 4-position serves as a critical synthetic handle. It allows researchers to pre-functionalize the 1,2-dithiane core with diverse recognition elements (e.g., amino acids, carbohydrates, or pharmacophores) via standard EDC/NHS amide coupling. Because the carboxylic acid is chemically orthogonal to the disulfide bond, these derivatizations can be performed without prematurely triggering disulfide exchange.

Quantitative Data: Scaffold Comparison

To guide experimental design, the following table summarizes the physicochemical and kinetic properties of common disulfide building blocks used in DCC.

Disulfide ScaffoldRing SizeApprox. Ring Strain (kJ/mol)Auto-Polymerization RiskOptimal Exchange pHPrimary DCC Application
1,2-Dithiolane (e.g., Lipoic Acid)5~27.9High7.0 - 8.0Self-healing polymers, rapid cellular uptake[2]
1,2-Dithiane-4-COOH 6< 5.0Low7.5 - 8.5High-fidelity receptor/ligand screening DCLs
Linear Disulfides N/A~0None7.5 - 9.0Standard fragment-based drug discovery

Experimental Workflows and Visualizations

The success of a DCL relies on establishing a true thermodynamic equilibrium and subsequently "freezing" that equilibrium for analysis. The following diagrams illustrate the chemical mechanism and the experimental workflow.

Mechanism of Thiol-Disulfide Exchange

Exchange Initiator Initiator Thiolate (R-S⁻) Dithiane Functionalized 1,2-Dithiane (Cyclic Disulfide) Initiator->Dithiane Nucleophilic Attack (pH 8.0) Intermediate Mixed Disulfide Intermediate + Free Thiolate Dithiane->Intermediate Ring Opening Product Oligomeric/Macrocyclic Disulfide Library Intermediate->Product Cascade Exchange Product->Intermediate Reversibility

Caption: Mechanism of base-catalyzed thiol-disulfide cascade exchange in 1,2-dithiane DCLs.

DCL Generation and Screening Workflow

Workflow Prep Library Prep (pH 8.0, NH₄OAc) Equilibrate Thermodynamic Equilibration Prep->Equilibrate Template Template Addition (Target Protein) Equilibrate->Template Shift Equilibrium Quench Acid Quench (pH < 4.0, HCOOH) Template->Quench Freeze Exchange Analyze LC-MS Analysis (Hit Identification) Quench->Analyze

Caption: Step-by-step workflow for templated DCL generation, quenching, and LC-MS analysis.

Standard Operating Protocols

Protocol A: Generation of a 1,2-Dithiane-Based DCL

Objective: To establish a freely exchanging thermodynamic library of macrocyclic and oligomeric disulfides.

Scientific Rationale: Disulfide exchange requires the presence of the highly nucleophilic thiolate anion ( S− ). Because the pKa​ of typical aliphatic thiols is ~8.5, the reaction buffer must be maintained at pH 8.0 to ensure a sufficient molar fraction of thiolates[1]. Ammonium acetate ( NH4​OAc ) is selected as the buffer because it is volatile and will not suppress ionization during downstream LC-MS analysis[3].

Materials:

  • Derivatized 1,2-dithiane-4-carboxylic acid building blocks (1-5 mM total concentration).

  • 50 mM Ammonium Acetate ( NH4​OAc ) buffer, adjusted to pH 8.0.

  • Dithiothreitol (DTT) or Reduced Glutathione (GSH).

Step-by-Step Procedure:

  • Preparation of Building Blocks: Dissolve the derivatized 1,2-dithiane building blocks in DMSO to create 50 mM stock solutions.

  • Buffer Preparation: Prepare a 50 mM NH4​OAc buffer. Adjust the pH to exactly 8.0 using dilute ammonium hydroxide.

  • Library Assembly: Dilute the building block stocks into the NH4​OAc buffer to a final concentration of 1 mM per building block. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein template denaturation later.

  • Initiation: Add a catalytic amount of DTT (0.1 to 0.2 equivalents relative to total disulfide concentration). The DTT reduces a small fraction of the disulfides to free thiols, initiating the exchange cascade.

  • Equilibration: Incubate the mixture at room temperature ( 20−25∘C ) with gentle agitation for 24 to 48 hours. Monitor the exchange via LC-MS (using an aliquot quenched as per Protocol B) until the product distribution remains constant, indicating thermodynamic equilibrium.

Protocol B: Templated Amplification and LC-MS Screening

Objective: To introduce a biological template, allow the library to adapt, and "freeze" the equilibrium for hit identification.

Scientific Rationale: When a target protein (template) is introduced, it binds to the library member(s) with the highest affinity. This binding stabilizes the specific macrocycle, pulling the thermodynamic equilibrium toward the formation of the bound hit (Le Chatelier's principle)[4]. To analyze this shift, the exchange must be instantly halted ("quenched"). Lowering the pH below 4.0 protonates all thiolate anions back to neutral thiols, completely deactivating their nucleophilicity and freezing the library distribution[3].

Step-by-Step Procedure:

  • Template Addition: Once the DCL has reached initial equilibrium (from Protocol A), add the target protein template at a concentration of 0.5 to 1.0 equivalents relative to the total building block concentration.

  • Re-equilibration: Allow the templated library to incubate for an additional 24 to 48 hours at room temperature to allow the equilibrium to shift and amplify the high-affinity binders.

  • Quenching: Withdraw a 50 µL aliquot of the templated DCL. Immediately add 2 µL of concentrated Formic Acid (HCOOH) to drop the pH to approximately 3.0. Critical Step: Verify the pH drop with micro-pH paper. If the pH remains above 4.0, exchange will continue in the autosampler, leading to false positives.

  • Control Preparation: Prepare a non-templated control library following the exact same steps and quenching procedure, substituting the protein volume with blank buffer.

  • LC-MS Analysis: Inject the quenched samples onto a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap). Use a standard reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

  • Data Interpretation: Compare the extracted ion chromatograms (EICs) of the templated library against the non-templated control. Amplified peaks in the templated sample represent high-affinity ligands synthesized in situ by the target protein.

References

  • Thiol-Mediated Uptake | JACS Au - ACS Publications American Chemical Society[Link]

  • Dynamic combinatorial chemistry directed by proteins and nucleic acids: a powerful tool for drug discovery Chemical Society Reviews (RSC Publishing)[Link]

  • Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers National Institutes of Health (PMC)[Link]

  • Ligand amplification in a dynamic combinatorial glycopeptide library University of Oxford[Link]

Sources

Application

Targeted Cytosolic Drug Delivery via 1,2-Dithiane-4-Carboxylic Acid-Mediated Reduction-Responsive Nanocarriers

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for 6-Membered Cyclic Disulfides The development of stimuli-responsive nanocarriers h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for 6-Membered Cyclic Disulfides

The development of stimuli-responsive nanocarriers has revolutionized targeted drug delivery, allowing for the precise spatial and temporal release of potent therapeutics. Among redox-responsive moieties, 1,2-dithiane-4-carboxylic acid (CAS 14091-99-7) has emerged as a superior building block for dynamic covalent chemistry and intracellular targeting[1].

While linear disulfides often suffer from premature cleavage in systemic circulation, and 5-membered cyclic disulfides (like lipoic acid) exhibit high ring strain that can lead to off-target polymerization, the 6-membered 1,2-dithiane ring strikes an optimal thermodynamic balance[2]. It remains highly stable in the extracellular environment (where glutathione [GSH] levels are ~2–20 µM) but undergoes rapid, charge-dissipating thiol-disulfide exchange upon entering the highly reducing cytosol (GSH levels ~1–10 mM)[3][4]. The pendant carboxylic acid group provides a versatile synthetic handle for facile conjugation to amine- or hydroxyl-functionalized polymer backbones, enabling the creation of self-immolative cross-linkers, prodrugs, and dynamic hydrogels[5][6].

Mechanistic Principle: Cytosol-Specific Activation

The core efficacy of 1,2-dithiane-based delivery systems lies in their self-validating causality: the carrier is structurally locked until it encounters the specific biochemical signature of the target environment.

When 1,2-dithiane-4-carboxylic acid is used to cross-link polymeric micelles (e.g., PEG-polyurethane or PEG-hyaluronic acid), the encapsulated payload (e.g., Doxorubicin or SN-38) is retained tightly during circulation[4][7]. Upon cellular uptake via endocytosis, the nanocarrier is exposed to the cytosolic GSH pool. The nucleophilic attack by GSH on the dithiane ring initiates a ring-opening cascade. This cleavage destroys the cross-linking network, causing the micelle to rapidly swell, dissociate, and release the drug directly into the cytosol, bypassing inefficient kinase-mediated steps or endosomal entrapment[3].

G A Intact Dithiane-Crosslinked Micelle (Extracellular) B Endocytosis & Cytosolic Entry A->B C GSH Nucleophilic Attack (1-10 mM GSH) B->C D Thiol-Disulfide Exchange (Ring Cleavage) C->D E Micelle De-crosslinking & Swelling D->E F Rapid Payload Release (e.g., DOX / SN-38) E->F

Cytosolic GSH-triggered reduction cascade of 1,2-dithiane cross-linked nanocarriers.

Quantitative Performance: Dual-Stimuli Release Kinetics

The structural degradation of 1,2-dithiane cross-linked carriers is highly dependent on both the redox potential and the pH of the microenvironment. The table below synthesizes typical in vitro release profiles for Doxorubicin (DOX) loaded into dithiane-crosslinked polyurethane micelles, demonstrating the synergistic effect of acidic endosomal pH and cytosolic GSH concentrations[4].

Time (Hours)Release (%) at pH 7.4 (Extracellular Mimic, 10 µM GSH)Release (%) at pH 7.4 (Cytosol Mimic, 10 mM GSH)Release (%) at pH 5.5 (Tumor/Endosomal Mimic, 10 mM GSH)
4 < 5%22%35%
12 ~ 8%45%60%
24 ~ 12%68%78%
48 ~ 15%75%> 85%

Data Interpretation: The minimal release at pH 7.4 with low GSH validates the systemic stability of the dithiane linkage. The accelerated release at pH 5.5 with 10 mM GSH highlights the protonation of polymeric amines coupled with disulfide cleavage, leading to rapid micellar dissociation[4].

Experimental Workflow & Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the formulation and validation of a 1,2-dithiane-crosslinked polymeric drug delivery system.

Workflow S1 Polymer Activation S2 Dithiane Conjugation S1->S2 S3 Drug Loading (Dialysis) S2->S3 S4 GSH-Triggered Release Assay S3->S4 S5 HPLC Quantification S4->S5

Experimental workflow for formulating and validating dithiane-based drug delivery systems.

Protocol A: Synthesis of 1,2-Dithiane-Crosslinked Polymeric Micelles

Objective: Conjugate 1,2-dithiane-4-carboxylic acid to an amine-functionalized block copolymer (e.g., PEG-b-PMA-NH2) via carbodiimide chemistry.

Materials:

  • 1,2-Dithiane-4-carboxylic acid (Target compound)

  • Amine-functionalized block copolymer

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF (Dimethylformamide)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 equivalents of 1,2-dithiane-4-carboxylic acid in anhydrous DMF. Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS. Stir at room temperature for 2 hours under nitrogen.

    • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. NHS rapidly reacts with this intermediate to form a semi-stable amine-reactive NHS ester. This two-step activation prevents rapid hydrolysis and maximizes conjugation efficiency to the polymer.

  • Conjugation: Dissolve the amine-functionalized polymer (1.0 equivalent of -NH2 groups) in anhydrous DMF containing a catalytic amount of TEA (to ensure amines are deprotonated and nucleophilic). Add the activated dithiane solution dropwise.

  • Reaction: Stir the mixture in the dark at room temperature for 24 hours.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against a gradient of DMF/Deionized water, finishing with pure deionized water for 48 hours to remove unreacted small molecules and cross-linking byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the dithiane-functionalized polymer as a solid powder.

Protocol B: Drug Encapsulation and GSH-Triggered Release Assay

Objective: Load a hydrophobic model drug (Doxorubicin free base, DOX) into the micelles and quantify its reduction-responsive release.

Step-by-Step Methodology:

  • Micelle Assembly & Loading: Dissolve 20 mg of the dithiane-functionalized polymer and 2 mg of DOX in 2 mL of DMSO. Dropwise, add this organic solution into 10 mL of vigorously stirring PBS (pH 7.4).

    • Causality: The sudden shift in solvent polarity forces the hydrophobic segments of the polymer and the hydrophobic DOX to co-assemble into the core of the micelles, while the hydrophilic PEG corona stabilizes the nanoparticles in the aqueous phase.

  • Cross-linking Stabilization: Allow the dispersion to stir open to the air for 12 hours to ensure any free thiols generated during synthesis are oxidized back into the cyclic dithiane structure, tightening the micellar core.

  • Purification: Dialyze the dispersion (MWCO 3.5 kDa) against PBS (pH 7.4) for 24 hours to remove DMSO and unencapsulated DOX.

  • In Vitro Release Setup: Aliquot 2 mL of the DOX-loaded micelle solution into three separate dialysis bags (MWCO 3.5 kDa). Submerge each bag into 20 mL of the following release media:

    • Group 1: PBS at pH 7.4 (Control / Systemic Mimic)

    • Group 2: PBS at pH 7.4 + 10 mM GSH (Cytosolic Mimic)

    • Group 3: Acetate buffer at pH 5.5 + 10 mM GSH (Endosomal/Tumor Mimic)

  • Sampling & Quantification: Incubate at 37°C with gentle shaking. At predetermined time points (1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of the external release media and replace it with 1 mL of fresh, pre-warmed media to maintain sink conditions.

  • Analysis: Quantify the released DOX using fluorescence spectroscopy (Excitation: 480 nm, Emission: 590 nm) or RP-HPLC. Calculate the cumulative release percentage against a standard calibration curve.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 1,2-Dithiane-4-Carboxylic Acid in Aqueous Buffers

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2-dithiane-4-carboxylic acid. This resource provides in-depth troubleshooting advice and fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2-dithiane-4-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in aqueous buffers. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you overcome common experimental hurdles.

Introduction to 1,2-Dithiane-4-Carboxylic Acid and its Solubility Challenges

1,2-Dithiane-4-carboxylic acid is a heterocyclic compound containing both a carboxylic acid functional group and a cyclic disulfide (1,2-dithiane) ring. This unique structure presents specific challenges for achieving desired concentrations in aqueous buffers, which are critical for a wide range of biological and chemical assays. The primary factors influencing its solubility are the protonation state of the carboxylic acid and the stability of the dithiane ring, both of which are highly dependent on the pH of the medium.

Carboxylic acid-containing drugs often exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[1] The pH-dependent solubility of carboxylic acids is a key challenge; they tend to be less soluble at low pH when protonated and more soluble at higher pH in their ionized form.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 1,2-dithiane-4-carboxylic acid not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A1: The poor solubility of 1,2-dithiane-4-carboxylic acid in neutral buffers is expected due to the protonated state of its carboxylic acid group. Like most carboxylic acids, this compound is a weak acid.[2][3] For significant dissolution in an aqueous environment, the carboxylic acid group needs to be deprotonated to form a more polar and thus more water-soluble carboxylate salt.[4][5]

Q2: What is the first and most critical step I should take to improve solubility?

A2: The most effective initial step is to adjust the pH of your buffer. By increasing the pH of the aqueous solution, you shift the equilibrium towards the deprotonated, more soluble carboxylate form.[7][8]

For practical purposes, you should aim for a buffer pH that is at least 2 pH units above the compound's pKa. Since we can estimate the pKa to be around 4-5, preparing your initial stock solution at a pH of 7 or higher is a sound strategy.[9] You can start by preparing a concentrated stock solution in a slightly basic buffer (e.g., pH 8-9) and then dilute it into your final experimental buffer.

Q3: I'm concerned about the stability of the disulfide bond at high pH. Is this a valid concern?

A3: Yes, this is a valid and important consideration. The disulfide bond in the 1,2-dithiane ring can be susceptible to degradation, particularly at neutral to basic pH.[10] This degradation can occur through various mechanisms, including thiol-disulfide exchange if other thiols are present.[11] Therefore, while a higher pH will improve solubility, an excessively high pH or prolonged storage in basic conditions could lead to the degradation of your compound. It is a trade-off between solubility and stability. We recommend preparing fresh stock solutions and using them promptly.

Q4: Can I use an organic co-solvent to improve solubility? If so, which ones are recommended?

A4: Absolutely. Using a water-miscible organic co-solvent is a widely used technique to enhance the solubility of poorly water-soluble compounds.[12][13] Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for dissolving less polar molecules.[][15]

For 1,2-dithiane-4-carboxylic acid, the following co-solvents, commonly used in pharmaceutical formulations, are recommended:[][16]

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and increase it gradually as needed, as high concentrations of organic solvents can be detrimental to many biological experiments.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with 1,2-dithiane-4-carboxylic acid.

Issue 1: The compound precipitates out of solution after initial dissolution.

This often happens when a stock solution prepared in a high concentration of organic solvent or at a high pH is diluted into an aqueous buffer with a lower pH or no co-solvent.

Troubleshooting Workflow:

Caption: Workflow for addressing precipitation.

Issue 2: The compound dissolves very slowly or not at all, even with pH adjustment.

If pH adjustment alone is insufficient, a combination of techniques may be necessary.

Recommended Actions:
  • Gentle Heating: Warming the solution to 37-50°C can increase the rate of dissolution.[9][17] However, be cautious about potential degradation with prolonged heating.

  • Sonication: Using a sonication bath can help to break up solid particles and accelerate dissolution.

  • Combined pH and Co-solvent Approach: This is often the most effective method. Prepare a concentrated stock solution in a suitable organic co-solvent like DMSO, and then add a small amount of a basic solution (e.g., 0.1 M NaOH) to ensure deprotonation. This stock can then be carefully diluted into your final aqueous buffer.

Data Summary Table: Recommended Starting Conditions
ParameterRecommended RangeRationale
pH of Stock Solution 8.0 - 10.0Maximizes deprotonation of the carboxylic acid for enhanced solubility.[7]
Co-solvent DMSO, Ethanol, PG, PEG 400Reduces the polarity of the solvent system.[]
Co-solvent Concentration 1% - 20% (v/v)Start low and increase as needed to avoid impacting the biological system.[12]
Temperature Room Temperature to 50°CGentle heating can aid dissolution.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of 1,2-Dithiane-4-Carboxylic Acid

This protocol utilizes pH adjustment to achieve solubility.

Materials:

  • 1,2-Dithiane-4-carboxylic acid (MW: 150.21 g/mol )

  • Deionized water

  • 0.1 M NaOH

  • 0.1 M HCl

  • pH meter

Procedure:

  • Weigh out 1.5 mg of 1,2-dithiane-4-carboxylic acid.

  • Add 900 µL of deionized water. The compound will likely not dissolve at this point.

  • While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves.

  • Check the pH of the solution. Adjust the pH to between 8.0 and 9.0 using 0.1 M NaOH or 0.1 M HCl as needed.

  • Bring the final volume to 1.0 mL with deionized water.

  • Store the stock solution at 4°C and use it within a week. For longer-term storage, aliquot and freeze at -20°C, but be aware of potential freeze-thaw instability.

Protocol 2: Preparation of a 50 mM Stock Solution in a Co-solvent

This protocol is for situations requiring a higher concentration stock.

Materials:

  • 1,2-Dithiane-4-carboxylic acid (MW: 150.21 g/mol )

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Weigh out 7.5 mg of 1,2-dithiane-4-carboxylic acid.

  • Add 800 µL of DMSO.

  • Mix thoroughly using a vortexer or by gentle warming and sonication until the solid is completely dissolved.

  • Bring the final volume to 1.0 mL with DMSO.

  • Store this stock solution at room temperature or 4°C, protected from light and moisture.

Important Note on Dilution: When diluting this DMSO stock into your aqueous buffer, add the stock solution to the buffer dropwise while vortexing to minimize the risk of precipitation.

Logical Relationship Diagram

Solubility_Factors cluster_Compound 1,2-Dithiane-4-carboxylic Acid cluster_Solution Aqueous Buffer A Carboxylic Acid Group (pKa ~4-5) C pH A->C Deprotonation B Dithiane Ring C->B Potential Degradation F Improved Solubility C->F Increases Solubility D Co-solvent D->F Reduces Polarity E Temperature E->F Increases Dissolution Rate

Caption: Factors influencing the solubility of 1,2-dithiane-4-carboxylic acid.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018, April 7).
  • Cosolvent - Grokipedia. (n.d.).
  • How does carboxylic acid dissolve in water and its physical properties - Echemi. (2022, August 3).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Solved Most carboxylic acids dissolve in aqueous solutions | Chegg.com. (2017, January 29).
  • Effect of system pH on partition coefficient (K) of carboxylic acids... - ResearchGate. (n.d.).
  • Chemically active extraction - University of Alberta. (n.d.).
  • Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions - PubMed. (n.d.).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Synthesis of Cationic Cyclic Oligo(disulfide)s via Cyclo-Depolymerization: A Redox-Responsive and Potent Antibacterial Reagent | Journal of the American Chemical Society. (2025, February 13).
  • Cyclic Thiosulfinates as a Novel Class of Disulfide Cleavable Cross-Linkers for Rapid Hydrogel Synthesis | Bioconjugate Chemistry - ACS Publications. (2021, February 19).
  • Does pH affect solubility? - AAT Bioquest. (2023, March 17).
  • US3816524A - Extraction of carboxylic acids from dilute aqueous solutions - Google Patents. (n.d.).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
  • 1,2-Dithiane-4-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).
  • carboxylic Acid and 1,3-Dithiane-2-carboxylic Acid in Synthesis - Benchchem. (n.d.).
  • The Preparation of 1,2-Dithiolane-4-carboxylic Acid. - SciSpace. (n.d.).
  • Reaction intermediate being poorly soluble - any workarounds? : r/Chempros - Reddit. (2025, October 12).
  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2015, July 2).
  • Disulfide - Wikipedia. (n.d.).
  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? | ResearchGate. (2026, March 20).
  • Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4) - PubMed. (2006, October 15).
  • 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (n.d.).
  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC. (n.d.).
  • Dithianes | Fisher Scientific. (n.d.).
  • Bordwell pKa Table - Organic Chemistry Data. (2017, October 27).
  • Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC. (n.d.).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21).
  • 1,2-Dithiolane-4-carboxylic acid|2224-02-4,AngeneChemical. (n.d.).
  • pKa values. (n.d.).
  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9).
  • Table of Acids with Ka and pKa Values* CLAS. (n.d.).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1,2-Dithiane-4-Carboxylic Acid

Welcome to the technical troubleshooting guide for 1,2-dithiane-4-carboxylic acid. This resource is designed for researchers and drug development professionals handling cyclic disulfides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting guide for 1,2-dithiane-4-carboxylic acid. This resource is designed for researchers and drug development professionals handling cyclic disulfides. Here, we address the mechanistic causes of unwanted polymerization, optimal storage parameters, and field-proven protocols for recovering degraded samples.

Part 1: Mechanistic Overview & FAQ

Q: Why did my 1,2-dithiane-4-carboxylic acid turn into a viscous gel or insoluble solid during storage? A: Your sample has undergone Ring-Opening Polymerization (ROP). Disulfide bonds are dynamic covalent linkages. While 6-membered 1,2-dithianes are generally more stable than 5-membered 1,2-dithiolanes, they can still polymerize under specific conditions. The polymerization is typically initiated by trace amounts of free thiols (via thiol-disulfide exchange) or by thermal free-radicals[1]. Once initiated, high monomer concentrations drive the ring-chain equilibrium toward the polydisulfide state[2].

Q: Is 1,2-dithiane-4-carboxylic acid as unstable as lipoic acid? A: No. Lipoic acid is a 1,2-dithiolane with a highly constrained CSSC dihedral angle, resulting in a high ring strain (ΔrxnH ≈ –27.9 kJ/mol) that makes it prone to rapid auto-polymerization upon concentration[3]. In contrast, the 6-membered 1,2-dithiane ring has significantly lower ring strain (ΔrxnH ≈ –2.9 kJ/mol)[3]. However, at concentrations exceeding 4.0 mol/L or in the bulk solid state under thermal stress, the activation energy barrier (approx. 22.6 kJ/mol) can be overcome, leading to macroscopic polymerization[4].

Q: Does the carboxylic acid group affect stability? A: Yes. The carboxylic acid moiety can act as a mild internal acid catalyst, which can protonate the disulfide bond and increase its electrophilicity, making it slightly more susceptible to nucleophilic attack by trace thiolate anions.

Part 2: Data Presentation

To understand the boundaries of your molecule's stability, it is critical to compare it against the broader class of cyclic disulfides.

Table 1: Stability Profile of Cyclic Disulfides
Property1,2-Dithiolane (e.g., Lipoic Acid)1,2-Dithiane (e.g., 1,2-Dithiane-4-carboxylic acid)
Ring Size 5-membered6-membered
Ring Strain (ΔrxnH) High (~ -27.9 kJ/mol)[3]Low (~ -2.9 to -15.0 kJ/mol)[3]
Polymerization Triggers Concentration, mild heat, basic pHHigh heat, UV light, trace thiols/radicals[1]
Critical Concentration Auto-polymerizes upon concentration[3]Polymerizes efficiently > 4.0 mol/L or in bulk[4]
Storage Requirement Strictly dilute solution (< 0.1 M), -20°CDry solid or dilute solution, 2-8°C (ideal -20°C)

Part 3: Troubleshooting & Experimental Protocols

Protocol 1: Optimal Storage Workflow to Prevent ROP

Causality: Polymerization requires an initiator (radicals or thiols) and proximity (concentration). By removing kinetic triggers (light/heat) and chemical triggers (oxygen, which can generate trace thiols via redox cycling), you arrest the initiation step.

  • Purification Verification: Ensure the synthesized 1,2-dithiane-4-carboxylic acid is free of acyclic dithiol impurities. (Verify via Ellman's reagent assay; absorbance at 412 nm should be negligible).

  • State Selection: Store the compound as a lyophilized dry powder rather than a highly concentrated oil or syrup. The solid crystalline lattice restricts the molecular mobility required for polymer chain propagation.

  • Atmospheric Control: Transfer the powder to an amber glass vial (to block UV-induced radical initiation). Purge the vial with Argon or Nitrogen for 3 minutes to displace oxygen.

  • Temperature Control: Seal with a PTFE-lined cap and store at -20°C. This keeps the thermal energy well below the 22.6 kJ/mol activation energy required for bulk polymerization[4].

Protocol 2: Reversing Unwanted Polymerization (Depolymerization)

Causality: Polydisulfides are dynamic. By introducing a strong reducing agent like Dithiothreitol (DTT), you force a thiol-disulfide exchange that cleaves the polymer backbone into acyclic dithiols. Subsequent oxidation under highly dilute conditions leverages the Ziegler-Ruggli dilution principle—favoring intramolecular ring closure (entropy-driven) over intermolecular polymerization.

  • Suspension: Add the polymerized, viscous/insoluble 1,2-dithiane-4-carboxylic acid to a flask containing degassed Dichloromethane (DCM) or Methanol (10 mL per gram of polymer).

  • Reduction: Add 2.5 equivalents of DTT and 0.1 equivalents of Triethylamine (TEA). Self-validating step: The insoluble gel will gradually dissolve over 2–4 hours as the polymer is reduced to the acyclic intermediate (1,4-dimercaptobutane-2-carboxylic acid).

  • Dilution: Once fully dissolved, dilute the solution with solvent until the monomer concentration is strictly < 0.05 M .

  • Re-oxidation: Add a mild oxidant (e.g., a catalytic amount of Iodine I2​ or bubble ambient air through the solution) and stir for 12 hours at room temperature.

  • Validation: Monitor the reaction via TLC or 1H NMR. The successful reformation of the 1,2-dithiane ring is confirmed by the disappearance of the free thiol signal (~1.5 ppm) and the downfield shift of the protons adjacent to the disulfide bond.

Part 4: Mechanistic Visualization

The following diagram illustrates the lifecycle of the 1,2-dithiane ring, demonstrating how storage stress induces polymerization and how chemical intervention can recover the monomer.

ROP_Mechanism Monomer 1,2-Dithiane-4-carboxylic acid (Stable Monomer) Initiation Initiation (Heat, Light, Trace Thiols) Monomer->Initiation Storage Stress Propagation Ring-Opening Polymerization (ROP) Initiation->Propagation Radical/Nucleophilic Attack Polymer Polydisulfide (Viscous/Insoluble Gel) Propagation->Polymer Concentration > 4.0 M Reduction Depolymerization (Excess DTT / TCEP) Polymer->Reduction Troubleshooting Protocol Dithiol Acyclic Dithiol Intermediate Reduction->Dithiol Cleaves S-S Backbone Oxidation Mild Oxidation (e.g., I2 or Air) Dithiol->Oxidation Dilute Conditions (<0.05 M) Oxidation->Monomer Intramolecular Cyclization

Mechanism of 1,2-dithiane polymerization and chemically driven depolymerization recovery.

References

  • [3] Scheutz, G. M., et al. "Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers." Organic & Biomolecular Chemistry, NIH / RSC Publishing (2020). URL:

  • [1] Morris, P. T., et al. "From Lipoic Acid to 1,2-Dithianes: Expanding Radical Ring-Opening to Less-Activated Monomers Such as Vinyl Acetate." Journal of the American Chemical Society, ACS Publications (2026). URL:

  • [2] Endo, K., et al. "Synthesis and Characterization of Poly(1,2-dithiane)." Macromolecules, ACS Publications (2004). URL:

  • [4] Endo, K., et al. "Thermal Polymerization of 1,2-Dithiane." ResearchGate (2006). URL:

Sources

Troubleshooting

Technical Support Center: Optimizing EDC/NHS Coupling for 1,2-dithiolane-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for the covalent conjugation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for the covalent conjugation of 1,2-dithiolane-4-carboxylic acid (and its derivatives, such as lipoic acid) to primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Troubleshooting Guide

This section addresses specific issues encountered during the coupling reaction in a direct question-and-answer format, focusing on the causality behind the recommended solutions.

Issue 1: Low or No Product Yield

Question: My coupling reaction with 1,2-dithiolane-4-carboxylic acid resulted in a significantly lower yield than expected. What are the most common causes and how can I fix this?

Answer: Low yield is the most frequent challenge in EDC/NHS chemistry and can be traced to several critical factors, primarily reaction pH, reagent quality, and molar ratios.

  • Cause 1: Suboptimal pH Environment. The EDC/NHS reaction is a two-step process, with each step having a distinct optimal pH range.[1][2]

    • Activation Step: The initial activation of the carboxyl group on the dithiolane by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][3] This is because the acidic conditions maintain the carboxyl group in its protonated state, ready for activation, while ensuring the EDC is reactive.

    • Coupling Step: The subsequent reaction of the newly formed, semi-stable NHS ester with the primary amine is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[2][3][4] At this pH, the primary amine is deprotonated (-NH2) and thus a more effective nucleophile.[3]

    Solution: Implement a two-step pH protocol. Perform the initial activation of 1,2-dithiolane-4-carboxylic acid with EDC/NHS in a non-amine, non-carboxylate buffer like 0.1 M MES at pH 5.0-6.0.[2][3][4] After the activation period (typically 15-30 minutes), raise the pH to 7.2-7.5 by adding a buffer like PBS before introducing your amine-containing molecule.[3][4]

  • Cause 2: Reagent Hydrolysis or Degradation.

    • EDC and NHS: Both EDC and NHS are highly sensitive to moisture and will hydrolyze over time, rendering them inactive.[2][5]

    • 1,2-dithiolane-4-carboxylic acid (Lipoic Acid): This molecule can be sensitive to light and heat, which may lead to degradation or polymerization.[5]

    Solution: Always use high-quality reagents. Store EDC, NHS, and the dithiolane compound in a desiccator at -20°C.[2][5] Allow reagent vials to warm completely to room temperature before opening to prevent moisture condensation.[2][6] It is best practice to prepare EDC and NHS solutions immediately before use.[7][8]

  • Cause 3: Inappropriate Molar Ratios. Insufficient activation of the carboxyl groups is a common reason for low yields.

    Solution: Use a molar excess of the coupling reagents. A good starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of 1,2-dithiolane-4-carboxylic acid.[1] Optimization may be required for your specific molecules.

  • Cause 4: Hydrolysis of Active Intermediates. The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are both susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group.[3][9] The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester is 4-5 hours at pH 7 but drops to just 10 minutes at pH 8.6.[3][10][11][12]

    Solution: While the coupling step requires a pH above 7, avoid excessively high pH (e.g., > 8.5) or prolonged reaction times at this stage. The two-step protocol helps mitigate this by allowing the removal of excess EDC and byproducts before raising the pH for the amine reaction.[4]

Issue 2: Protein Aggregation or Precipitation

Question: I'm observing precipitation in my reaction vial after adding the coupling reagents. What could be causing this?

Answer: Precipitation can arise from several factors, including protein instability at the reaction pH or high concentrations of reagents.

  • Cause 1: Isoelectric Point (pI) Proximity. If you are coupling the dithiolane to a protein, and the reaction pH is close to the protein's isoelectric point (pI), the protein's net charge will be near zero. This reduces electrostatic repulsion between molecules, increasing the likelihood of aggregation and precipitation.[3]

    Solution: Ensure your coupling buffer pH is at least 1-2 units away from the pI of your protein.[3]

  • Cause 2: High EDC Concentration. Excessively high concentrations of EDC can sometimes induce precipitation of proteins or other molecules.[2][13]

    Solution: If you are using a large molar excess of EDC and observing precipitation, try reducing the concentration. Perform the reaction in a more dilute solution if possible.[3]

Issue 3: Inconsistent Results Between Experiments

Question: My results vary significantly from one experiment to the next, even though I'm following the same protocol. How can I improve reproducibility?

Answer: Inconsistent results often point to a lack of stringent control over key reaction parameters, especially pH and reagent handling.

  • Cause 1: Poor pH Control. Using a buffer outside of its effective buffering range can lead to pH shifts when reagents are added. For example, MES buffer is an excellent choice for the activation step but is not effective above pH 6.7.[3]

    Solution: Always use a high-quality buffer within its optimal range (e.g., MES for pH 5.5-6.7, PBS for pH 7.2-7.4). Crucially, you should verify the pH of the final reaction mixture after all components have been added.[3]

  • Cause 2: Inconsistent Reagent Activity. As mentioned, EDC and NHS are moisture-sensitive. Using reagents from a bottle that has been opened many times can lead to variable activity due to gradual hydrolysis.[2]

    Solution: For maximum reproducibility, purchase reagents in small quantities or prepare single-use aliquots from a fresh bottle and store them in a desiccator at -20°C.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of EDC/NHS coupling? A1: It is a "zero-length" crosslinking process that creates a stable amide bond.[6] The reaction proceeds in two main stages:

  • Activation: EDC reacts with a carboxyl group (-COOH) to form a highly reactive but unstable O-acylisourea intermediate.[6][9]

  • Stabilization & Coupling: This unstable intermediate is prone to hydrolysis.[6] NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[7][9] This semi-stable ester then efficiently reacts with a primary amine (-NH2) to form a covalent amide bond, releasing NHS as a byproduct.[9]

EDC_NHS_Mechanism Dithiolane 1,2-Dithiolane-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Dithiolane->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis NHS NHS Final_Product Amide Bond (Stable Product) NHS_Ester->Final_Product Byproduct2 NHS NHS_Ester->Byproduct2 Amine R-NH₂ Amine->Final_Product

EDC/NHS reaction mechanism for amide bond formation.

Q2: Are there any buffers I should strictly avoid? A2: Yes. It is critical to avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate).[1][2] Primary amines in the buffer will compete with your target molecule for reaction with the NHS ester, effectively quenching the reaction.[1] Carboxylate groups in the buffer will compete with your 1,2-dithiolane-4-carboxylic acid for activation by EDC.[1]

Q3: How do I stop or "quench" the reaction? A3: To terminate the reaction and deactivate any remaining NHS esters, you can add a quenching reagent. Common quenchers are small molecules containing a primary amine, such as hydroxylamine, Tris, glycine, or ethanolamine, typically added to a final concentration of 10-50 mM.[1][2][3][4] These will react with any remaining activated carboxyl groups.

Q4: Does the dithiolane ring itself pose any special challenges? A4: The 1,2-dithiolane ring is a five-membered cyclic disulfide.[14] While thiols can sometimes interfere with EDC/NHS chemistry, the disulfide bond in the dithiolane ring is generally stable under standard aqueous coupling conditions. The primary focus for optimization should remain on the universal parameters of EDC/NHS chemistry (pH, reagent quality, etc.), as these will have the most significant impact on your success.

Data & Conditions Summary

The following tables summarize the key parameters for optimizing your coupling reaction.

Table 1: Recommended Reaction Conditions for a Two-Step Protocol

Parameter Activation Step Coupling Step Rationale & Key Considerations
pH 4.5 - 6.0[2][3] 7.2 - 8.0[3][4] Balances optimal carboxyl activation with nucleophilic amine attack.
Buffer 0.1 M MES[2][3] Phosphate-Buffered Saline (PBS)[1][2] Use non-amine, non-carboxylate buffers to prevent interference.
EDC Molar Excess 2x - 10x - Drives the activation of the carboxyl group.
NHS Molar Excess 2x - 5x - Creates a more stable intermediate, improving efficiency.[1]
Temperature Room Temp (~25°C) Room Temp or 4°C Lower temperatures can increase the stability of the NHS ester.[8]

| Duration | 15 - 30 minutes[1][9] | 1 - 4 hours or overnight[2][9] | Activation is rapid; coupling time depends on reactant concentrations. |

Table 2: Buffer Selection Guide

Buffer Type Recommended Use Buffers to AVOID Reason for Avoidance
Good Buffers MES, HEPES, Bicarbonate/Carbonate, Borate, PBS Tris, Glycine, other primary amine buffers Contain reactive primary amines that will compete with the target molecule and quench the reaction.[1]

| | | Acetate, Citrate, other carboxylate buffers | Contain reactive carboxyl groups that will compete with the dithiolane for activation by EDC.[1] |

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues with your coupling reaction.

Troubleshooting_Workflow Start Start: Low Coupling Yield Check_pH Is pH Correctly Staged? (Activation: 4.5-6.0, Coupling: 7.2-8.0) Start->Check_pH Check_Reagents Are Reagents Fresh & Dry? (Stored at -20°C, Desiccated) Check_pH->Check_Reagents Yes Fix_pH Action: Implement 2-step pH protocol. Verify pH with meter. Check_pH->Fix_pH No Check_Buffer Is Buffer Correct? (e.g., MES -> PBS) NO Tris, Acetate Check_Reagents->Check_Buffer Yes Fix_Reagents Action: Use fresh EDC/NHS. Aliquot reagents. Warm to RT before opening. Check_Reagents->Fix_Reagents No Check_Ratios Are Molar Ratios Sufficient? (EDC/NHS in excess) Check_Buffer->Check_Ratios Yes Fix_Buffer Action: Replace buffer with non-interfering options (see Table 2). Check_Buffer->Fix_Buffer No Fix_Ratios Action: Increase EDC/NHS molar excess (e.g., 5x EDC, 5x NHS). Check_Ratios->Fix_Ratios No Success Yield Improved Check_Ratios->Success Yes Fix_pH->Success Fix_Reagents->Success Fix_Buffer->Success Fix_Ratios->Success

A logical workflow for troubleshooting common EDC/NHS coupling issues.

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of 1,2-dithiolane-4-carboxylic acid

This protocol provides a robust starting point for conjugating 1,2-dithiolane-4-carboxylic acid to a generic amine-containing protein. Amounts should be adjusted based on the specific molecular weights and desired molar ratios.

Materials:

  • 1,2-dithiolane-4-carboxylic acid

  • Amine-containing molecule (e.g., protein)

  • EDC Hydrochloride (EDC)[9]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[9]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[4]

  • Quenching Solution: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5[9]

  • Desalting columns (e.g., Sephadex G-25)[9]

Procedure:

Part 1: Activation of 1,2-dithiolane-4-carboxylic acid (Time: ~20 minutes)

  • Reagent Equilibration: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[6][9]

  • Prepare Dithiolane Solution: Dissolve the 1,2-dithiolane-4-carboxylic acid in Activation Buffer to a final concentration of 1-10 mM.

  • Prepare Coupling Reagents: Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer.

  • Activate Carboxyl Groups: Add the EDC stock solution to the dithiolane solution to achieve the desired molar excess (e.g., 10-fold). Mix gently. Immediately add the NHS stock solution to the reaction mixture, also to the desired molar excess (e.g., 10-fold).

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[1][9]

Part 2: Coupling to Amine-Containing Molecule (Time: 2-4 hours) 6. Prepare Amine Molecule: While the activation reaction is proceeding, dissolve your amine-containing protein or molecule in the Coupling Buffer (pH 7.2) at a concentration of 1-10 mg/mL. 7. (Optional but Recommended) Remove Excess Reagents: To prevent unwanted side reactions, quickly remove excess EDC and NHS from the activated dithiolane solution using a desalting column equilibrated with Coupling Buffer (pH 7.2).[3][4] This step also serves to perform the buffer exchange. 8. Initiate Coupling: Immediately add the activated dithiolane solution (from step 5 or 7) to the amine-containing molecule solution. 9. Incubate: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2]

Part 3: Quenching and Purification (Time: ~30 minutes + Purification) 10. Quench Reaction: Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any remaining NHS-esters and stop the reaction.[2][9] Incubate for 15-30 minutes at room temperature. 11. Purify Conjugate: Purify the final conjugate from excess reagents and byproducts using a desalting column or dialysis, using an appropriate buffer for your final application.[2]

References

  • Benchchem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Benchchem. (2025). Application Note: EDC/NHS Chemistry for Thiol-PEG3-Acid and Amine Coupling.
  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • Benchchem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • Benchchem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • ECHEMI. (n.d.). About EDC/NHS response.
  • ACS Publications. (2023).
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Thermo Fisher Scientific. (n.d.). NHS and Sulfo-NHS.
  • PMC (PubMed Central). (2019).
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Interchim. (n.d.). NHS / sulfo-NHS.
  • Benchchem. (2025). A Head-to-Head Comparison: EDC/NHS Coupling vs.
  • Lumiprobe. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine.
  • PubMed. (1998). Exploring the interest of 1,2-dithiolane ring system in peptide chemistry.
  • MilliporeSigma. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.

Sources

Optimization

Improving synthetic yield of 1,2-dithiane-4-carboxylic acid from precursors

Welcome to the Technical Support Center for advanced organosulfur synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthetic yield of 1,2-dithiane-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organosulfur synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthetic yield of 1,2-dithiane-4-carboxylic acid.

Synthesizing six-membered cyclic disulfides (1,2-dithianes) from acyclic precursors requires precise kinetic control. Unlike linear molecule synthesis, cyclic disulfide formation is a constant competition between intramolecular ring-closure (the desired pathway) and intermolecular cross-linking (the failure pathway).

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative performance data, and a self-validating experimental protocol designed to guarantee high-yield cyclization.

Mechanistic Workflow: Cyclization vs. Side Reactions

DithianeSynthesis A 1,4-Dimercaptobutane- 2-carboxylic acid B Catalytic I2 / O2 (High Dilution) A->B Deprotection & Oxidation C 1,2-Dithiane-4- carboxylic acid B->C Intramolecular Cyclization D Poly(1,2-dithiane) Oligomers B->D High Conc. (Intermolecular) E Thiosulfinates (Over-oxidation) B->E Harsh Oxidants (e.g., H2O2)

Reaction pathway for 1,2-dithiane-4-carboxylic acid highlighting cyclization vs. side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I recovering an insoluble white precipitate instead of the soluble cyclic 1,2-dithiane-4-carboxylic acid? Scientist's Insight (Causality): You are observing the formation of poly(1,2-dithiane). While the six-membered 1,2-dithiane ring is thermodynamically stable, the acyclic 1,4-dithiol precursor is highly susceptible to intermolecular disulfide cross-linking. When the local concentration of the dithiol exceeds the kinetic threshold for intramolecular cyclization, the molecules react with each other, forming linear polymers and polycatenane networks[1]. Actionable Fix: Transition to strictly "high dilution" conditions. The precursor concentration must remain < 0.01 M in the reaction vessel. Use a syringe pump to introduce the dithiol precursor at a slow, continuous rate into a large volume of the oxidizing solvent, kinetically favoring the intramolecular ring closure[2].

Q2: My LC-MS analysis of the crude product shows significant impurities at +16 Da and +32 Da relative to my target mass. What is the mechanism of this failure? Scientist's Insight (Causality): The +16 Da and +32 Da peaks represent the 1-oxide (thiosulfinate) and 1,1-dioxide (thiosulfonate) derivatives of your product. This is a classic over-oxidation artifact. When aggressive stoichiometric oxidants like hydrogen peroxide (H₂O₂) or sodium periodate are used, the newly formed cyclic disulfide bond becomes the most electron-rich nucleophile in the system, leading to rapid, uncontrolled oxygen transfer to the sulfur atoms[3]. Actionable Fix: Abandon harsh stoichiometric oxidants. Instead, implement a mild, catalytic iodine (I₂) aerobic oxidation system. Iodine acts as a gentle redox mediator that selectively oxidizes thiols to disulfides. The reduced iodide (HI) is then re-oxidized to I₂ by molecular oxygen (O₂), ensuring the reaction stalls exactly at the disulfide stage without over-oxidizing the ring[4].

Q3: I am synthesizing my precursor from a 1,3-bis-tert-butyl thioether derivative. The cyclization yield is abysmal (<15%). Why? Scientist's Insight (Causality): The tert-butyl thioether is highly sterically hindered and notoriously difficult to cleave under standard acidic conditions. If deprotection is incomplete, you generate a mono-thiol, mono-thioether intermediate. This intermediate cannot undergo intramolecular cyclization and will either remain unreacted or form intermolecular dimers. Actionable Fix: Utilize a one-pot deprotection-cyclization strategy using bromine (Br₂) and hydrated silica gel. The electrophilic bromine rapidly activates the tert-butyl thioether via a sulfonium intermediate, while the silica gel scavenges reactive byproducts, driving both deprotection and ring-closure simultaneously[5].

Quantitative Data: Oxidation Systems Comparison

To make an informed decision on your synthetic route, compare the empirical outcomes of standard oxidation methodologies below.

Oxidation SystemTypical Yield (%)Primary Impurity ProfileScalabilityMechanistic Verdict
H₂O₂ / Acid 40 - 50%Thiosulfinates (+16 Da), OligomersHighAvoid for sensitive cyclic disulfides due to rampant over-oxidation.
Stoichiometric I₂ 65 - 75%Poly(1,2-dithiane)MediumAcceptable for small-scale analytical synthesis, but difficult to purify.
Catalytic I₂ / O₂ 85 - 95% Trace oligomersHigh Optimal. Mild redox cycling prevents over-oxidation[4].
Br₂ / Silica Gel 70 - 80%Brominated side-productsLowBest reserved specifically for direct one-pot synthesis from protected thioethers[5].

Self-Validating Experimental Protocol: High-Dilution Catalytic Aerobic Oxidation

This protocol utilizes a catalytic iodine/oxygen system under high dilution. It is designed to be self-validating , meaning you can visually and chemically confirm the success of each step without waiting for offline LC-MS or NMR analysis.

Materials Required:

  • 1,4-Dimercaptobutane-2-carboxylic acid (Precursor)

  • Iodine (I₂, 5 mol%)

  • Ethyl Acetate (EtOAc, anhydrous)

  • Oxygen balloon

  • Syringe pump

  • Ellman’s Reagent (DTNB) for In-Process Control (IPC)

Step-by-Step Methodology:

  • System Priming (The Oxidizing Bath): Add 5 mol% Iodine (I₂) to a large volume of EtOAc (calculated to eventually yield a < 0.01 M final product concentration) in a round-bottom flask. Purge the flask and maintain it under an O₂ atmosphere using a balloon. Heat the stirring solution to 70 °C.

    • Self-Validation: The solution will exhibit a distinct pale purple/brown color, confirming the presence of active molecular iodine.

  • Syringe Pump Addition (Kinetic Control): Dissolve the 1,4-dithiol precursor in a minimal volume of EtOAc. Load this into a syringe pump. Add the solution dropwise to the hot I₂ bath at a strict rate of 0.05 mmol/min.

    • Causality: This maintains pseudo-infinite dilution, ensuring that once a dithiol molecule enters the flask, it oxidizes and cyclizes with itself before it encounters another dithiol molecule.

  • In-Process Control (IPC) via Ellman's Test: Once the addition is complete, periodically sample 10 µL of the reaction mixture. Spot it on a TLC plate or mix it in a vial with a drop of Ellman's reagent (DTNB) solution.

    • Self-Validation: A bright yellow color indicates the presence of unreacted free thiols. The reaction is successfully completed only when the Ellman's test returns entirely colorless, proving 100% thiol consumption.

  • Catalyst Quenching: Cool the reaction to room temperature. Transfer to a separatory funnel and wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation: The organic layer will instantly transition from purple/brown to completely colorless. This visual cue guarantees the active iodine catalyst has been fully reduced and removed, halting any further oxidative stress on your product.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 1,2-dithiane-4-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Mitigating Premature Disulfide Bond Cleavage in 1,2-Dithiane-4-Carboxylic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiane-4-carboxylic acid and related compounds. This guide provides in-depth troubleshooting stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiane-4-carboxylic acid and related compounds. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the premature cleavage of the disulfide bond, a critical challenge in various synthetic applications. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Understanding the Challenge: The Instability of the 1,2-Dithiane Ring

The 1,2-dithiane ring system, while a valuable moiety in medicinal chemistry and bioconjugation, is susceptible to premature cleavage under various conditions. This instability arises from the inherent reactivity of the disulfide bond (S-S), which can be cleaved through several mechanisms, including reduction, nucleophilic attack, and disulfide exchange reactions.[1][2] Understanding the underlying causes of this cleavage is the first step toward effective mitigation.

Core Mechanisms of Disulfide Bond Cleavage:
  • Reduction: The disulfide bond is a redox-active functional group. It can be readily reduced to two thiol groups by reducing agents such as dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP).[3][4][5] The presence of even trace amounts of reducing agents in your reaction mixture can lead to significant cleavage.

  • Nucleophilic Attack: The sulfur atoms of the disulfide bond are electrophilic and can be attacked by nucleophiles. This is particularly relevant in the context of thiol-disulfide exchange, where a free thiol (or thiolate anion) attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new free thiol.[1][6] This process, often referred to as disulfide scrambling, can lead to the formation of undesired products and protein aggregation.[7][8]

  • Base-Catalyzed β-Elimination: Under strongly basic conditions, disulfide bonds can undergo β-elimination, leading to irreversible cleavage.[9]

  • Photocatalysis: Visible light, in the presence of a suitable photocatalyst, can induce single-electron transfer (SET) to the disulfide bond, resulting in its cleavage.[2]

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving issues related to premature disulfide bond cleavage in your 1,2-dithiane-4-carboxylic acid reactions.

Problem 1: Low Yield of the Desired Product and/or Presence of Unexpected Byproducts

Possible Cause: Premature cleavage of the 1,2-dithiane ring.

Troubleshooting Steps:

  • Analyze for Cleavage Products: The first step is to confirm that disulfide bond cleavage is indeed the culprit. Analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) can be invaluable.[10]

    • Mass Spectrometry: Look for masses corresponding to the reduced form of your molecule (containing two free thiols) or fragments resulting from disulfide bond scission.[11][12]

    • HPLC: Compare the chromatogram of your reaction mixture to that of a sample intentionally treated with a reducing agent like DTT. The appearance of new, more polar peaks is often indicative of disulfide cleavage.

  • Scrutinize Your Reagents and Solvents:

    • Reducing Agent Contamination: Ensure that none of your reagents or solvents are contaminated with reducing agents. Use freshly opened, high-purity solvents and reagents whenever possible.

    • Thiol Impurities: Be aware that some commercially available reagents may contain thiol impurities. If you suspect this, purify the reagent before use.

  • Optimize Reaction pH: The stability of disulfide bonds is highly pH-dependent.[13]

    • Acidic Conditions: Generally, disulfide bonds are more stable at acidic to neutral pH. Maintaining a pH below 7 can help minimize base-catalyzed cleavage and thiol-disulfide exchange, as the concentration of the more nucleophilic thiolate anion is reduced.[14]

    • Basic Conditions: Avoid strongly basic conditions (pH > 8) whenever possible, as this can promote both thiol-disulfide exchange and β-elimination.[8][9]

  • Control Reaction Temperature: Elevated temperatures can accelerate the rate of disulfide bond cleavage.[8]

    • Lower the Temperature: If your reaction protocol allows, try running the reaction at a lower temperature (e.g., room temperature or 4°C) to see if it improves the yield of the desired product.

  • Degas Your Solvents: Oxygen can participate in redox reactions that may indirectly lead to disulfide bond cleavage.[8]

    • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 2: Disulfide Scrambling and Formation of Oligomers/Polymers

Possible Cause: Thiol-disulfide exchange reactions leading to the formation of intermolecular disulfide bonds.

Troubleshooting Steps:

  • Introduce a Thiol Scavenger: If your reaction generates free thiols as byproducts, these can initiate disulfide scrambling.

    • N-ethylmaleimide (NEM): NEM is an alkylating agent that reacts specifically with free thiols, effectively removing them from the reaction mixture and preventing them from participating in disulfide exchange.[7]

  • Employ Orthogonal Protecting Groups: In more complex syntheses, such as peptide synthesis, the use of orthogonal protecting groups for cysteine residues is a powerful strategy to control disulfide bond formation.[15][16][17][18]

    • Strategy: By protecting other cysteine residues in your molecule with groups that are stable under the conditions used to handle the 1,2-dithiane moiety, you can prevent them from participating in unwanted side reactions.

  • Optimize Stoichiometry and Addition Order: In bioconjugation reactions, carefully controlling the molar ratios of your reactants can minimize the formation of cross-linked products.[19]

    • Stepwise Addition: A two-step conjugation protocol, where one component is activated first and the excess reagent is removed before adding the second component, can significantly reduce polymerization.[19]

Problem 3: Instability During Purification or Storage

Possible Cause: The purification or storage conditions are promoting disulfide bond cleavage.

Troubleshooting Steps:

  • Purification Method:

    • Reverse-Phase HPLC: When using reverse-phase HPLC, be mindful of the pH of your mobile phase. Acidic conditions (e.g., using trifluoroacetic acid, TFA) are generally preferred for maintaining disulfide bond integrity.

    • Avoid Thiol-Containing Buffers: Do not use purification buffers that contain thiols unless your goal is to intentionally cleave the disulfide bond.

  • Storage Conditions:

    • pH: Store your purified compound in a slightly acidic buffer (pH 3-6) to enhance long-term stability.[14]

    • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down degradation. For solid materials, storage under an inert atmosphere can be beneficial.

    • Chelating Agents: The presence of metal ions can sometimes catalyze disulfide bond cleavage. Including a chelating agent like EDTA in your storage buffer can help mitigate this.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent to intentionally cleave the 1,2-dithiane ring for analytical purposes?

A1: Dithiothreitol (DTT) is a highly effective and commonly used reducing agent for cleaving disulfide bonds.[3] It is generally more potent and stable in solution compared to β-mercaptoethanol.[9] Tris(2-carboxyethyl)phosphine (TCEP) is another excellent choice, particularly because it is odorless, stable in air, and does not absorb at 280 nm, which can be advantageous in protein applications.[4][6]

Q2: Can I use 1,2-dithiane-4-carboxylic acid in reactions involving primary amines?

A2: Yes, but with caution. While the carboxylic acid can be activated to react with primary amines (e.g., to form an amide bond), you need to be mindful of the reaction conditions. The amine itself, especially at higher pH, can act as a nucleophile and potentially attack the disulfide bond. It is advisable to use mild coupling conditions and maintain a neutral to slightly acidic pH.

Q3: Are there any structural modifications to the 1,2-dithiane ring that can enhance its stability?

A3: Yes, introducing steric hindrance around the disulfide bond can increase its stability. For example, adding adjacent methyl groups can make the disulfide bond less accessible to nucleophiles and reducing agents, thereby slowing the rate of cleavage.[20]

Q4: How can I monitor the progress of a reaction involving 1,2-dithiane-4-carboxylic acid without causing cleavage during analysis?

A4: For techniques like LC-MS, it is crucial to use a mobile phase that will not induce cleavage. As mentioned earlier, acidic mobile phases are generally safe. If you need to quench your reaction for analysis, consider using a non-nucleophilic acid to lower the pH, which will effectively stop most cleavage reactions.

Q5: My reaction involves a Michael addition. Can the 1,2-dithiane ring interfere with this?

A5: The 1,2-dithiane ring itself is not a Michael acceptor. However, if your molecule also contains an α,β-unsaturated carbonyl moiety, the Michael addition should proceed as expected. The key is to ensure your reaction conditions (e.g., the nature of the nucleophile and the base used) are compatible with the stability of the disulfide bond. In some cases, the carboxylate of the 1,2-dithiane-4-carboxylic acid could potentially act as a nucleophile, but this is generally less favorable than the attack of a dedicated Michael donor.[21][22]

IV. Experimental Protocols

Protocol 1: Monitoring Disulfide Bond Cleavage by HPLC
  • Prepare a Stock Solution: Dissolve a small amount of your 1,2-dithiane-4-carboxylic acid derivative in a suitable solvent (e.g., acetonitrile/water).

  • Prepare a Reduced Control: To a separate aliquot of the stock solution, add a 10-fold molar excess of DTT. Allow this mixture to incubate at room temperature for 30 minutes to ensure complete reduction.

  • Analyze by HPLC: Inject your reaction sample, the unreacted starting material, and the DTT-treated control onto a C18 reverse-phase HPLC column.

  • Compare Chromatograms: Use a gradient of water/acetonitrile with 0.1% TFA. Compare the retention times of the peaks in your reaction mixture to those of the starting material and the reduced control. The appearance of a peak with a similar retention time to the reduced control is a strong indication of disulfide bond cleavage.

Protocol 2: Thiol Scavenging with N-ethylmaleimide (NEM)
  • Perform Your Reaction: Run your reaction as you normally would.

  • Add NEM: Once the primary reaction is complete, add a 1.5 to 2-fold molar excess of NEM relative to the expected amount of free thiols.

  • Incubate: Allow the reaction to stir at room temperature for 15-30 minutes.

  • Work-up: Proceed with your standard work-up and purification procedure. The NEM-adducts are typically easy to separate from the desired product.

V. Visualizing the Pathways

Diagram 1: Mechanisms of Disulfide Bond Cleavage

Cleavage_Mechanisms cluster_products Products 1,2-Dithiane Ring 1,2-Dithiane Ring Reduction Reduction 1,2-Dithiane Ring->Reduction e.g., DTT, TCEP Nucleophilic_Attack Nucleophilic_Attack 1,2-Dithiane Ring->Nucleophilic_Attack e.g., Thiolate Beta_Elimination Beta_Elimination 1,2-Dithiane Ring->Beta_Elimination Strong Base Reduced_Thiols Dithiol Reduction->Reduced_Thiols Mixed_Disulfide Mixed Disulfide Nucleophilic_Attack->Mixed_Disulfide Elimination_Product Elimination Product Beta_Elimination->Elimination_Product

Caption: Key pathways leading to the cleavage of the 1,2-dithiane ring.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Confirm_Cleavage Confirm Cleavage (HPLC, MS) Start->Confirm_Cleavage Check_Reagents Scrutinize Reagents/Solvents Confirm_Cleavage->Check_Reagents Yes Solution Improved Yield and Purity Confirm_Cleavage->Solution No (Other Issue) Optimize_pH Optimize pH (Acidic/Neutral) Check_Reagents->Optimize_pH Control_Temp Control Temperature Optimize_pH->Control_Temp Inert_Atmosphere Use Inert Atmosphere Control_Temp->Inert_Atmosphere Thiol_Scavenger Add Thiol Scavenger (NEM) Inert_Atmosphere->Thiol_Scavenger Orthogonal_Protection Use Orthogonal Protecting Groups Thiol_Scavenger->Orthogonal_Protection Optimize_Stoichiometry Optimize Stoichiometry Orthogonal_Protection->Optimize_Stoichiometry Purification_Storage Optimize Purification/Storage Optimize_Stoichiometry->Purification_Storage Purification_Storage->Solution

Caption: A decision-making workflow for troubleshooting premature disulfide bond cleavage.

VI. References

  • Let's Talk Academy. (2025, April 13). The Most Effective Reducing Agent for Disulfide Bonds in Proteins.

  • Thermo Fisher Scientific. Protein Denaturing and Reducing Agents.

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides.

  • Creative Proteomics. How to Analyze Protein Disulfide Bonds.

  • Creative Proteomics. Disulfide Bond Structure, Function, Application, and Control Strategies.

  • Thermo Fisher Scientific. Protein Denaturing and Reducing Agents.

  • Wiita, A. P., et al. (2007). Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques. Proceedings of the National Academy of Sciences, 104(28), 11583-11588.

  • Benchchem. Technical Support Center: Disulfide Bond Reduction for SMCC Conjugation.

  • ResearchGate. Rapid and irreversible reduction of protein disulfide bonds.

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.

  • Zhang, Y., et al. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Chemical Science, 8(3), 2059-2065.

  • Burns, J. A., et al. (2007). Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of Organic Chemistry, 72(22), 8233-8243.

  • ResearchGate. Mechanisms of disulfide bond formation and reduction.

  • Andreu, D., & Albericio, F. (2001). Disulfide bond formation in peptides. Current protocols in peptide science, Chapter 6, Unit 6.1.

  • Taylor & Francis. Disulfide bonds – Knowledge and References.

  • ACS Publications. (2024, January 4). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. [Link]

  • PubMed. (2006, October 15). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH.

  • Royal Society of Chemistry. (2021, October 1). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.

  • ACS Publications. Determination of Disulfide Bonds in Highly Bridged Disulfide-Linked Peptides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with Postsource Decay.

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

  • National Center for Biotechnology Information. Comprehensive Analysis of Tryptic Peptides Arising from Disulfide Linkages in NISTmAb and Their Use for Developing a Mass Spectral Library.

  • Andreu, D., & Albericio, F. (1993). Formation of disulfide bonds in synthetic peptides and proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press.

  • Isidro-Llobet, A., et al. (2009). Protecting groups in peptide synthesis. Chemical reviews, 109(6), 2455-2504.

  • Promega Connections. (2022, June 13). Detecting Disulfide Bond Shuffling in Biologics Using Trypsin Platinum.

  • Royal Society of Chemistry. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates.

  • Mtoz Biolabs. Methods for Detecting Protein Disulfide Bonds.

  • Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.

  • ResearchGate. (2016, May 2). How to prevent disulfide bond scrambling?

  • Royal Society of Chemistry. (2022, September 27). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation.

  • SciSpace. The Preparation of 1,2-Dithiolane-4-carboxylic Acid.

  • National Center for Biotechnology Information. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?

  • Fisher Scientific. Dithianes.

  • ResearchGate. Mechanisms of cleavage of allosteric disulfides.

  • Benchchem. 1,2-Dithiane-3-carboxylic Acid vs. 1,3-Dithiane-2-carboxylic Acid in Synthesis.

  • National Center for Biotechnology Information. (2018, August 20). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides.

  • ACS Publications. (2020, April 27). Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid and Mild Way to Access Functionalized Orthoesters.

  • Wikipedia. Dithiocarboxylic acid.

  • Chemistry LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives.

  • Reddit. (2024, September 11). Carboxylic acid as a nucleophile.

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 1,2-Dithiane-4-Carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chromatographic challenges associated with isolating 1,2-dithiane-4-carboxylic acid.

Successful purification of this molecule requires balancing the ionization state of its carboxylic acid group while preserving the integrity of the sensitive cyclic disulfide (dithiane) ring. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating experimental protocol.

Part 1: Purification Decision Matrix

Before injecting your sample into an HPLC system, it is critical to assess the physical state and purity of your crude synthetic mixture. The workflow below illustrates the optimal purification logic.

PurificationWorkflow Start Crude 1,2-Dithiane-4-Carboxylic Acid CheckState Assess Crude Physical State Start->CheckState Oil Viscous Oil / High Impurity CheckState->Oil High lipophilicity Solid Solid / Pre-purified CheckState->Solid Aqueous/Salt NormalPhase Silica Gel Flash Chromatography (Hexane/EtOAc + 1% AcOH) Oil->NormalPhase RPHPLC RP-HPLC (C18 Column) (H2O/MeCN + 0.1% TFA) Solid->RPHPLC NormalPhase->RPHPLC Polishing step Detection Detection & Fractionation (UV 214nm, ELSD, or MS) RPHPLC->Detection Pure Lyophilization to Pure 1,2-Dithiane-4-Carboxylic Acid Detection->Pure

Fig 1: Decision matrix and purification workflow for isolating 1,2-dithiane-4-carboxylic acid.

Part 2: Troubleshooting FAQs

Q1: Why is my 1,2-dithiane-4-carboxylic acid peak tailing severely on a C18 column, or eluting in the void volume?

Causality: The pKa of the carboxylic acid group is approximately 4.5. If you run a standard water/acetonitrile gradient without modifiers, the molecule exists in a dynamic equilibrium between its neutral and ionized (carboxylate) states. The highly polar carboxylate anion is repelled by the hydrophobic C18 stationary phase, leading to poor retention. Furthermore, the anion interacts strongly with unendcapped, positively charged silanols on the silica matrix, causing severe peak tailing. Solution: Implement strict ion suppression. Lower the mobile phase pH to at least two units below the pKa (i.e., pH ~2.0) by adding an acidic modifier like1[1]. This ensures the molecule remains fully protonated, maximizing hydrophobic interaction and peak symmetry.

Q2: I cannot detect the compound using standard UV detectors at 254 nm. How can I improve detection?

Causality: 1,2-dithiane-4-carboxylic acid lacks extended conjugated pi-systems. The disulfide bond only exhibits a weak n→σ* transition, and the carboxyl group absorbs deeply in the far-UV range. At the standard 254 nm wavelength, the molecule is virtually invisible. Solution: Shift the UV detection wavelength to2[2]. Because many solvents also absorb at 214 nm (causing baseline drift), a robust, self-validating setup should couple your UV detector with an Evaporative Light Scattering Detector (ELSD) or use 3[3].

Q3: My crude synthesis product is a viscous oil. Should I use RP-HPLC directly?

Causality: Injecting highly concentrated, lipophilic crude oils directly onto an analytical or semi-prep RP-HPLC column leads to column overloading, phase collapse, and irreversible fouling of the C18 frit. Solution: Perform an orthogonal pre-purification step. Use 4[4]. Utilize a gradient of Hexane/Ethyl Acetate supplemented with 1% Acetic Acid to keep the compound protonated on the silica. Once the bulk impurities are removed and the product is enriched, proceed to RP-HPLC for final polishing.

Q4: I am observing multiple peaks that correspond to the same mass. What is happening?

Causality: The 1,2-dithiane ring is a cyclic disulfide. Under neutral to basic conditions, or in the presence of trace free thiols, 5[5]. This creates a mixture of conformers or oligomers that elute at different retention times but share the same m/z. Solution: The purification protocol must be a self-validating system for stability. Lock the disulfide bond by strictly maintaining an acidic mobile phase (pH 2.0–2.5) throughout the chromatographic run. If your system has stainless steel lines, passivate them or add a trace chelator (e.g., EDTA) to the sample injection to prevent metal-catalyzed oxidation.

Part 3: Quantitative Method Comparison

To select the best chromatographic approach, compare the quantitative and qualitative parameters of the available methodologies:

ParameterReverse-Phase HPLC (C18)Normal Phase (Silica Gel)HILIC (Amide/Diol)
Primary Mechanism Hydrophobic interactionPolar interactions / AdsorptionHydrogen bonding / Partitioning
Mobile Phase H₂O / MeCN (+ 0.1% TFA)Hexane / EtOAc (+ 1% AcOH)MeCN / H₂O (Ammonium Formate)
Target Application High-purity polishingCrude oil bulk cleanupHighly polar derivatives
Peak Symmetry Excellent (if pH < 3)Moderate (prone to streaking)Good (buffer dependent)
Disulfide Stability High (acidic pH stabilizes)Moderate (silica can be reactive)High (mild pH)

Part 4: Step-by-Step RP-HPLC Purification Protocol

This protocol is designed as a self-validating system to ensure high yield and structural integrity of 1,2-dithiane-4-carboxylic acid.

Step 1: Sample Preparation
  • Weigh the pre-purified crude solid (or enriched oil) and dissolve it in a minimum volume of 10% Acetonitrile / 90% Water containing 0.1% TFA.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Validation Checkpoint: Ensure the sample solution pH is ≤ 2.5 using pH indicator strips to guarantee the carboxylic acid is protonated prior to injection.

Step 2: Column Selection & Equilibration
  • Install a fully end-capped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). End-capping is crucial to minimize residual silanol interactions.

  • Prepare Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Validation Checkpoint: Run a blank gradient injection to confirm a stable baseline at 214 nm, ensuring no ghost peaks from solvent impurities.

Step 3: Gradient Elution

Program the HPLC pump with the following gradient at a flow rate appropriate for your column (e.g., 15-20 mL/min for a 21.2 mm ID column):

  • 0 – 5 min: 5% B (Isocratic hold to elute highly polar salts and void volume impurities).

  • 5 – 25 min: 5% to 60% B (Linear gradient for target elution).

  • 25 – 30 min: 60% to 95% B (Column wash to remove lipophilic oligomers).

  • 30 – 35 min: 5% B (Re-equilibration).

Step 4: Detection & Fraction Collection
  • Monitor UV absorbance strictly at 214 nm. If available, run an ELSD in parallel (split flow) to detect the non-chromophoric mass.

  • Collect fractions based on a predefined absorbance threshold to avoid collecting tailing impurities.

  • Validation Checkpoint: Post-fractionation, perform a quick direct-infusion MS scan (APCI negative mode) on the main fraction to confirm the presence of the intact dithiane ring [M-H]⁻ before proceeding to drying.

Step 5: Lyophilization

Immediately freeze the pooled fractions containing the pure product on dry ice. Lyophilize the frozen fractions to dryness. Do not use a rotary evaporator with a heated water bath , as prolonged exposure to heat and acidic water can catalyze disulfide cleavage or degradation.

References

  • Source: PubMed (NIH)
  • RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL
  • Source: PubMed (NIH)
  • Scalable Synthesis of 1,2-Dithiane-3-carboxylic acid Source: Benchchem URL
  • Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Overcoming Low Surface Coverage in 1,2-Dithiane-4-Carboxylic Acid SAMs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiane-4-carboxylic acid for self-assembled monolayers (SAMs). This guide is designed to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiane-4-carboxylic acid for self-assembled monolayers (SAMs). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges related to achieving high-quality, dense monolayers.

Introduction to 1,2-Dithiane-4-Carboxylic Acid SAMs

1,2-Dithiane-4-carboxylic acid is a specialized organosulfur compound increasingly used in the fabrication of SAMs on various substrates, particularly gold.[1][2] Its unique 1,2-dithiane headgroup offers a stable, bidentate anchor to the substrate surface, while the terminal carboxylic acid group provides a versatile functional handle for subsequent molecular immobilization, making it valuable in biosensing, drug delivery, and molecular electronics.[3][4] However, achieving complete, well-ordered monolayers with this molecule can be challenging due to several factors inherent to its structure and the self-assembly process. This guide will walk you through the common pitfalls and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent and low surface coverage with my 1,2-dithiane-4-carboxylic acid SAMs?

A1: Low surface coverage is a common issue that can stem from several factors. One of the primary culprits is the disruption of the self-assembly process by intermolecular hydrogen bonding between the carboxylic acid terminal groups of adjacent molecules.[5][6] This can lead to the formation of aggregates in the solution and on the surface, preventing the formation of a densely packed, uniform monolayer. Other contributing factors can include suboptimal solvent choice, inadequate substrate preparation, inappropriate deposition time, and the concentration of the thiol solution.[7][8]

Q2: What is the ideal solvent for forming 1,2-dithiane-4-carboxylic acid SAMs?

A2: The choice of solvent is critical. Ethanol is a commonly used solvent for alkanethiol SAM formation.[5] However, for carboxylic acid-terminated thiols, the solvent's ability to disrupt intermolecular hydrogen bonding is crucial. A solvent that can act as a hydrogen bond acceptor or donor can help to solvate the carboxylic acid groups, preventing aggregation. While ethanol is a good starting point, exploring solvent mixtures or alternative solvents with varying polarities might be necessary to optimize monolayer formation.[7]

Q3: How does the concentration of the 1,2-dithiane-4-carboxylic acid solution affect SAM quality?

A3: The concentration of the thiol solution is directly related to the kinetics of SAM formation. While a higher concentration might lead to faster initial adsorption, it can also promote the formation of disordered multilayers or aggregates, especially with molecules prone to hydrogen bonding. Conversely, a very low concentration may require significantly longer immersion times to achieve full coverage. It is often beneficial to start with a relatively low concentration (e.g., in the millimolar range) and optimize from there.

Q4: Can I reuse my gold substrates for SAM formation?

A4: While it is possible to reuse gold substrates, it requires a rigorous cleaning procedure to ensure the complete removal of the previous organic monolayer and any contaminants. Common methods include piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment. However, be aware that these aggressive cleaning methods can alter the surface morphology of the gold, which may affect the quality of subsequent SAMs. For critical applications, using freshly prepared, clean gold substrates is recommended.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and solving common issues encountered during the formation of 1,2-dithiane-4-carboxylic acid SAMs.

Issue 1: Persistent Low Surface Coverage and Surface Aggregates

Underlying Cause: The primary reason for this issue is often strong intermolecular hydrogen bonding between the carboxylic acid moieties, which hinders the formation of a well-ordered, densely packed monolayer.[5][6] This can lead to the formation of molecular clusters in solution that then deposit on the surface, or disorganized arrangements on the substrate itself.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low surface coverage.

Detailed Protocols:

Protocol 1: Additive-Mediated Deposition to Disrupt Hydrogen Bonding

This method, adapted from proven techniques for other carboxylic acid-terminated SAMs, introduces a small amount of a weak acid to the deposition solution.[5][9] This additive protonates the carboxylic acid groups, reducing their ability to form strong hydrogen bonds with each other.

Step-by-Step Methodology:

  • Prepare the Deposition Solution:

    • Dissolve 1,2-dithiane-4-carboxylic acid in high-purity ethanol to a final concentration of 1-5 mM.

    • Add a small amount of a weak acid, such as trifluoroacetic acid (CF3COOH), to the solution. A good starting point is a 1:100 molar ratio of weak acid to thiol.[5][9]

  • Substrate Immersion:

    • Immerse a clean, freshly prepared gold substrate into the solution.

    • Allow the self-assembly to proceed for 12-24 hours in a sealed container to minimize solvent evaporation and contamination.

  • Post-Deposition Rinsing:

    • Prepare a rinsing solution of ethanol containing a weak base, such as ammonium hydroxide (NH4OH), to deprotonate the carboxylic acid groups.[5]

    • Remove the substrate from the deposition solution and rinse it thoroughly with fresh ethanol.

    • Rinse the substrate with the ethanolic ammonium hydroxide solution.

    • Finally, rinse again with pure ethanol and dry with a gentle stream of nitrogen.

Protocol 2: Optimizing the Rinsing Procedure

A thorough rinsing process is crucial to remove non-chemisorbed molecules and surface aggregates.

Step-by-Step Methodology:

  • Initial Rinse: Immediately after removing the substrate from the deposition solution, rinse it copiously with the same solvent used for deposition (e.g., ethanol) to remove the bulk of the physisorbed molecules.

  • Sonication: Place the substrate in a beaker with fresh solvent and sonicate for 1-3 minutes.[10] This helps to dislodge weakly bound aggregates.

  • Final Rinse and Dry: Perform a final rinse with fresh solvent and dry the substrate under a stream of dry nitrogen.

Issue 2: Inconsistent Film Thickness and Poor Reproducibility

Underlying Cause: Variations in experimental parameters can significantly impact the final SAM structure.[8][11] These include deposition time, temperature, and substrate cleanliness.

Troubleshooting Workflow:

Caption: Workflow for improving film consistency.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Deposition Time 12 - 24 hoursWhile initial adsorption is rapid, longer times allow for molecular reorganization and defect annealing, leading to a more ordered monolayer.[11]
Temperature Room Temperature (20-25 °C)Room temperature preparation generally improves the kinetics of SAM formation and reduces defects.[8][11]
Concentration 0.1 - 5 mM in EthanolBalances reasonable deposition times with minimizing solution-phase aggregation.

Experimental Protocol: Standardizing SAM Formation

  • Substrate Preparation:

    • Use freshly evaporated gold substrates on a titanium or chromium adhesion layer.

    • Clean substrates immediately before use. A common procedure is to rinse with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV/ozone treatment for 10-15 minutes can be effective.

  • Solution Preparation:

    • Always use fresh, high-purity solvents.

    • Prepare the 1,2-dithiane-4-carboxylic acid solution immediately before use to minimize degradation or oxidation.

  • Deposition:

    • Place the cleaned substrate in a dedicated, clean container.

    • Add the deposition solution, ensuring the substrate is fully submerged.

    • Seal the container to create a vapor-saturated environment, which minimizes solvent evaporation and maintains a constant concentration.

    • Maintain a consistent temperature throughout the deposition process.

  • Rinsing and Drying:

    • Follow a standardized rinsing protocol as described in the previous section.

Characterization of SAM Quality

To validate the effectiveness of these troubleshooting steps, it is essential to characterize the resulting SAMs.

TechniqueInformation Provided
Contact Angle Goniometry Provides a quick assessment of surface wettability, which is indicative of the terminal group chemistry and packing density. A hydrophilic surface is expected for a well-formed carboxylic acid-terminated SAM.
Ellipsometry Measures the thickness of the monolayer, allowing for a quantitative assessment of surface coverage.
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface and provides information about the chemical state of the sulfur headgroup (thiolate vs. unbound thiol) and the presence of the carboxylic acid group.[6]
Atomic Force Microscopy (AFM) Visualizes the surface morphology, revealing the presence of defects, aggregates, or incomplete monolayer formation.[5]

By systematically addressing the factors that influence the self-assembly process and employing robust characterization techniques, researchers can overcome the challenges of low surface coverage and achieve high-quality, reproducible 1,2-dithiane-4-carboxylic acid SAMs for their specific applications.

References

  • The role of self-assembled monolayers in electronic devices - IRIS - UNIBS. (2021, February 25). Retrieved from [Link]

  • Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001) | Langmuir. (2003, January 21). Retrieved from [Link]

  • Self-assembled monolayer - Wikipedia. (n.d.). Retrieved from [Link]

  • Improved Method for the Preparation of Carboxylic Acid and Amine Terminated Self-Assembled Monolayers of Alkanethiolates - OA Monitor Ireland. (n.d.). Retrieved from [Link]

  • Factors Affecting the Hydrophobic Property of Stearic Acid Self-Assembled on the TiO2 Substrate - PMC. (2022, December 13). Retrieved from [Link]

  • MECHANISMS AND KINETICS OF SELF-ASSEMBLED MONOLAYER FORMATION. (n.d.). Retrieved from [Link]

  • A correlation study between the conformation of the 1,4-dithiane SAM on gold and its performance to assess the heterogeneous electron-transfer reactions | Request PDF. (n.d.). Retrieved from [Link]

  • Characterization of a 1,4-dithiane gold self-assembled monolayer: An electrochemical sensor for the cyt-c redox process | Request PDF. (2025, August 7). Retrieved from [Link]

  • Improved Method for the Preparation of Carboxylic Acid and Amine Terminated Self-Assembled Monolayers of Alkanethiolates | Request PDF. (n.d.). Retrieved from [Link]

  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Retrieved from [Link]

  • 1,2-Dithiane-4-Carboxylic Acid CAS NO 14091-99-7 - ChemicalCell. (n.d.). Retrieved from [Link]

  • Improved method for the preparation of carboxylic acid and amine terminated self-assembled monolayers of alkanethiolates - PubMed. (2005, March 29). Retrieved from [Link]

  • Preparation, Modification, and Crystallinity of Aliphatic and Aromatic Carboxylic Acid Terminated Self-Assembled Monolayers | Langmuir. (2002, April 20). Retrieved from [Link]

  • 4-Methyl-1,2-dithiolane-4-carboxylic acid | C5H8O2S2 | CID 20069311 - PubChem. (n.d.). Retrieved from [Link]

  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers - PMC. (2021, May 17). Retrieved from [Link]

  • Dithiane - Wikipedia. (n.d.). Retrieved from [Link]

  • 1,2-Dithiane-4-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • COOH-terminated SAMs on gold fabricated from an azobenzene derivative with a 1,2-dithiolane headgroup - PMC. (n.d.). Retrieved from [Link]

  • The Preparation of 1,2-Dithiolane-4-carboxylic Acid. - SciSpace. (n.d.). Retrieved from [Link]

  • Challenges in the design and synthesis of self-assembling molecules as selective contacts in perovskite solar cells - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Dithiane-Based Photolabile Molecular - Amanote Research. (2004, September 24). Retrieved from [Link]

  • Structure and growth of self-assembling monolayers - Quantum Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Development and Characterization of 4,4-Dithiodibutyric Acid as a Monolayer for Protein Chips - Sensors and Materials. (n.d.). Retrieved from [Link]

  • Synthesis of fluorescent carboxylic acid ligands for construction of monolayers on nanostructures - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Optimization

Minimizing oxidation byproducts during 1,2-dithiane-4-carboxylic acid synthesis

Troubleshooting Guides, FAQs, and Optimized Protocols Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Optimized Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the oxidative cyclization of dithiols. Synthesizing the 6-membered 1,2-dithiane-4-carboxylic acid from its precursor (1,4-dimercaptobutane-2-carboxylic acid) requires precise control over reaction conditions to prevent competing side reactions.

Below, you will find a deep dive into the causality of common experimental failures, self-validating protocols, and actionable troubleshooting steps.

Core Reaction Pathways

Understanding the competing kinetic pathways is the first step in troubleshooting your synthesis. The diagram below illustrates the desired cyclization versus the two most common failure modes: oligomerization and overoxidation.

G A 1,4-Dimercaptobutane- 2-carboxylic acid (Dithiol Precursor) B 1,2-Dithiane-4- carboxylic acid (Target Cyclic Disulfide) A->B Intramolecular Oxidation (High Dilution) C Polydisulfides (Oligomer Byproducts) A->C Intermolecular Oxidation (High Conc.) D Thiosulfinates/Sulfones (Overoxidation Byproducts) B->D Harsh Oxidants (e.g., H2O2, KMnO4)

Caption: Reaction pathways for 1,2-dithiane-4-carboxylic acid synthesis and common oxidation byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a gummy, insoluble polymer instead of the cyclic 1,2-dithiane-4-carboxylic acid?

  • Causality: You are observing the formation of linear or cyclic polydisulfides. This occurs because intermolecular disulfide formation is outcompeting the desired intramolecular cyclization. Kinetically, intramolecular cyclization is a first-order process ( Rate=k1​[dithiol] ), while intermolecular oligomerization is a second-order process ( Rate=k2​[dithiol]2 ). At standard batch concentrations, the second-order pathway dominates.

  • Actionable Fix: Implement the pseudo-high dilution principle . Instead of mixing all reagents at once, use a syringe pump to add the dithiol precursor dropwise into a large volume of the oxidant solution. This keeps the instantaneous concentration of the unreacted dithiol extremely low, mathematically favoring the first-order cyclization .

Q2: My mass spectrometry data shows M+16 and M+32 peaks. How do I prevent overoxidation?

  • Causality: The M+16 and M+32 peaks correspond to thiosulfinates (sulfoxides) and thiosulfonates (sulfones), respectively. This is a hallmark of using harsh, non-selective oxidants like excess H2​O2​ or KMnO4​ , which continue to oxidize the newly formed disulfide bond.

  • Actionable Fix: Switch to a mild, self-limiting oxidant such as Iodine ( I2​ ) or a DMSO/HCl system. Iodine specifically oxidizes the thiol to a transient sulfenyl iodide intermediate, which is rapidly attacked by the second thiol to close the ring without further oxidizing the resulting disulfide bond .

Mechanism A Dithiol Precursor (R-SH, R'-SH) B Sulfenyl Iodide Intermediate (R-S-I) A->B + I2 - HI C 1,2-Dithiane Ring (R-S-S-R') B->C + Intramolecular R'-SH - HI

Caption: Logical relationship of the iodine-mediated intramolecular thiol oxidation mechanism.

Q3: How does the pH of the reaction mixture affect cyclization efficiency?

  • Causality: The reactive species in disulfide formation is the thiolate anion ( S− ). If the pH is too low (highly acidic), the thiol remains protonated, drastically reducing the reaction rate. Conversely, if the pH is too high (strongly basic), the abundance of highly nucleophilic thiolates promotes rapid intermolecular disulfide exchange (scrambling), leading to thermodynamic mixtures of oligomers.

  • Actionable Fix: Maintain a slightly acidic to neutral environment. If using the DMSO oxidation method, a catalytic amount of HCl acts as an electrophilic activator for DMSO while keeping the bulk solution from becoming overly basic, ensuring a controlled reaction rate .

Quantitative Comparison of Oxidation Systems

Summarizing empirical data for dithiol cyclization to guide your reagent selection:

Oxidant SystemConcentration StrategyPrimary Byproduct RiskTypical YieldMechanistic Note
Iodine ( I2​ ) / EtOAc Pseudo-High Dilution (0.01 M)Low85–95%Fast, selective; requires thiosulfate quench to remove excess I2​ .
DMSO / Catalytic HCl Pseudo-High Dilution (0.01 M)Low80–90%Environmentally benign; produces dimethyl sulfide (DMS) gas as a byproduct.
H2​O2​ (Excess) Standard Batch (0.1 M)High (Thiosulfinates, M+16)< 30%High risk of overoxidation; difficult to control reaction endpoint.
Air / O2​ (Uncatalyzed) Standard Batch (0.1 M)High (Polydisulfides)40–50%Sluggish kinetics allow intermolecular collisions to outcompete cyclization.
Self-Validating Experimental Protocol: Iodine-Mediated Pseudo-High Dilution

This protocol utilizes the iodine oxidation method, designed as a self-validating system to ensure high fidelity and reproducibility while minimizing oxidation byproducts.

Step 1: Reagent and System Preparation

  • Prepare a solution of Iodine ( I2​ , 1.1 equivalents) in 500 mL of ethyl acetate (EtOAc) in a 1 L round-bottom flask equipped with vigorous magnetic stirring.

  • Causality Check: The large volume of solvent establishes the foundational "high dilution" environment necessary to suppress second-order oligomerization.

Step 2: Syringe Pump Addition (The Critical Step)

  • Dissolve 1,4-dimercaptobutane-2-carboxylic acid (1.0 equivalent) in 50 mL of EtOAc.

  • Load this solution into a gas-tight syringe and use a syringe pump to add it dropwise to the stirring I2​ solution at a strictly controlled rate of 0.5 mL/min.

  • Causality Check: Slow addition ensures the instantaneous concentration of the dithiol remains near zero. As soon as a molecule enters the flask, it reacts with the abundant I2​ to form the sulfenyl iodide, which immediately cyclizes intramolecularly before it can encounter another dithiol molecule.

Step 3: Validation and Quenching

  • Once addition is complete, stir for an additional 15 minutes at room temperature.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ellman’s reagent (DTNB). The absence of a yellow color confirms the complete consumption of free thiols. Do not proceed to quenching until this is verified.

  • Quench the unreacted iodine by washing the organic layer with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) until the characteristic brown color of iodine completely disappears.

Step 4: Isolation

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • The resulting crude product is highly enriched in 1,2-dithiane-4-carboxylic acid and can be further purified by recrystallization or flash chromatography if necessary.

References
  • Title: Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: A Mild and Environmentally Benign Oxidation of Thiols to Disulfides Source: Synthesis (Thieme Connect) URL: [Link]

  • Title: Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Bioresponsive Small Molecule Polyamines as Noncytotoxic Alternative to Polyethylenimine Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Stability and Reactivity of 1,2-Dithiolane vs. 1,2-Dithiane in Biological Media

1. Executive Summary In the design of redox-responsive therapeutics, fluorescent probes, and dynamic biomaterials, the choice of disulfide linker dictates the system's stability and release kinetics.

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary In the design of redox-responsive therapeutics, fluorescent probes, and dynamic biomaterials, the choice of disulfide linker dictates the system's stability and release kinetics. The cyclic disulfides 1,2-dithiolane (a 5-membered ring) and 1,2-dithiane (a 6-membered ring) represent a critical dichotomy in chemical biology. While 1,2-dithiolanes offer rapid, stimuli-responsive cleavage suited for intracellular delivery and biosensing, 1,2-dithianes provide robust stability in complex biological media. This guide objectively compares their thermodynamic properties, reduction potentials, and kinetic behaviors, providing researchers with evidence-based protocols for evaluating their performance.

2. Mechanistic Foundations: Ring Strain and Thermodynamics The stark contrast in stability between 1,2-dithiolane and 1,2-dithiane is rooted in their stereoelectronic geometries. In an ideal, unstrained acyclic disulfide, the lone pairs on adjacent sulfur atoms repel each other, forcing a CSSC dihedral angle of approximately 90°[1].

  • 1,2-Dithiolane (5-Membered Ring): The geometric constraints of the five-membered ring compress the CSSC dihedral angle to roughly 27–35°[2]. This severe deviation from the ideal 90° maximizes lone-pair repulsion, imparting a high ring strain energy (RSE). Calorimetric and computational studies establish that 1,2-dithiolanes are approximately 3.7 to 6.0 kcal/mol less stable than their 6-membered counterparts[3][4]. This inherent instability makes them susceptible to auto-polymerization under mild thermal or photochemical conditions[3][5].

  • 1,2-Dithiane (6-Membered Ring): The six-membered ring accommodates a much wider dihedral angle (closer to 60°), significantly relieving lone-pair repulsion[6]. Consequently, 1,2-dithianes exhibit negligible ring strain relative to acyclic disulfides, rendering them highly stable against spontaneous ring-opening or polymerization[3].

3. Redox Stability in Biological Media Biological media present a complex redox environment, predominantly buffered by glutathione (GSH) at intracellular concentrations of 1–10 mM, alongside oxidoreductases like thioredoxin reductase (TrxR)[7][8].

  • Thiolate-Disulfide Exchange Kinetics: The relief of ring strain acts as a powerful thermodynamic driving force for the cleavage of 1,2-dithiolanes. Kinetic studies demonstrate that 1,2-dithiolanes undergo degenerate intermolecular thiolate-disulfide exchange approximately 600 to 650 times faster than 1,2-dithianes[3][4]. The reaction proceeds via an addition-elimination pathway where the nucleophilic attack of a biological thiolate is rapidly followed by ring cleavage to relieve strain[4].

  • Reduction Potential and Enzyme Specificity: 1,2-Dithiolanes possess a reduction potential ranging from −240 to −270 mV[7]. Because this is near the reduction potential of GSH (~−240 mV), 1,2-dithiolanes can be non-specifically reduced by abundant monothiols, though they are highly specific substrates for TrxR (~−300 mV)[7]. In contrast, 1,2-dithianes are significantly more resistant to reduction by GSH, requiring stronger reducing agents (like dithiothreitol, DTT) or specific enzymatic catalysis for efficient cleavage[9][10].

4. Quantitative Data Summary The following table synthesizes the physicochemical and kinetic parameters distinguishing these two cyclic disulfides.

Parameter1,2-Dithiolane1,2-Dithiane
Ring Size 5-membered6-membered
CSSC Dihedral Angle ~27° – 35°~60°
Relative Ring Strain Energy +3.7 to +6.0 kcal/molBaseline (Stable)
Reduction Potential −240 to −270 mV< −300 mV
Relative Exchange Rate (vs GSH) ~650x1x
Auto-polymerization Risk High (Heat/UV sensitive)Low
Primary Application TrxR Probes, Rapid-release ProdrugsStable Linkers, Long-circulating Drugs

5. Experimental Protocols: Self-Validating Systems To empirically validate the stability of these disulfides in your specific application, the following standardized protocols are recommended.

Protocol 1: NMR-Based Thiolate-Disulfide Exchange Kinetics Objective: Quantify the relative reactivity of 1,2-dithiolane vs. 1,2-dithiane using a model thiolate.

  • Preparation: Prepare 10 mM stock solutions of the target 1,2-dithiolane and 1,2-dithiane in degassed DMSO- d6​ [3].

  • Initiation: In an NMR tube, combine 500 µL of the disulfide stock with 10 µL of a D₂O solution containing a catalytic amount of a standard thiolate (e.g., sodium methanethiolate or GSH adjusted to pH 7.4 equivalent).

  • Acquisition: Monitor the reaction via dynamic 1 H NMR line-shape analysis at 25 °C. Track the disappearance of the adjacent methylene protons (typically ~2.8–3.2 ppm) and the emergence of the corresponding acyclic mixed disulfide peaks.

  • Analysis: Calculate the pseudo-first-order rate constants. The expected kobs​ for 1,2-dithiolane should be two to three orders of magnitude higher than that of 1,2-dithiane[3].

Protocol 2: Stability Assessment in GSH-Supplemented Biological Media Objective: Evaluate the half-life of the disulfide linkers under simulated intracellular reducing conditions.

  • Media Formulation: Prepare Phosphate-Buffered Saline (PBS, pH 7.4) supplemented with 10% Fetal Bovine Serum (FBS) and 10 mM GSH to mimic the intracellular cytosol[8].

  • Incubation: Spike the media with the disulfide compound to a final concentration of 100 µM. Incubate at 37 °C in the dark to prevent photolytic ring-opening[11].

  • Sampling: Extract 100 µM aliquots at predetermined time points (0, 1, 4, 12, and 24 hours). Quench the reaction immediately by adding an equal volume of cold acetonitrile containing 1% formic acid (to protonate thiolates and precipitate proteins).

  • Quantification: Centrifuge the samples at 10,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC (UV detection at 330 nm for 1,2-dithiolanes[8][12]) to quantify the remaining intact cyclic disulfide.

6. Structural Visualization

Exchange Thiolate Biological Thiolate (e.g., GSH) Dithiolane 1,2-Dithiolane (High Strain) Thiolate->Dithiolane Nucleophilic Attack Dithiane 1,2-Dithiane (Low Strain) Thiolate->Dithiane Nucleophilic Attack Intermediate1 Addition-Elimination Intermediate Dithiolane->Intermediate1 Relief of Strain Intermediate2 Addition-Elimination Intermediate Dithiane->Intermediate2 High Activation Energy Product1 Rapid Ring Opening (k ~ 650x faster) Intermediate1->Product1 Product2 Slow Ring Opening (Stable in media) Intermediate2->Product2

Thiolate-disulfide exchange pathways for cyclic disulfides in biological media.

Workflow Prep Prepare 100 µM Disulfide Stocks (in PBS + 10% FBS) Media Incubate in Reducing Media (Add 10 mM GSH, 37°C) Prep->Media Aliquots Sample Aliquots at Time Points (0, 1, 4, 12, 24 h) Media->Aliquots Analysis HPLC / UV-Vis Analysis (Monitor S-S cleavage) Aliquots->Analysis Data Calculate Half-Life & Degradation Kinetics Analysis->Data

Standardized workflow for evaluating cyclic disulfide stability in GSH-rich media.

7. Conclusion & Application Guide The selection between 1,2-dithiolane and 1,2-dithiane must be dictated by the specific kinetic requirements of the biological application. If the objective is to design a sensor for Thioredoxin Reductase or a prodrug that rapidly releases its payload upon cellular entry, the highly strained 1,2-dithiolane is the optimal choice. Conversely, for antibody-drug conjugates (ADCs) or long-circulating nanocarriers where premature drug leakage in the bloodstream (which contains ~5 µM GSH) is a concern, the thermodynamically stable 1,2-dithiane provides the necessary resilience.

References 1.2 2.3 3.4 4.5 5.7 6.8 7.1 8. 11 9.12 10.9 11.10 12. 6

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining 1,2-Dithiane-4-Carboxylic Acid Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,2-dithiane-4-carboxylic acid, a crucial intermediate in various synthetic pathways. We will explore the rationale behind the method validation parameters, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Criticality of Purity for 1,2-Dithiane-4-Carboxylic Acid

1,2-dithiane-4-carboxylic acid is a heterocyclic compound containing a disulfide bond, making it a valuable building block in the synthesis of various biologically active molecules. Impurities, whether they are starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

The Gold Standard: Reversed-Phase HPLC with UV Detection

A validated reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection stands as the most common and reliable technique for assessing the purity of small organic molecules like 1,2-dithiane-4-carboxylic acid. The principle lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a validated stability-indicating HPLC method, crucial for separating the active ingredient from potential degradation products and process impurities.[1][2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is often employed for optimal separation of impurities with varying polarities. A common mobile phase consists of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 210 nm, a wavelength where the carboxylic acid chromophore absorbs.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the 1,2-dithiane-4-carboxylic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

The "Why" Behind HPLC Method Validation: Ensuring Trustworthy Results

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[3][4] The validation parameters are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[5][6][7][8]

dot

Method_Selection Start Need to Determine Purity of 1,2-dithiane-4-carboxylic acid Routine_QC Routine Quality Control? Start->Routine_QC Complex_Mixture Complex Mixture / High Throughput? Routine_QC->Complex_Mixture Yes HPLC Validated HPLC Method Routine_QC->HPLC No Orthogonal_Method Need Orthogonal Method for Cross-Validation? Complex_Mixture->Orthogonal_Method No UPLC UPLC Method Complex_Mixture->UPLC Yes Green_Chemistry 'Green' Chemistry a Priority? Orthogonal_Method->Green_Chemistry No CE Capillary Electrophoresis Orthogonal_Method->CE Yes Green_Chemistry->HPLC No SFC SFC Method Green_Chemistry->SFC Yes

Sources

Comparative

A Senior Application Scientist's Guide to Bioconjugation: 1,2-Dithiane-4-Carboxylic Acid vs. 1,2-Dithiane-4,5-Diol

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules to biological targets is a cornerstone of innovation. The choice of bioconjugation chemistry is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules to biological targets is a cornerstone of innovation. The choice of bioconjugation chemistry is a critical decision that directly influences the efficiency, stability, and ultimate functionality of the resulting conjugate. This guide provides an in-depth, objective comparison of two versatile functional groups housed within a 1,2-dithiane scaffold: the carboxylic acid and the vicinal diol.

The 1,2-dithiane ring system, a feature of the well-known antioxidant lipoic acid and the oxidized form of the reducing agent dithiothreitol (DTT), offers a stable and biocompatible framework. The functional handles appended to this ring dictate the conjugation strategy. Here, we will dissect the established and robust methods for conjugating 1,2-dithiane-4-carboxylic acid and contrast them with the specific and targeted approach available for 1,2-dithiane-4,5-diol.

The Contenders: Chemical Reactivity and Applications

1,2-Dithiane-4-Carboxylic Acid: This molecule, of which α-lipoic acid is a prime example, presents a carboxylic acid group that is a workhorse in bioconjugation. The carboxyl group itself is not inherently reactive towards common functional groups on biomolecules. However, it can be readily activated to form a highly reactive intermediate that efficiently couples with primary amines, such as the ε-amino group of lysine residues in proteins. This chemistry is one of the most widely used methods for protein modification due to its reliability and the formation of a highly stable amide bond.[1]

1,2-Dithiane-4,5-Diol: This molecule, which is the oxidized, cyclic form of dithiothreitol (DTT), features a vicinal diol (two hydroxyl groups on adjacent carbons).[2][3][4] This structural motif allows for a highly specific oxidation reaction that generates two reactive aldehyde groups. This transformation provides a distinct pathway for bioconjugation, primarily targeting primary amines through the formation of a Schiff base, which can be further stabilized.

Head-to-Head Comparison: Efficiency, Stability, and Protocol

Feature1,2-Dithiane-4-Carboxylic Acid (via EDC/NHS)1,2-Dithiane-4,5-Diol (via Periodate Oxidation)
Target Functional Group Primary amines (e.g., lysine residues)Primary amines (e.g., lysine residues)
Reaction Type Carboxyl activation followed by nucleophilic acyl substitutionOxidative cleavage to aldehydes, followed by Schiff base formation
Key Reagents EDC, (Sulfo-)NHSSodium periodate (NaIO₄)
Resulting Linkage Stable amide bondInitially a reversible Schiff base; can be reduced to a stable secondary amine
Typical Conjugation Yield 40-90% (highly dependent on substrate and conditions)[5]Generally high and can be quantitative, but substrate-dependent[6]
Reaction pH Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5[7]pH 5.5-7.5[8]
Potential Side Reactions Hydrolysis of activated ester, formation of N-acylurea[7][9]Oxidation of methionine and cysteine residues[10]
Stability of Intermediate O-acylisourea is unstable; NHS ester is more stable but still prone to hydrolysis[7]Aldehydes are relatively stable in the absence of amines
Overall Complexity Two-step, one-pot procedure is common and well-establishedTwo-step procedure (oxidation then conjugation); may require a third reduction step for stability

Reaction Mechanisms and Experimental Workflows

1,2-Dithiane-4-Carboxylic Acid: Amide Bond Formation via EDC/NHS Chemistry

The gold standard for conjugating carboxylic acids to amines involves activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][9] The use of NHS enhances coupling efficiency and creates a more stable amine-reactive intermediate.[9]

Mechanism:

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[7]

  • Stabilization: NHS reacts with the O-acylisourea intermediate to form a more stable, yet still reactive, NHS ester. This semi-stable intermediate is less susceptible to hydrolysis.

  • Coupling: The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.

Experimental Workflow: EDC/NHS Coupling

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) start 1. Prepare Protein #1 with Carboxylic Acid in Activation Buffer (e.g., MES) reagents 2. Add EDC and Sulfo-NHS (Incubate 15 min at RT) start->reagents quench_edc 3. (Optional) Quench EDC with 2-Mercaptoethanol reagents->quench_edc buffer_exchange 4. Buffer Exchange into Coupling Buffer (e.g., PBS, pH 7.2-7.5) quench_edc->buffer_exchange add_protein2 5. Add Amine-Containing Molecule (Protein #2) buffer_exchange->add_protein2 react 6. React for 2 hours at RT add_protein2->react quench_reaction 7. Quench Reaction with Hydroxylamine react->quench_reaction purify 8. Purify Conjugate (e.g., Desalting Column) quench_reaction->purify

Caption: A typical two-step bioconjugation workflow using EDC/Sulfo-NHS.

Detailed Protocol: Conjugation of 1,2-Dithiane-4-Carboxylic Acid to a Protein

  • Materials:

    • Protein to be modified (Protein #1, containing the 1,2-dithiane-4-carboxylic acid)

    • Amine-containing molecule (Protein #2)

    • Activation Buffer: 0.1 M MES, pH 5.0-6.0[9]

    • Coupling Buffer: 1X PBS, pH 7.2-7.5[9]

    • EDC (1-ethyl-3-(3-dimethylamino) propyl carbodiimide, hydrochloride)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Quenching Solution: Hydroxylamine-HCl

    • Desalting column

  • Procedure:

    • Prepare a solution of Protein #1 (e.g., 1 mg/mL) in Activation Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC (e.g., to a final concentration of 2-4 mM) and Sulfo-NHS (e.g., 5-10 mM) to the Protein #1 solution. Incubate for 15 minutes at room temperature.[9]

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

    • Prepare a solution of Protein #2 in Coupling Buffer.

    • Add an equimolar amount of Protein #2 to the activated Protein #1 solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

    • Quench any remaining reactive esters by adding hydroxylamine to a final concentration of 10 mM.

    • Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

1,2-Dithiane-4,5-Diol: Aldehyde-Amine Chemistry via Periodate Oxidation

The vicinal diol of 1,2-dithiane-4,5-diol can be selectively cleaved by sodium periodate (NaIO₄) to generate two aldehyde groups.[11][12] This reaction is often rapid and quantitative under mild conditions.[6]

Mechanism:

  • Oxidative Cleavage: Sodium periodate reacts with the vicinal diol to form a cyclic periodate ester intermediate.

  • Fragmentation: This intermediate spontaneously breaks down to yield two aldehyde groups and iodate (IO₃⁻).

  • Schiff Base Formation: The newly formed aldehydes can then react with primary amines on a target biomolecule to form a Schiff base (an imine linkage). This linkage is reversible.

  • Reductive Amination (Optional but Recommended): To form a stable covalent bond, the Schiff base is typically reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.

Experimental Workflow: Periodate Oxidation and Reductive Amination

G cluster_oxidation Oxidation Step cluster_conjugation Conjugation & Reduction Step start 1. Prepare Diol-Containing Molecule in Oxidation Buffer (e.g., PBS, pH 6.5-7.5) add_periodate 2. Add Sodium Periodate (NaIO₄) (Incubate in the dark, e.g., 15-60 min at RT) start->add_periodate quench_periodate 3. Quench Excess Periodate (e.g., with glycerol or ethylene glycol) add_periodate->quench_periodate buffer_exchange 4. (Optional) Buffer Exchange to remove byproducts quench_periodate->buffer_exchange add_amine 5. Add Amine-Containing Molecule quench_periodate->add_amine react_schiff 6. React for 1-2 hours at RT to form Schiff base add_amine->react_schiff add_reductant 7. Add Sodium Cyanoborohydride (NaBH₃CN) (Incubate for 1-2 hours at RT) react_schiff->add_reductant purify 8. Purify Conjugate add_reductant->purify

Caption: Workflow for diol oxidation followed by reductive amination.

Detailed Protocol: Conjugation of 1,2-Dithiane-4,5-Diol to a Protein

  • Materials:

    • Diol-containing molecule (e.g., a protein modified with 1,2-dithiane-4,5-diol)

    • Amine-containing molecule (Protein #2)

    • Oxidation Buffer: 1X PBS, pH 6.5-7.5

    • Sodium periodate (NaIO₄)

    • Quenching Solution: Glycerol or ethylene glycol

    • Sodium cyanoborohydride (NaBH₃CN)

    • Desalting column

  • Procedure:

    • Dissolve the diol-containing molecule in Oxidation Buffer.

    • Prepare a fresh solution of NaIO₄ in the same buffer. Add it to the diol-containing molecule to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark for 15-60 minutes at room temperature. The optimal time and concentration should be determined empirically to maximize aldehyde formation while minimizing side reactions.[10]

    • Quench the reaction by adding a molar excess of glycerol or ethylene glycol (e.g., 20 mM) and incubating for 10-15 minutes.

    • (Optional) Remove the iodate and quenching agent by buffer exchange using a desalting column.

    • Add the amine-containing molecule to the aldehyde-containing solution.

    • Incubate for 1-2 hours at room temperature to allow for Schiff base formation.

    • Add NaBH₃CN to a final concentration of ~20 mM. Incubate for another 1-2 hours at room temperature to reduce the Schiff base to a stable secondary amine.

    • Purify the final conjugate to remove excess reagents.

Making the Choice: A Scientist's Perspective

The selection between 1,2-dithiane-4-carboxylic acid and 1,2-dithiane-4,5-diol for bioconjugation is not a matter of one being universally superior, but rather a strategic choice based on the specific requirements of the application.

Choose 1,2-Dithiane-4-Carboxylic Acid when:

  • Maximum Stability is Paramount: The resulting amide bond is one of the most stable linkages in bioconjugation chemistry, resistant to hydrolysis under physiological conditions.[1]

  • A Well-Established, Robust Protocol is Desired: EDC/NHS chemistry is thoroughly documented, and reagents are widely available and cost-effective.[5]

  • The Target Biomolecule is Sensitive to Oxidation: This method avoids the use of oxidizing agents that could potentially damage sensitive amino acids like methionine or cysteine.

Choose 1,2-Dithiane-4,5-Diol when:

  • Orthogonal Reactivity is Needed: If the target molecule already contains reactive carboxyl groups that you wish to remain unmodified, the diol-aldehyde route provides an alternative pathway to target amines.

  • Targeting Carbohydrates: This chemistry is the basis for modifying glycoproteins, where the vicinal diols of sugar residues are oxidized to create reactive aldehydes.

  • A Cleavable Linker is Potentially Desired: While the final secondary amine bond is stable, the initial Schiff base is reversible.[13] This reversibility could be exploited in specific applications where a non-permanent linkage is beneficial.

Conclusion

Both 1,2-dithiane-4-carboxylic acid and 1,2-dithiane-4,5-diol are valuable tools in the bioconjugation toolkit, each offering a distinct chemical handle for covalent modification. The carboxylic acid provides a pathway to exceptionally stable amide bonds through well-established carbodiimide chemistry, making it a reliable choice for creating robust conjugates. The vicinal diol, on the other hand, enables a specific oxidative coupling strategy that is particularly useful for orthogonal labeling and for targeting carbohydrate moieties. A thorough understanding of the underlying chemistry, reaction conditions, and stability of the resulting linkages, as outlined in this guide, is essential for every researcher to make an informed decision and achieve successful bioconjugation outcomes.

References

  • (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • BenchChem. (n.d.). The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • MilliporeSigma. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution? ResearchGate. Retrieved from [Link]

  • (2025, November 5). NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Lipoic acid-NHS: Linking metal lipoate clusters to amino (N) terminus antibiotics.
  • Wikipedia. (n.d.). Dithiothreitol. Retrieved from [Link]

  • (2015, June 28). How can I do a reaction between polyamine and lipoic acid NHS ester in an organic solvent? ResearchGate. Retrieved from [Link]

  • Interchim. (n.d.). DTT (DithioThreitol).
  • (n.d.). Reduced and oxidized structure of DTT and DTE. ResearchGate. Retrieved from [Link]

  • Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2004). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 126(12), 3718–3719. [Link]. Available from: [Link]

  • (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
  • (2025, November 12). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. Retrieved from [Link]

  • Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482. [Link]. Available from: [Link]

  • van der Veeken, J., et al. (2012). Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation. Angewandte Chemie International Edition, 51(2), 415-419. [Link]

  • United States Biological. (n.d.). Dithiothreitol (DTT) - Data Sheet.
  • CD Bioparticles. (n.d.). LA-PEG-NHS. Retrieved from [Link]

  • (2005, November 2). Stable, Specific, and Reversible Base Pairing via Schiff Base. Journal of the American Chemical Society. Retrieved from [Link]

  • BenchChem. (n.d.). A Head-to-Head Comparison: EDC/NHS Coupling vs. Pre-activated NHS Esters for Bioconjugation.
  • (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • (2017, October 24). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. Retrieved from [Link]

  • (2018, October 18). Synthesis and Characterazation of Amide and Schiff Base derived from N-Substituted isatins and Their Complexes With Some Metal Ions. ResearchGate. Retrieved from [Link]

  • (2005, November 30). Stable, specific, and reversible base pairing via Schiff base. PubMed. Retrieved from [Link]

  • (2014, January 21). Stability of Schiff base in presence of NaH? ResearchGate. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
  • (2012, August 27). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. PMC. Retrieved from [Link]

  • (n.d.). Comparative Assessment of NHS/EDC and Sulfo-NHS/EDC Crosslinking Strategies for Cell-on-Chip Applications: Kinetics, Antifouling Properties, and Cytocompatibility. Unpaywall.

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Validation

A Comparative FTIR Spectroscopic Analysis of 1,2-Dithiane-4-Carboxylic Acid and Its Oxidized Derivatives

In the landscape of pharmaceutical research and materials science, the nuanced study of molecular structure is paramount to understanding and predicting chemical behavior. This guide offers an in-depth comparison of 1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and materials science, the nuanced study of molecular structure is paramount to understanding and predicting chemical behavior. This guide offers an in-depth comparison of 1,2-dithiane-4-carboxylic acid and its oxidized forms—the sulfoxide and sulfone—through the lens of Fourier-transform infrared (FTIR) spectroscopy. By examining the vibrational signatures of these compounds, we can elucidate the structural transformations that occur upon oxidation of the disulfide bridge, a functional group of significant interest in medicinal chemistry and drug development.

The Significance of the 1,2-Dithiane Moiety

The 1,2-dithiane ring is a key structural motif in various biologically active molecules. Its ability to undergo redox reactions makes it a crucial player in cellular processes and a target for drug design. The oxidation of the sulfur atoms in the dithiane ring to form sulfoxides and sulfones can dramatically alter the molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby modulating its biological activity. FTIR spectroscopy serves as a rapid and non-destructive technique to monitor these oxidative transformations.

Experimental Workflow: A Validated Approach

To conduct a comparative analysis, a systematic experimental workflow is essential. This involves the controlled oxidation of 1,2-dithiane-4-carboxylic acid and subsequent characterization of the products by FTIR spectroscopy.

Diagram of the Experimental Workflow

experimental_workflow start 1,2-Dithiane-4-carboxylic Acid oxidation1 Controlled Oxidation (e.g., m-CPBA, 1 eq.) start->oxidation1 ftir FTIR Analysis start->ftir sulfoxide 1,2-Dithiane-4-carboxylic Acid S-oxide oxidation1->sulfoxide oxidation2 Further Oxidation (e.g., m-CPBA, >2 eq.) sulfoxide->oxidation2 sulfoxide->ftir sulfone 1,2-Dithiane-4-carboxylic Acid S,S-dioxide oxidation2->sulfone sulfone->ftir

Caption: A schematic of the experimental workflow for the synthesis and FTIR analysis of the oxidized forms of 1,2-dithiane-4-carboxylic acid.

Step-by-Step Experimental Protocol
  • Synthesis of 1,2-Dithiane-4-carboxylic Acid S-oxide (Sulfoxide):

    • Dissolve 1,2-dithiane-4-carboxylic acid in a suitable solvent (e.g., dichloromethane) at 0 °C.

    • Slowly add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction and purify the product by column chromatography.

  • Synthesis of 1,2-Dithiane-4-carboxylic Acid S,S-dioxide (Sulfone):

    • Dissolve 1,2-dithiane-4-carboxylic acid in a suitable solvent (e.g., dichloromethane).

    • Add an excess (more than two equivalents) of the oxidizing agent (e.g., m-CPBA).

    • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

    • Work up the reaction and purify the sulfone product via recrystallization or column chromatography.

  • FTIR Spectroscopy:

    • Acquire the FTIR spectra of the starting material, the sulfoxide, and the sulfone using an attenuated total reflectance (ATR) accessory.

    • Collect spectra over a wavenumber range of 4000-400 cm⁻¹.

    • Ensure proper background correction and data processing for accurate comparison.

Comparative FTIR Spectral Analysis

The oxidation of the disulfide linkage introduces new functional groups (S=O in sulfoxides and SO₂ in sulfones), which give rise to characteristic absorption bands in the FTIR spectrum. The table below summarizes the expected key vibrational frequencies.

Functional Group Vibrational Mode 1,2-Dithiane-4-carboxylic Acid (cm⁻¹) Sulfoxide Derivative (cm⁻¹) Sulfone Derivative (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)
C-HStretching~2950-2850~2950-2850~2950-2850
C=O (Carboxylic Acid)Stretching~1710~1710~1710
S=OStretching-~1050-
SO₂Asymmetric Stretching--~1350-1300
SO₂Symmetric Stretching--~1175-1120
S-SStretching~540-430 (weak)AbsentAbsent

In-Depth Interpretation of Spectral Changes

The most significant changes in the FTIR spectra upon oxidation are the appearance of strong absorption bands corresponding to the S=O and SO₂ groups.

  • 1,2-Dithiane-4-carboxylic Acid: The spectrum is dominated by the very broad O-H stretching vibration of the carboxylic acid dimer, typically centered around 3000 cm⁻¹.[1] The sharp C=O stretching peak appears around 1710 cm⁻¹. The S-S stretching vibration is expected in the range of 540-430 cm⁻¹, but it is often weak and can be difficult to observe.[2]

  • 1,2-Dithiane-4-carboxylic Acid S-oxide (Sulfoxide): The most prominent new feature in the spectrum of the sulfoxide is a strong absorption band around 1050 cm⁻¹, which is characteristic of the S=O stretching vibration.[3] The broad O-H and the C=O stretching bands of the carboxylic acid moiety remain largely unchanged. The original S-S stretching band disappears.

  • 1,2-Dithiane-4-carboxylic Acid S,S-dioxide (Sulfone): In the sulfone, the S=O band is absent and is replaced by two strong absorption bands characteristic of the SO₂ group. The asymmetric stretching vibration appears in the region of 1350-1300 cm⁻¹, while the symmetric stretching vibration is observed around 1175-1120 cm⁻¹.[4][5] These two distinct and intense peaks provide a clear and unambiguous indication of the presence of the sulfone group.

Molecular Structures and Key Vibrational Modes

Caption: Molecular structures and characteristic FTIR absorption bands of 1,2-dithiane-4-carboxylic acid and its oxidized forms.

Conclusion

FTIR spectroscopy provides a powerful and straightforward method for distinguishing between 1,2-dithiane-4-carboxylic acid and its oxidized sulfoxide and sulfone derivatives. The appearance of a strong S=O stretching band around 1050 cm⁻¹ is a definitive marker for the formation of the sulfoxide. Subsequent oxidation to the sulfone is clearly identified by the emergence of two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group. This comparative analysis underscores the utility of FTIR as a primary characterization technique in synthetic and medicinal chemistry for monitoring redox transformations of sulfur-containing compounds.

References

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]

  • Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. National Institutes of Health. Available at: [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Preprints.org. Available at: [Link]

  • The Preparation of 1,2-Dithiolane-4-carboxylic Acid. Acta Chemica Scandinavica. Available at: [Link]

  • The FTIR curves of difurfuryl disulfide, β-CD, physical mixture, and... ResearchGate. Available at: [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available at: [Link]

  • Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid and Mild Way to Access Functionalized Orthoesters. ACS Publications. Available at: [Link]

  • Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid, Mild and Practical Way to Access Functionalised Orthoesters. ChemRxiv. Available at: [Link]

  • Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid, Mild and Practical Way to Access Functionalised Orthoesters. ChemRxiv. Available at: [Link]

  • Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid and Mild Way to Access Functionalized Orthoesters. Semantic Scholar. Available at: [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. National Institutes of Health. Available at: [Link]

  • A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. PubMed. Available at: [Link]

  • Time-resolved FTIR study on the structural switching of human galectin-1 by light-induced disulfide bond formation. RSC Publishing. Available at: [Link]

  • Infrared spectra of sulfur model compounds at different temperatures:... ResearchGate. Available at: [Link]

  • FT-IR spectra of MoS2, cysteine and MoS2-Cys. ResearchGate. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry. Available at: [Link]

  • (PDF) Synthesis and Characterization of some Dicarboxylic Acid Monomers. ResearchGate. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available at: [Link]

  • Synthetic applications of 1,2 dithiane. SlideShare. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dithiane-4-carboxylic Acid

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery to include the safe and compliant management of all chemical reagents. 1,2-Dithiane-4-carboxylic acid (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery to include the safe and compliant management of all chemical reagents. 1,2-Dithiane-4-carboxylic acid (CAS No. 14091-99-7) is a valuable heterocyclic building block in organic synthesis, particularly for crafting novel pharmaceutical intermediates.[1] Its unique structure, containing both a disulfide bond and a carboxylic acid moiety, necessitates a specific and informed approach to its disposal to ensure laboratory safety and environmental stewardship.

This guide provides a direct, procedural framework for the proper disposal of 1,2-Dithiane-4-carboxylic acid, grounded in established safety protocols and an understanding of its chemical nature. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe outcome.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's potential hazards. While comprehensive toxicological data for 1,2-Dithiane-4-carboxylic acid is not extensively published, we can infer its primary risks based on its functional groups and data from analogous organosulfur and carboxylic acid compounds.

Inferred Hazards:

  • Skin and Eye Irritation: Like many carboxylic acids, it is expected to cause skin and serious eye irritation upon contact.[2]

  • Respiratory Irritation: If handled as a fine powder, it may cause respiratory irritation.[2]

  • Hazardous Decomposition: When heated to decomposition, it will emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and critically, sulfur oxides (SOx).[3] These sulfur-containing gases are corrosive and harmful to the respiratory system.

  • Incompatibility: As a carboxylic acid, it is incompatible with bases, strong oxidizing agents, and certain metals.[2][3][4] Mixing with these materials in a waste container can lead to violent or exothermic reactions.

  • Environmental Hazard: Organosulfur compounds should not be released into the environment, as they can be harmful to aquatic life.[3][5]

Hazard CategoryAnticipated Risk & Rationale
Contact Hazard Causes skin and serious eye irritation. The acidic nature of the carboxyl group is the primary driver of this corrosive potential.
Inhalation Hazard May cause respiratory tract irritation, particularly if in powdered form.
Reactivity Hazard Incompatible with bases (exothermic neutralization), strong oxidizing agents, and reducing agents. The disulfide bond can also be reactive.
Environmental Hazard Should not be released into waterways. Organosulfur compounds can have ecotoxicological effects.[3][5]
Combustion Hazard Emits toxic sulfur oxides (SOx) upon burning.[3] Standard disposal via incineration must be performed in a facility with appropriate scrubbers.

Pre-Disposal Safety: Engineering Controls and PPE

Before handling waste, ensure the following controls are in place to minimize exposure.

  • Engineering Controls: All handling of 1,2-Dithiane-4-carboxylic acid waste, including containerization, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or potential vapors.[3] Ensure an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye Protection: Wear tight-sealing safety goggles and a face shield.[6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling waste.

    • Body Protection: A lab coat is mandatory.[6] For larger quantities, consider a chemically resistant apron.

    • Footwear: Closed-toe shoes are required at all times in the laboratory.[7]

Step-by-Step Disposal Protocol

Disposal of 1,2-Dithiane-4-carboxylic acid is managed as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste bins .[6][8]

Step 1: Waste Segregation

This is the most critical step to prevent dangerous reactions within the waste container.

  • Designate a Specific Waste Stream: 1,2-Dithiane-4-carboxylic acid waste should be collected in a container designated for "Non-Halogenated Acidic Organic Solid Waste."

  • Avoid Contamination: Ensure this waste stream is kept separate from:

    • Bases and alkaline materials (e.g., sodium hydroxide, amines).[4]

    • Strong oxidizing agents (e.g., nitric acid, peroxides).

    • Aqueous waste streams.

    • Halogenated solvents.

Step 2: Proper Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[9] The original product container, if empty, is an excellent choice.[9]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "1,2-Dithiane-4-carboxylic acid". Do not use abbreviations.[10]

    • The primary hazards: "Irritant," "Corrosive (Acid)."

    • An accurate list of all components and their approximate concentrations if it is a mixed waste.[10]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[8]

  • Container Integrity: Keep the exterior of the waste container clean and free of contamination.[8] Keep the cap securely fastened at all times, except when adding waste.[9]

Step 3: Interim Storage

Store the designated waste container in a safe, secure location pending pickup.

  • Location: Store the container in a satellite accumulation area (SAA) or a designated waste storage cabinet. This area should be well-ventilated.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray made of a compatible material to contain any potential leaks.[10]

  • Segregation: Store the acidic waste container away from containers of bases or other incompatible materials.[4]

Step 4: Final Disposal

Final disposal must be handled by professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Licensed Contractor: Your EHS office will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material in compliance with all local, state, and federal regulations (such as the Resource Conservation and Recovery Act - RCRA in the United States).[11][12] The standard disposal method is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting sulfur oxides.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,2-Dithiane-4-carboxylic acid waste.

G start Waste Generated (1,2-Dithiane-4-carboxylic acid) fume_hood Work in Fume Hood with Full PPE start->fume_hood segregation Is waste stream 'Non-Halogenated Acidic Organic Solid'? fume_hood->segregation new_container Create New, Labeled Waste Container segregation->new_container No existing_container Use Existing, Correctly Labeled Waste Container segregation->existing_container Yes add_waste Add Waste to Container (Do not exceed 90% capacity) new_container->add_waste existing_container->add_waste close_container Securely Close Container Clean Exterior add_waste->close_container storage Store in Secondary Containment in Satellite Accumulation Area close_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Awaiting Pickup by Licensed Waste Contractor contact_ehs->end

Caption: Waste Disposal Workflow for 1,2-Dithiane-4-carboxylic acid.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.

    • Place the material into your hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency number or EHS office.

    • Prevent others from entering the area.

    • If the material is flammable, turn off any nearby ignition sources.[11]

    • Allow only trained emergency response personnel to handle the cleanup.

By adhering to this structured, scientifically-grounded disposal protocol, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance.

References

  • 1,2-Dithiane-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: 1,3-Dihydroxyacetone ≥95 %. Carl ROTH. [Link]

  • 1,2-Dithiane-4-Carboxylic Acid CAS NO 14091-99-7. ChemicalCell. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? MDPI. [Link]

  • Regulation hazardous waste University of Twente. University of Twente. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Dithiane-4-carboxylic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any novel or specialized chemical requires a thorough, science-first...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any novel or specialized chemical requires a thorough, science-first approach to personal protection. This guide provides essential safety and logistical information for 1,2-Dithiane-4-carboxylic acid, grounding every recommendation in the fundamental principles of chemical hazard assessment.

The dithiane functional group, present in related chemicals like 1,4-Dithiane-2,5-diol, is associated with significant health hazards, including acute oral toxicity, severe eye damage, and the potential for allergic skin reactions.[4][5][6] Furthermore, many organosulfur compounds are known for their powerful and unpleasant odor (stench).[4][6] The carboxylic acid moiety introduces risks of skin and eye irritation.[7][8] Our protective strategy is therefore designed to mitigate this combined hazard profile.

Core Personal Protective Equipment (PPE) Requirements

Effective chemical safety is not merely about wearing equipment; it is about understanding the specific threats each piece of PPE is designed to counter. The following details the minimum required PPE for handling 1,2-Dithiane-4-carboxylic acid in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Why it's essential: Dithiane-based compounds are documented to cause serious, and potentially irreversible, eye damage.[4][5] The primary goal is to prevent any contact with the eyes, whether from direct splashes, aerosolized dust, or vapors.

  • Mandatory Equipment: At a minimum, chemical splash goggles that conform to the ANSI Z87.1 standard (US) or EN 166 (EU) must be worn at all times in the laboratory where this chemical is handled.[2][9]

  • Enhanced Protection: For procedures with a higher risk of splashing or vigorous reaction (e.g., heating, sonicating, or transferring large quantities), a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption and Sensitization

Why it's essential: Dermal contact poses a dual threat: acute skin irritation from the carboxylic acid group and the potential for developing a lasting allergic skin reaction, a known risk with some dithiane analogs.[4][7] Proper glove selection and use are critical.

  • Glove Type: Use disposable nitrile gloves as a minimum standard. Nitrile provides good resistance against a broad range of chemicals for incidental contact.[9]

  • Glove Protocol:

    • Inspect Before Use: Always check gloves for any signs of degradation or pinholes before wearing.[9]

    • Double Gloving: For handling concentrated solutions or for prolonged tasks, wearing two pairs of nitrile gloves is recommended. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced.

    • Immediate Replacement: If you know or suspect a glove has been contaminated, remove it immediately using the proper technique (without touching the outer surface with your bare skin) and wash your hands thoroughly before donning a new pair.[10]

    • No Re-use: Never reuse disposable gloves. Dispose of them in the appropriate chemical waste stream after the task is complete or if they become contaminated.[10]

Skin and Body Protection: Shielding Against Spills and Contamination

Why it's essential: Accidental spills can happen despite the most careful planning. Protective clothing prevents the chemical from making contact with your skin and contaminating your personal clothing.

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.[11] This provides a removable barrier in the event of a spill.

  • Full-Length Coverage: Full-length pants and closed-toe, closed-heel shoes made of a non-porous material are required.[11] This ensures no skin is exposed from the waist down.

  • Chemical Apron: For tasks involving significant quantities of the chemical or a high splash potential, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: Controlling Inhalation Exposure

Why it's essential: 1,2-Dithiane-4-carboxylic acid is a solid, but it can become airborne as dust. Related compounds may cause respiratory irritation.[8] Furthermore, the potential for a strong stench necessitates robust ventilation.[4][6]

  • Primary Engineering Control: All handling of 1,2-Dithiane-4-carboxylic acid (including weighing, transferring, and preparing solutions) must be performed inside a certified chemical fume hood.[4][6] This is the most critical step in preventing respiratory exposure.

  • When Respirators are Required: If engineering controls like a fume hood are not feasible or fail, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) would be the minimum requirement for dust.[5] All respirator use requires prior medical clearance and annual fit-testing as part of a formal respiratory protection program.[9]

Summary of PPE and Safety Protocols

For quick reference, the following table summarizes the essential equipment and practices.

Hazard Category Potential Risk Required PPE & Engineering Controls Best Practices
Eye/Face Contact Serious eye damage, irritation.[4][5]Chemical splash goggles (minimum); Face shield over goggles for high-risk tasks.Ensure eyewash stations are accessible and tested weekly.[2]
Skin Contact Skin irritation, potential for allergic sensitization.[4][7]Nitrile gloves (double-gloving recommended); Fully-buttoned lab coat; Long pants and closed-toe shoes.Remove and replace contaminated gloves immediately. Wash hands thoroughly after handling.[9]
Inhalation Respiratory tract irritation from dust; Strong odor.[4][8]Primary: Work exclusively in a chemical fume hood. Secondary: NIOSH-approved respirator if fume hood is unavailable/inadequate.Keep the sash of the fume hood as low as possible. Ensure proper airflow before starting work.
Ingestion Acute toxicity (based on analogs).[4][6]N/A (Prevented by procedure)Do not eat, drink, or apply cosmetics in the lab. Wash hands before leaving the lab.[9]

Operational and Disposal Plans

A safe experiment begins before the first reagent is measured and ends only after the last piece of waste is properly discarded.

Step-by-Step Handling Protocol
  • Pre-Handling Safety Check:

    • Verify the chemical fume hood is certified and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE and inspect it for defects.

    • Prepare your spill kit and designated chemical waste containers.

  • Donning PPE: Put on your lab coat, safety goggles, and gloves. Add a face shield and/or chemical apron if the procedure warrants it.

  • Chemical Handling:

    • Perform all manipulations of the solid compound and its solutions inside the fume hood.

    • When weighing the solid, use a tared container inside the hood to minimize the transfer of dust.

    • Keep the primary container tightly sealed when not in use.[2]

    • Use caution when opening the container, as organosulfur compounds can have a strong odor.[4][6]

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood.

    • Seal all containers of 1,2-Dithiane-4-carboxylic acid and its waste.

    • Carefully remove PPE, starting with the most contaminated items (e.g., outer gloves), avoiding contact with your skin.

    • Wash hands thoroughly with soap and water.[9]

Spill and Waste Disposal Plan
  • Spill Management:

    • Alert Personnel: Immediately alert others in the area.

    • Evacuate (if necessary): For a large spill outside of a fume hood, evacuate the immediate area.

    • Don PPE: Before cleaning, don appropriate PPE, including respiratory protection if the spill is large or generates dust.

    • Containment: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

    • Cleanup: Carefully sweep the contained material into a designated chemical waste container.[4]

    • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal:

    • All solid waste, contaminated gloves, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing 1,2-Dithiane-4-carboxylic acid should be collected in a separate, labeled hazardous waste container.

    • Due to the properties of its analogs, do not dispose of this chemical down the drain.[4]

    • Follow all institutional, local, and national regulations for the final disposal of chemical waste, which may involve incineration by a licensed disposal company.[10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1,2-Dithiane-4-carboxylic acid.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection for 1,2-Dithiane-4-carboxylic Acid start Start: Prepare to Handle Chemical fume_hood Is all work performed in a certified fume hood? start->fume_hood ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes fume_hood->ppe_standard Yes no_hood STOP WORK Consult EHS. Respirator required. fume_hood->no_hood No splash_risk Is there a significant splash or aerosol risk? ppe_standard->splash_risk ppe_enhanced Enhanced PPE: - Add Face Shield - Add Chemical Apron - Consider Double Gloves splash_risk->ppe_enhanced Yes proceed Proceed with Experiment splash_risk->proceed No ppe_enhanced->proceed

Caption: PPE Selection Workflow for 1,2-Dithiane-4-carboxylic Acid.

References

  • NextSDS. (n.d.). 1,2-Dithiane-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥95 %. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,4-Dithiane, 97%. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026, February 26). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • Klopotek, A., et al. (2021). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules, 26(23), 7235.
  • PubChem. (n.d.). 1,4-Dithiane. Retrieved from [Link]

  • Wikipedia. (n.d.). Dithiane. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester”. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

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